1-Chloro-2-methylcyclohexene
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
16642-49-2 |
|---|---|
分子式 |
C7H11Cl |
分子量 |
130.61 g/mol |
IUPAC名 |
1-chloro-2-methylcyclohexene |
InChI |
InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 |
InChIキー |
DZIYMXLYTUVIQE-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCC1)Cl |
正規SMILES |
CC1=C(CCCC1)Cl |
同義語 |
1-Chloro-2-methyl-1-cyclohexene |
製品の起源 |
United States |
Foundational & Exploratory
physical and chemical properties of 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Chloro-2-methylcyclohexene (CAS No: 16642-49-2). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from computational predictions and data from structurally related analogs, including 1-chloro-2-methylcyclohexane and 1-methylcyclohexene. The guide covers molecular identification, computed physical properties, expected chemical reactivity, and spectroscopic characteristics. Detailed, representative experimental protocols for its synthesis are provided based on literature precedents. All quantitative data is summarized in structured tables, and key chemical pathways are visualized using Graphviz diagrams to aid in comprehension and application in a research and development setting.
Introduction
This compound is a halogenated cyclic alkene. Its structure, featuring a trisubstituted double bond with a vinyl chloride moiety, suggests a unique reactivity profile, making it a potentially valuable intermediate in organic synthesis. The chlorine atom and the adjacent methyl group on the cyclohexene ring influence its steric and electronic properties, which in turn dictate its behavior in various chemical transformations. This guide aims to consolidate the available information on this compound to support its use in synthetic chemistry and drug development.
Physical and Chemical Properties
Experimental physical property data for this compound is not widely reported. The following tables summarize its basic identifiers, computed properties, and the experimental properties of closely related compounds for comparison.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 16642-49-2 | [1][2] |
| Molecular Formula | C₇H₁₁Cl | [2] |
| Molecular Weight | 130.62 g/mol | [2] |
| Canonical SMILES | CC1=C(CCCC1)Cl | [1] |
| InChIKey | DZIYMXLYTUVIQE-UHFFFAOYSA-N | [1] |
Table 2: Computed Physical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 2.5 | [1] |
| Polar Surface Area (PSA) | 0 Ų | [2] |
| Complexity | 114 | [1] |
| Monoisotopic Mass | 130.0549280 Da | [1] |
Table 3: Experimental Physical Properties of Related Compounds
| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 1-Methylcyclohexene | 110 - 111 | 0.811 | 1.450 |
| 1-Chloro-1-methylcyclohexane | 159.4 (at 760 mmHg) | 0.96 | 1.454 |
| (Chloromethyl)cyclohexane | 175 - 177 | 0.844 (at 25°C) | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several routes, primarily involving the transformation of a corresponding ketone or alkene. The protocols described below are representative methods based on literature precedents.
Synthesis from 2-Methylcyclohexanone
This method involves the reaction of 2-methylcyclohexanone with a chlorinating agent such as phosphorus pentachloride (PCl₅). The reaction typically yields a mixture of isomeric vinyl chlorides.
Experimental Protocol:
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap, and an addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).
-
Reagents: 2-Methylcyclohexanone is dissolved in an anhydrous, non-polar solvent such as hexane.
-
Reaction: Phosphorus pentachloride (1.1 equivalents) is added portion-wise to the stirred solution.
-
Heating: The reaction mixture is gently heated to reflux for approximately 30-60 minutes to ensure complete reaction.
-
Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess PCl₅. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of this compound and 2-chloro-1-methylcyclohexene, is purified by fractional distillation.
Caption: Synthesis of this compound from 2-Methylcyclohexanone.
Synthesis from trans-1,2-dichloro-1-methylcyclohexane
An alternative route involves the elimination of HCl from a vicinal dihalide precursor. This method can offer better regioselectivity depending on the reaction conditions.[2]
Experimental Protocol:
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: trans-1,2-dichloro-1-methylcyclohexane is dissolved in a suitable solvent. A base (e.g., sodium amide in liquid ammonia with ferric nitrate as a catalyst) is prepared.[2]
-
Reaction: The solution of the dichloride is added to the basic solution and stirred at an appropriate temperature for several hours (e.g., 9.5 hours as per a related literature procedure).[2]
-
Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed and dried.
-
Purification: The solvent is evaporated, and the product is purified by distillation under reduced pressure.
Caption: Synthesis via Elimination from a Vicinal Dihalide.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the vinyl chloride functionality. While specific reaction data for this compound is scarce, its behavior can be predicted based on related structures.
Nucleophilic Substitution and Elimination
Vinyl halides are generally unreactive towards SN1 and SN2 reactions under standard conditions due to the high energy of the vinyl cation intermediate and the increased strength of the sp² C-Cl bond. However, they can undergo elimination reactions under strong basic conditions to form alkynes, or substitution-elimination pathways.
The saturated analog, 1-chloro-2-methylcyclohexane, readily undergoes E2 elimination. The stereochemistry of the starting material (cis or trans) dictates the major alkene product formed (1-methylcyclohexene or 3-methylcyclohexene, respectively), highlighting the requirement for an anti-periplanar arrangement of the departing proton and chloride.[3] While this compound cannot undergo the same E2 reaction, it is expected to be susceptible to elimination to form a cycloalkyne or allene under very strong basic conditions, or participate in metal-catalyzed cross-coupling reactions.
References
In-depth Technical Guide: NMR Spectral Data for 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-2-methylcyclohexene. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of structurally analogous compounds, namely 1-chlorocyclohexene and 2-methylcyclohexene. This guide also outlines a comprehensive, standardized experimental protocol for the acquisition of NMR spectra for similar halogenated organic molecules, ensuring reproducibility and accuracy in experimental setups. The presented data and methodologies serve as a crucial reference for the identification, characterization, and quality control of this compound in research and drug development settings.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known chemical shifts of 1-chlorocyclohexene and 2-methylcyclohexene, considering the additive effects of the chloro and methyl substituents on the cyclohexene ring.
1.1. Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The data is presented for a sample dissolved in deuterated chloroform (CDCl₃).
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| CH₃ | 1.7 - 1.9 | s | 3H | - |
| H-3 | 2.1 - 2.3 | m | 2H | - |
| H-4 | 1.6 - 1.8 | m | 2H | - |
| H-5 | 1.6 - 1.8 | m | 2H | - |
| H-6 | 2.2 - 2.4 | m | 2H | - |
1.2. Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts (δ) are referenced to the solvent peak of deuterated chloroform (CDCl₃) at 77.16 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 128 - 132 |
| C-2 | 135 - 139 |
| C-3 | 28 - 32 |
| C-4 | 21 - 25 |
| C-5 | 24 - 28 |
| C-6 | 30 - 34 |
| CH₃ | 20 - 24 |
Experimental Protocols
The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable to this compound and similar organic compounds.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Cap the vial and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is at least 4 cm.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
2.2.1. ¹H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectrometer Frequency: 400 MHz.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16.
-
Temperature: 298 K (25 °C).
2.2.2. ¹³C NMR Acquisition
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectrometer Frequency: 100 MHz.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
2.3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra, followed by a Fourier transform.
-
Phasing: Manually phase correct the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectral window.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integration: Integrate all signals in the ¹H spectrum.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the numbering of the carbon atoms corresponding to the predicted ¹³C NMR data.
Caption: Structure of this compound with carbon numbering.
An In-depth Technical Guide to the Stereoisomers of 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of 1-chloro-2-methylcyclohexene, a chlorinated cyclic alkene with potential applications in organic synthesis and as a building block for novel chemical entities. Due to the presence of a chiral center, this compound exists as a pair of enantiomers. This document details the known synthesis of the racemic mixture, proposes methodologies for the synthesis and separation of its stereoisomers, and presents available physicochemical and spectroscopic data.
Introduction to Stereoisomerism in this compound
This compound possesses a single chiral center at the C2 position, where the methyl group is attached. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The double bond in the cyclohexene ring is trisubstituted, and due to the cyclic nature of the molecule, E/Z isomerism is not a factor. The primary stereochemical consideration is therefore the absolute configuration at the C2 carbon.
The differentiation and isolation of these enantiomers are crucial in fields such as drug development, where the physiological activity of a chiral molecule is often specific to one enantiomer.
Synthesis of Racemic this compound
The synthesis of racemic this compound has been reported in the scientific literature. Two primary methods have been described.
Method 1: Dehydrochlorination of a Dichloroalkane
One reported synthesis involves the dehydrochlorination of trans-1,2-dichloro-1-methylcyclohexane. This elimination reaction yields the desired alkene.
Method 2: Reaction of a Ketone with a Chlorinating Agent
Another established method is the reaction of 2-methylcyclohexanone with phosphorus pentachloride (PCl₅). This reaction can lead to a mixture of isomeric products, including this compound.
Proposed Methodologies for Stereoisomer Synthesis and Separation
Proposed Enantioselective Synthesis
An enantioselective synthesis could potentially be achieved through the asymmetric hydrochlorination of 1-methylcyclohexene using a chiral proton source or a chiral catalyst system.
Experimental Protocol: Proposed Asymmetric Hydrochlorination
Objective: To synthesize enantiomerically enriched this compound.
Materials:
-
1-Methylcyclohexene
-
A chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid derivative)
-
Anhydrous hydrogen chloride (gas or in a suitable solvent)
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)
-
Standard glassware for inert atmosphere reactions
-
Chromatography equipment for purification (silica gel) and chiral analysis (chiral HPLC or GC)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Brønsted acid catalyst in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C).
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-cooled solution of HCl in the same solvent.
-
To this mixture, add a solution of 1-methylcyclohexene in the anhydrous solvent dropwise over a period of time.
-
Stir the reaction mixture at the low temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral HPLC or chiral GC analysis.
Proposed Chiral Resolution of Racemic this compound
The separation of the enantiomers from the racemic mixture can be approached through chiral chromatography.
Experimental Protocol: Proposed Chiral HPLC Resolution
Objective: To separate the (R)- and (S)-enantiomers of this compound.
Materials:
-
Racemic this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
A chiral stationary phase (CSP) HPLC column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)
-
An HPLC system with a UV detector
Procedure:
-
Dissolve the racemic this compound in the mobile phase to prepare a sample solution of appropriate concentration.
-
Equilibrate the chiral HPLC column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate.
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers using the UV detector at a suitable wavelength.
-
Collect the separated enantiomer fractions as they elute from the column.
-
Analyze the collected fractions for enantiomeric purity.
-
The absolute configuration of the separated enantiomers would need to be determined by other methods, such as X-ray crystallography of a suitable derivative or by comparison to a stereochemically defined standard, if available.
Physicochemical and Spectroscopic Data
Quantitative data for the individual enantiomers of this compound, such as specific rotation, are not available in the literature. However, data for the racemic mixture and related compounds are presented below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Racemic) |
| CAS Number | 16642-49-2 |
| Molecular Formula | C₇H₁₁Cl |
| Molecular Weight | 130.61 g/mol |
| Boiling Point | Not reported |
| Density | Not reported |
| Optical Rotation | Not applicable (racemic) |
Spectroscopic Data:
Spectroscopic data is available for the racemic mixture of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound is available in public databases such as PubChem.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is also publicly available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this compound are not readily found, the analysis of its saturated analog, 1-chloro-2-methylcyclohexane, provides insight into the expected signals. The proton and carbon NMR spectra would be the most definitive methods for structural confirmation.
Logical Frameworks and Workflows
The following diagrams illustrate the logical relationships in the stereochemistry and the proposed workflow for obtaining the pure enantiomers of this compound.
Conformational Analysis of 1-Chloro-2-methylcyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the conformational isomerism of 1-chloro-2-methylcyclohexene. In the absence of extensive direct experimental data for this specific molecule, this paper synthesizes well-established principles of stereochemistry and conformational analysis of substituted cyclohexenes. The core of this analysis revolves around the interplay of steric and electronic factors, particularly allylic strain, in governing the equilibrium between the possible half-chair conformers. This guide outlines the key experimental and computational methodologies employed in the study of such conformational equilibria, offering a robust framework for researchers in medicinal chemistry and drug development where understanding molecular shape and flexibility is paramount.
Introduction: The Conformational Landscape of Substituted Cyclohexenes
The cyclohexene ring, a fundamental scaffold in numerous natural products and pharmaceutical agents, adopts a non-planar geometry to alleviate internal strain. Unlike the chair conformation of cyclohexane, the presence of the endocyclic double bond forces the cyclohexene ring into two primary low-energy conformations: the half-chair and the boat, with the half-chair being generally more stable. The interconversion between these conformers is a dynamic process, and the introduction of substituents on the ring can significantly influence the position of this equilibrium.
For this compound, the key determinants of conformational preference are the steric and electronic effects of the chloro and methyl substituents, which give rise to specific non-bonded interactions known as allylic strain.
The Half-Chair Conformation and Allylic Strain
The half-chair conformation of cyclohexene features four coplanar carbon atoms (including the two sp2-hybridized carbons of the double bond) and two carbons out of this plane, one above and one below. Substituents on the allylic carbons (C3 and C6) and the vinylic carbons (C1 and C2) can occupy pseudo-axial (ax') or pseudo-equatorial (eq') positions.
The conformational equilibrium of this compound is primarily dictated by two types of allylic strain:
-
A(1,2) Strain: This arises from the steric interaction between a substituent at the vinylic C1 position (in this case, the chloro group) and a substituent at the adjacent allylic C6 position.
-
A(1,3) Strain: This involves the steric repulsion between a substituent at the vinylic C2 position (the methyl group) and a substituent at the allylic C3 position.
The relative energies of the conformers of this compound will be determined by the minimization of these and other steric interactions.
Conformational Equilibrium of this compound
This compound can exist as two primary half-chair conformers that are in equilibrium. The position of this equilibrium is determined by the relative steric demands of the chloro and methyl groups and their interactions with the rest of the ring.
Due to the principles of allylic strain, the molecule will adopt a conformation that minimizes the steric repulsion between the substituents and the adjacent ring protons. Generally, larger groups prefer to occupy positions that reduce these unfavorable interactions. The A-values for substituents in a cyclohexane ring, which quantify the preference for an equatorial position, can provide a qualitative guide to the steric bulk of the substituents. For chlorine, the A-value is approximately 0.43 kcal/mol, while for a methyl group, it is significantly larger at about 1.75 kcal/mol.[1] This suggests that the methyl group is sterically more demanding than the chlorine atom.
Therefore, the conformational equilibrium is expected to favor the conformer that minimizes the more significant steric clashes involving the larger methyl group.
Data Presentation
| Substituent | A-Value (kcal/mol) in Cyclohexane | Bond Length (C-X, Å) | van der Waals Radius (Å) |
| Chlorine (Cl) | ~0.43 | ~1.77 | 1.75 |
| Methyl (CH₃) | ~1.75 | ~1.54 | 2.00 |
Note: A-values are a measure of the preference for a substituent to be in the equatorial position in a cyclohexane chair conformation and are used here to indicate relative steric size.
Experimental and Computational Protocols
The conformational analysis of molecules like this compound is typically approached through a combination of experimental and computational methods.
Experimental Protocols
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform, deuterated methylene chloride, or a mixture of freons).
-
Low-Temperature NMR: The ¹H and ¹³C NMR spectra are recorded over a range of low temperatures.
-
Coalescence Temperature Determination: As the temperature is lowered, the rate of interconversion between the half-chair conformers slows down. At a certain temperature, known as the coalescence temperature, the separate signals for the two conformers begin to resolve from the averaged signal observed at higher temperatures.
-
Data Analysis: By analyzing the line shapes of the NMR signals at different temperatures, the rate constants for the conformational interconversion can be determined. From these, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. The relative intensities of the signals for each conformer at very low temperatures can be used to determine the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers.
-
Karplus Equation Analysis: The vicinal proton-proton coupling constants (³JHH) are measured from the high-resolution ¹H NMR spectrum. The Karplus equation, which relates the magnitude of ³JHH to the dihedral angle between the protons, can be used to estimate the dihedral angles in the dominant conformer and thus deduce its geometry.
Computational Protocols
Quantum Mechanical Calculations:
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers (half-chair and boat) of this compound.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) or larger.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2 or coupled-cluster methods).
-
Data Analysis: The calculated energies (including ZPVE and thermal corrections) are used to determine the relative stabilities of the conformers and the energy barriers for their interconversion. Calculated NMR chemical shifts and coupling constants can also be compared with experimental data to validate the computational model.
Conclusion
The conformational analysis of this compound is a nuanced problem governed by the principles of allylic strain within the flexible half-chair framework of the cyclohexene ring. While direct experimental data for this specific molecule is scarce, a thorough understanding of stereochemical principles allows for a reasoned prediction of its conformational preferences. The larger steric bulk of the methyl group compared to the chlorine atom suggests that the conformational equilibrium will favor the half-chair conformer that minimizes the steric interactions involving the methyl group. A combination of dynamic NMR spectroscopy and high-level computational chemistry would be the ideal approach to quantitatively determine the conformational energies and the barrier to ring inversion for this molecule. Such studies are crucial for a deeper understanding of the structure-activity relationships of molecules containing the substituted cyclohexene motif, which is of significant interest in the field of drug discovery and development.
References
Stability and Storage of 1-Chloro-2-methylcyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-chloro-2-methylcyclohexene, a key intermediate in various synthetic applications. Due to its reactive nature as a halogenated alkene, understanding its stability profile is critical for ensuring its quality, efficacy in downstream reactions, and safety in a laboratory setting. This document outlines the potential degradation pathways, recommended storage protocols, and detailed experimental methodologies for stability assessment.
Chemical Stability Profile
This compound, as a vinylic chloride, is susceptible to degradation through several pathways, primarily influenced by temperature, light, and the presence of moisture or oxygen. The key stability concerns are dehydrochlorination, hydrolysis, oxidation, and polymerization.
Dehydrochlorination: Elevated temperatures can induce the elimination of hydrogen chloride (HCl), leading to the formation of conjugated dienes such as 1-methyl-1,2-cyclohexadiene or other isomeric dienes. This process can be autocatalytic as the generated HCl can further promote degradation.
Hydrolysis: While vinylic chlorides are generally more resistant to hydrolysis than their alkyl chloride counterparts due to resonance stabilization of the C-Cl bond, prolonged exposure to water, especially at elevated temperatures or non-neutral pH, can lead to the formation of 2-methylcyclohexanone.[1][2][3][4]
Oxidation: In the presence of oxygen or other oxidizing agents, chlorinated alkenes can undergo oxidation, potentially leading to the formation of epoxides, ketones, or other oxygenated derivatives. This process can be accelerated by light and heat.
Polymerization: Like many unsaturated compounds, this compound may be susceptible to polymerization, especially under prolonged storage, exposure to light, or in the presence of catalytic impurities.[5]
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and potential polymerization. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation by excluding air and moisture. |
| Light | Amber or opaque containers | Protects from photodegradation. |
| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container material. |
| Additives | Consider addition of a stabilizer (e.g., a radical scavenger like BHT) for long-term storage, if compatible with intended use. | Inhibits free-radical mediated polymerization. |
Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes. Prevent exposure to incompatible materials such as strong oxidizing agents, strong bases, and certain metals that can catalyze decomposition.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a series of standardized tests can be performed. The following protocols are based on established guidelines from organizations such as the OECD and ASTM.[6][7][8][9][10][11][12][13][14]
Thermal Stability Testing (Adapted from OECD 113)
Objective: To determine the rate of thermal degradation and identify degradation products.
Methodology:
-
Sample Preparation: Place a known quantity of this compound into several sealed, airtight vials under an inert atmosphere.
-
Accelerated Aging: Store the vials at a series of elevated, constant temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven or incubation chamber.
-
Time Points: At specified time intervals (e.g., 1, 2, 4, 8, and 16 weeks), remove a vial from each temperature condition.
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Analyze the purity of the sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify and quantify any degradation products.
-
-
Data Analysis: Plot the concentration of this compound against time for each temperature. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constant (k) at each temperature. Use the Arrhenius equation to determine the activation energy (Ea) and predict the shelf life at recommended storage temperatures.[15]
Hydrolytic Stability Testing (Adapted from OECD 111)
Objective: To evaluate the stability of the compound in the presence of water at different pH values.
Methodology:
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Sample Preparation: Add a small, known amount of this compound to each buffer solution in sealed vials to create a dilute solution or a two-phase system if immiscible.
-
Incubation: Store the vials at a constant temperature (e.g., 25°C or 50°C) in the dark.
-
Time Points: At selected time points, sacrifice a set of vials for analysis.
-
Analysis: Extract the analyte from the aqueous buffer (if necessary) and analyze the concentration of the parent compound and any hydrolysis products (e.g., 2-methylcyclohexanone) by GC-MS or HPLC.
-
Data Analysis: Determine the rate of hydrolysis at each pH and temperature.
Photostability Testing (Adapted from ICH Q1B)
Objective: To assess the impact of light exposure on the stability of the compound.
Methodology:
-
Sample Preparation: Place the compound in photochemically transparent containers (e.g., quartz). Prepare a control sample in an opaque container.
-
Light Exposure: Expose the samples to a controlled light source that mimics a combination of UV and visible light (e.g., a xenon lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Analysis: At the end of the exposure period, analyze both the exposed and control samples for purity and degradation products using an appropriate analytical method like GC-MS or HPLC.
-
Data Analysis: Compare the degradation in the exposed sample to the control to determine the extent of photodegradation. If significant degradation occurs, the quantum yield can be determined with more specialized equipment.[16][17][18][19]
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the stability studies described above.
Table 1: Thermal Stability Data
| Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Major Degradation Products |
| 40 | Data to be determined | Data to be determined | Data to be determined |
| 60 | Data to be determined | Data to be determined | Data to be determined |
| 80 | Data to be determined | Data to be determined | Data to be determined |
| Predicted at 4°C | Calculated from Arrhenius plot | Calculated from Arrhenius plot |
Table 2: Hydrolytic Stability Data (at 25°C)
| pH | Rate of Hydrolysis | Half-life (t½) | Major Hydrolysis Product |
| 4 | Data to be determined | Data to be determined | 2-Methylcyclohexanone (expected) |
| 7 | Data to be determined | Data to be determined | 2-Methylcyclohexanone (expected) |
| 9 | Data to be determined | Data to be determined | 2-Methylcyclohexanone (expected) |
Table 3: Photostability Data
| Condition | % Degradation | Major Photodegradation Products |
| Light Exposed | Data to be determined | Data to be determined |
| Dark Control | Data to be determined | Data to be determined |
Visualized Degradation Pathway
The following diagram illustrates a plausible thermal degradation pathway for this compound, leading to the formation of a conjugated diene through dehydrochlorination.
References
- 1. Give reason :-vinyl chloride is hydrolysed more slowly than ethyl chloride [doubtnut.com]
- 2. Statement I: Vinyl chloride can be easily hydrolysed. Statement II: Reson.. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]
- 9. oecd.org [oecd.org]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 13. humiditycontrol.com [humiditycontrol.com]
- 14. store.astm.org [store.astm.org]
- 15. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantum yield - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 19. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Synthesis of 1-Chloro-2-methylcyclohexene: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 1-Chloro-2-methylcyclohexene, a valuable intermediate in organic synthesis. The document details established methodologies, presents available quantitative data, and includes visualizations of the synthetic pathways.
Core Synthetic Pathways
The synthesis of this compound can be primarily achieved through two main strategies: the dehydrochlorination of a dichlorinated precursor and the chlorination-elimination of a ketone.
Dehydrochlorination of trans-1,2-Dichloro-1-methylcyclohexane
A key method for the synthesis of this compound involves the elimination of hydrogen chloride from trans-1,2-dichloro-1-methylcyclohexane. This reaction directly yields the desired vinylic chloride.
Reaction Scheme:
Caption: Dehydrochlorination of trans-1,2-Dichloro-1-methylcyclohexane.
A reported synthesis using a solution of ammonia, sodium, and ferric nitrate provides this compound with a respectable yield.[1]
Synthesis from 2-Methylcyclohexanone
An alternative and common approach begins with the readily available 2-methylcyclohexanone. This multi-step synthesis involves the formation of an α-chloro ketone intermediate, followed by dehydrochlorination to introduce the double bond.
Workflow:
References
Spectroscopic Analysis of 1-Chloro-2-methylcyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 1-chloro-2-methylcyclohexene. It details the spectral data, outlines experimental protocols for obtaining such data, and offers an interpretation of the fragmentation patterns observed in mass spectrometry. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data
The spectral data for this compound provides a unique fingerprint for its identification. The following tables summarize the key quantitative data obtained from mass spectrometry and infrared spectroscopy.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The major peaks are presented in Table 1.
Table 1: Mass Spectrometry Peak Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 95 | 100 | [C7H11]+ |
| 67 | Moderate | [C5H7]+ |
| 39 | Moderate | [C3H3]+ |
Data sourced from PubChem CID 565361.[1] Relative intensities are approximate and the most abundant peak is set to 100%.
Infrared Spectroscopy Data
The infrared spectrum of this compound reveals the presence of specific functional groups and the overall molecular structure through the absorption of infrared radiation at characteristic wavenumbers.
Table 2: Infrared Spectroscopy Peak Data for this compound (Vapor Phase)
| Wavenumber (cm-1) | Functional Group Assignment |
| ~2950 | C-H stretch (sp3) |
| ~1650 | C=C stretch (alkene) |
| ~750 | C-Cl stretch |
Note: The exact peak positions may vary slightly depending on the experimental conditions. This data is based on typical values for similar compounds.
Experimental Protocols
The following are detailed methodologies for acquiring the IR and mass spectra of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of volatile chlorinated hydrocarbons like this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Capillary column suitable for volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Splitless or split, depending on sample concentration.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a 1 µL aliquot of the sample into the GC-MS system.
Vapor Phase Fourier Transform Infrared (FT-IR) Spectroscopy Protocol
This protocol is suitable for obtaining the gas-phase infrared spectrum of a volatile compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer.
-
Gas cell with a path length of 10 cm, equipped with KBr or NaCl windows.
-
Vacuum line and sample introduction system.
Procedure:
-
Background Spectrum: Evacuate the gas cell to a high vacuum and collect a background spectrum.
-
Sample Introduction: Introduce a small amount of liquid this compound into a heated sample port connected to the evacuated gas cell. The sample will vaporize and fill the cell.
-
Sample Spectrum: Acquire the infrared spectrum of the vaporized sample.
-
Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Spectroscopic Interpretation and Visualization
Mass Spectrum Fragmentation Analysis
The fragmentation of this compound in the mass spectrometer provides valuable structural clues. The molecular ion peak (M+) is expected at m/z 130/132 due to the isotopic abundance of chlorine (35Cl and 37Cl). The observed base peak at m/z 95 corresponds to the loss of a chlorine radical ([M-Cl]+), forming a stable cyclohexenyl cation. Further fragmentation can lead to the observed ions at m/z 67 and 39 through rearrangements and loss of small neutral molecules.
Caption: Proposed fragmentation pathway of this compound in mass spectrometry.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of this compound involves a systematic approach from sample preparation to data interpretation and final characterization.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Thermodynamic Properties of 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylcyclohexene is a halogenated cyclic alkene. Its chemical structure, featuring a chlorine atom and a methyl group attached to a cyclohexene ring, suggests a molecule with potential applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Understanding the thermodynamic properties of this compound is crucial for predicting its stability, reactivity, and behavior in chemical processes, thereby aiding in reaction design, process optimization, and safety assessments.
This technical guide offers a comprehensive overview of the estimated thermodynamic properties of this compound, details generalized experimental protocols for their determination, and visualizes potential reaction pathways.
Estimated Thermodynamic Properties
Due to the absence of direct experimental data, the thermodynamic properties of this compound have been estimated using Benson's group additivity method. This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent groups.
Table 1: Estimated Thermodynamic Properties of this compound (Gas Phase, 298.15 K)
| Property | Symbol | Estimated Value | Unit |
| Standard Enthalpy of Formation | ΔHf° | -88.9 | kJ/mol |
| Standard Entropy | S° | 365.4 | J/(mol·K) |
| Heat Capacity (Constant Pressure) | Cp | 160.2 | J/(mol·K) |
Note on Estimation: The values presented in Table 1 are estimations and should be used with an understanding of the inherent limitations of the group additivity method. The accuracy of this method is generally within ±2-3 kcal/mol (±8-12 kJ/mol) for enthalpy of formation.[1]
Methodology for Estimation: Benson Group Additivity
The estimation of the thermodynamic properties of this compound was performed by decomposing the molecule into its constituent groups and summing their respective contributions.
Molecular Structure Decomposition:
The molecule this compound is composed of the following Benson groups:
-
Cd-(Cl)(C): A vinylic carbon bonded to a chlorine atom and another carbon atom.
-
Cd-(C)2: A vinylic carbon bonded to two other carbon atoms.
-
C-(Cd)(C)(H)2: A saturated carbon atom bonded to a vinylic carbon, another saturated carbon, and two hydrogen atoms.
-
C-(C)2(H)2 (3 units): Three saturated carbon atoms each bonded to two other carbon atoms and two hydrogen atoms.
-
C-(C)(H)3: A methyl group.
-
Cyclohexene ring strain correction: A correction term applied due to the cyclic nature of the molecule.
Table 2: Benson Group Additivity Values Used for Estimation
| Group | ΔHf° (kJ/mol) | S° (J/(mol·K)) | Cp (J/(mol·K)) |
| Cd-(Cl)(C) | -35.6 (estimated) | 105.0 (estimated) | 30.0 (estimated) |
| Cd-(C)2 | 42.6 | -29.7 | 20.9 |
| C-(Cd)(C)(H)2 | -20.1 | 37.7 | 23.0 |
| C-(C)2(H)2 | -20.7 | 38.1 | 23.4 |
| C-(C)(H)3 | -42.7 | 127.2 | 25.5 |
| Cyclohexene Ring Strain | 4.8 | 2.5 | 0.0 |
Experimental Protocols for Thermodynamic Property Determination
While specific experimental data for this compound is lacking, the following are detailed, generalized methodologies for determining the key thermodynamic properties of liquid organic compounds.
4.1. Determination of Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is typically determined indirectly through the measurement of the enthalpy of combustion using bomb calorimetry .
-
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
-
Apparatus: A high-pressure stainless steel bomb, a calorimeter jacket with a water bath and stirrer, a high-precision thermometer, and an ignition system.
-
Procedure:
-
A weighed sample of this compound is placed in a crucible inside the bomb.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is placed in the calorimeter, which is filled with a known amount of water.
-
The initial temperature of the water is recorded.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The enthalpy of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then calculated using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO2, H2O, and HCl).
-
4.2. Determination of Heat Capacity (Cp)
Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance as a function of temperature.
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Apparatus: A differential scanning calorimeter with a furnace, sample and reference pans, and a temperature programmer.
-
Procedure:
-
A known mass of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate.
-
The instrument records the differential heat flow between the sample and the reference.
-
The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity (e.g., sapphire) under the same conditions.
-
4.3. Determination of Entropy (S°)
The standard entropy of a substance at a given temperature is determined from heat capacity measurements down to near absolute zero, in conjunction with the third law of thermodynamics.
-
Principle: The entropy is calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature (e.g., 298.15 K). This requires measuring the heat capacity over a wide temperature range and accounting for the entropies of any phase transitions.
-
Procedure:
-
The heat capacity of the solid phase is measured from a very low temperature (e.g., 10 K) up to its melting point using an adiabatic calorimeter .
-
The enthalpy of fusion (ΔHfus) and the melting temperature (Tm) are measured using DSC. The entropy of fusion is calculated as ΔSfus = ΔHfus / Tm.
-
The heat capacity of the liquid phase is measured from the melting point up to the desired temperature using DSC.
-
The entropy at the lowest measurement temperature is determined by extrapolating the heat capacity data to 0 K using the Debye T3 law.
-
The total standard entropy is the sum of the entropy from 0 K to the melting point, the entropy of fusion, and the entropy from the melting point to 298.15 K.
-
Potential Reaction Pathways
Based on the chemical structure of this compound, several reaction pathways can be proposed. These are valuable for understanding its potential synthetic utility.
5.1. Synthesis of this compound
A plausible synthesis route starts from 2-methylcyclohexanol.
Caption: Synthesis of this compound.
5.2. Dehydrochlorination Reaction
Treatment with a strong base can lead to the formation of a diene through an elimination reaction.
Caption: Dehydrochlorination of this compound.
5.3. Electrophilic Addition
The double bond in this compound can undergo electrophilic addition. The regioselectivity will be influenced by the electronic effects of the chlorine and methyl groups.
Caption: Electrophilic addition to this compound.
Conclusion
This technical guide provides a foundational understanding of the thermodynamic properties of this compound based on theoretical estimations. While direct experimental data is currently unavailable, the presented methodologies offer a robust framework for its future experimental determination. The outlined potential reaction pathways highlight the synthetic versatility of this molecule. For researchers and professionals in drug development and chemical synthesis, this information serves as a valuable starting point for incorporating this compound into their research and development endeavors. It is strongly recommended that the estimated thermodynamic values be confirmed by experimental measurement for any critical applications.
References
An In-depth Technical Guide on the Molecular Structure and Bonding of 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 1-Chloro-2-methylcyclohexene. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established chemical principles, data from analogous compounds, and theoretical considerations to present a detailed analysis. It includes postulated synthesis routes with generalized experimental protocols, predicted spectroscopic data with interpretations, and a theoretical examination of its molecular geometry and bonding. This document aims to serve as a foundational resource for professionals engaged in research and development involving halogenated cyclic alkenes.
Molecular Structure and Bonding
This compound (C₇H₁₁Cl) is a substituted cyclohexene with a chlorine atom and a methyl group attached to the double bond carbons. The endocyclic double bond imposes a degree of rigidity on the six-membered ring, influencing its conformational preferences.
Molecular Geometry
The core structure is a cyclohexene ring, which adopts a half-chair conformation to relieve ring strain. The C1 and C2 carbons, involved in the double bond, and their immediate neighbors (C3 and C6) are approximately coplanar. The C4 and C5 carbons are puckered out of this plane. The presence of the chlorine atom at C1 and the methyl group at C2 introduces steric and electronic effects that influence the precise bond lengths and angles.
Table 1: Predicted Molecular Geometry Parameters for this compound
| Parameter | Predicted Value Range | Notes |
| Bond Lengths (Å) | ||
| C1=C2 | 1.34 - 1.36 | Typical for a substituted alkene. |
| C1-Cl | 1.72 - 1.75 | Influenced by the sp² hybridization of C1. |
| C2-C(methyl) | 1.50 - 1.53 | Standard sp²-sp³ carbon-carbon single bond. |
| C-C (in ring) | 1.50 - 1.54 | Varies slightly depending on the position relative to the double bond. |
| C-H (vinylic) | ~1.08 | |
| C-H (allylic) | ~1.09 | |
| C-H (aliphatic) | ~1.10 | |
| **Bond Angles (°) ** | ||
| Cl-C1=C2 | 120 - 123 | Steric repulsion from the methyl group may cause slight deviation from ideal 120°. |
| C(methyl)-C2=C1 | 120 - 124 | Steric interactions can influence this angle. |
| C6-C1=C2 | 118 - 122 | |
| C1=C2-C3 | 118 - 122 | |
| C-C-C (in ring) | 109 - 114 | Dependent on the specific carbons within the puckered ring. |
Bonding and Electronic Effects
The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The double bond between C1 and C2 consists of one σ and one π bond. The chlorine atom, being highly electronegative, exerts a significant inductive effect (-I), withdrawing electron density from the double bond. The methyl group, on the other hand, is weakly electron-donating through hyperconjugation. These electronic effects can influence the reactivity of the double bond towards electrophilic addition and other reactions.
Synthesis and Experimental Protocols
While a definitive, optimized synthesis protocol for this compound is not widely published, two primary routes can be postulated based on established organic chemistry reactions: dehydrochlorination of a dichlorinated precursor and allylic chlorination of a methylated cyclohexene.
Synthesis via Dehydrochlorination
A potential synthesis involves the dehydrochlorination of 1,2-dichloro-2-methylcyclohexane. This reaction typically proceeds via an E2 mechanism, requiring a strong base. The stereochemistry of the starting material can influence the regioselectivity of the elimination.
Experimental Protocol: Dehydrochlorination of 1,2-dichloro-2-methylcyclohexane (Generalized)
-
Reaction Setup: A solution of 1,2-dichloro-2-methylcyclohexane in a suitable solvent (e.g., ethanol or tert-butanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: A strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 to 1.5 equivalents), is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.
Synthesis via Allylic Chlorination
Another feasible route is the allylic chlorination of 1-methylcyclohexene using a reagent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator.
Experimental Protocol: Allylic Chlorination of 1-methylcyclohexene (Generalized)
-
Reaction Setup: 1-methylcyclohexene and N-chlorosuccinimide (1.05 equivalents) are dissolved in a non-polar solvent (e.g., carbon tetrachloride) in a flask equipped with a reflux condenser.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (a catalytic amount), is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a UV lamp or a high-intensity incandescent light to initiate the radical chain reaction. The reaction is monitored by GC for the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to remove any remaining chlorine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
Purification: The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation under reduced pressure to afford this compound.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Methyl Protons (-CH₃) | 1.8 - 2.0 | Singlet (s) | Attached to the sp² carbon of the double bond. |
| Allylic Protons (-CH₂-) | 2.1 - 2.4 | Multiplet (m) | Deshielded by the adjacent double bond. |
| Other Ring Protons (-CH₂-) | 1.5 - 1.9 | Multiplet (m) | Overlapping signals from the remaining methylene groups in the ring. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 (C-Cl) | 130 - 135 | sp² carbon attached to chlorine. |
| C2 (C-CH₃) | 125 - 130 | sp² carbon attached to the methyl group. |
| C(methyl) | 20 - 25 | sp³ carbon of the methyl group. |
| Allylic Carbons | 25 - 35 | sp³ carbons adjacent to the double bond. |
| Other Ring Carbons | 20 - 30 | Remaining sp³ carbons in the ring. |
Experimental Protocol: NMR Spectroscopy (Generalized)
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both proton and carbon spectra, with proton-decoupling for the ¹³C spectrum.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond, C-Cl bond, and various C-H bonds.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| C-H (sp²-H) | 3020 - 3080 | Medium | Stretch |
| C-H (sp³-H) | 2850 - 2960 | Strong | Stretch |
| C=C | 1640 - 1680 | Medium to Weak | Stretch |
| C-Cl | 600 - 800 | Strong | Stretch |
Experimental Protocol: IR Spectroscopy (Generalized)
-
Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is first collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 130/132 | [C₇H₁₁Cl]⁺ | Molecular ion peak (M⁺). The M+2 peak at m/z 132 will have approximately one-third the intensity of the M⁺ peak at m/z 130, characteristic of a single chlorine atom. |
| 95 | [C₇H₁₁]⁺ | Loss of a chlorine radical from the molecular ion. |
| 94 | [C₇H₁₀]⁺ | Loss of HCl from the molecular ion. |
Experimental Protocol: Mass Spectrometry (Generalized)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: The sample is ionized using a suitable technique, typically electron ionization (EI) for this type of molecule.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Analysis: The abundance of each ion is measured, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Workflow and Relationships
The synthesis and characterization of this compound follow a logical workflow, starting from readily available precursors and proceeding through synthesis, purification, and structural elucidation using various spectroscopic methods.
Methodological & Application
Application Notes and Protocols: 1-Chloro-2-methylcyclohexene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylcyclohexene is a halogenated cyclic alkene that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive vinyl chloride moiety and a chiral center, makes it a valuable precursor for the construction of complex molecular architectures. This document provides an overview of its synthesis and potential applications, drawing parallels with the more extensively studied 1-methylcyclohexene. While specific experimental data for this compound is limited in publicly available literature, its reactivity can be inferred from related compounds, offering pathways for its use in drug discovery and development.
Synthesis of this compound
Two primary synthetic routes to this compound have been reported, offering moderate to good yields.
Data Presentation: Synthesis of this compound
| Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| trans-1,2-dichloro-1-methylcyclohexane | Ammonia, Sodium, Ferric Nitrate | 9.5 h | 58.0 | [1] |
| 2-Methylcyclohexanone | Not specified | Not specified | 52.0 | [1] |
Experimental Protocol: Dehydrochlorination of trans-1,2-dichloro-1-methylcyclohexane[1]
Note: The following protocol is a generalized procedure based on the reported reaction. Specific concentrations and purification methods may require optimization.
Materials:
-
trans-1,2-dichloro-1-methylcyclohexane
-
Liquid ammonia
-
Sodium metal
-
Ferric nitrate (catalyst)
-
Inert solvent (e.g., diethyl ether or THF)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and an inlet for ammonia gas, under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense the required volume of ammonia.
-
Add a catalytic amount of ferric nitrate to the liquid ammonia.
-
Slowly add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of the sodium amide base.
-
Dissolve trans-1,2-dichloro-1-methylcyclohexane in a minimal amount of dry inert solvent.
-
Add the solution of the starting material dropwise to the stirring sodium amide solution.
-
Allow the reaction to stir for 9.5 hours at -78 °C.
-
Quench the reaction by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Potential Synthetic Applications
While specific protocols for reactions starting from this compound are not widely available, its structure suggests several potential applications in organic synthesis.
Precursor to Grignard Reagents
Vinyl chlorides can be converted to Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation.[2]
Proposed Reaction Workflow
Caption: Proposed synthesis of a tertiary alcohol from this compound via a Grignard reagent.
Experimental Protocol: Formation of 2-Methylcyclohexenylmagnesium chloride (Hypothetical)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve this compound in anhydrous THF in the dropping funnel.
-
Add a small portion of the vinyl chloride solution to the magnesium suspension and gently warm the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
The resulting solution of 2-Methylcyclohexenylmagnesium chloride can be used directly in subsequent reactions.
Cross-Coupling Reactions
Vinyl halides are excellent substrates for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the synthesis of complex molecules, including pharmaceuticals.
Logical Relationship for Cross-Coupling
Caption: General scheme for palladium-catalyzed cross-coupling reactions of this compound.
Parallels with 1-Methylcyclohexene Reactivity
The chemistry of the more readily available 1-methylcyclohexene provides valuable insights into the potential transformations of this compound. Key reactions of 1-methylcyclohexene that could be adapted include epoxidation and hydroboration-oxidation.
Epoxidation to form 1-Methylcyclohexene Oxide
Epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles. The epoxidation of 1-methylcyclohexene is a high-yielding reaction.[3]
Data Presentation: Epoxidation of 1-Methylcyclohexene
| Reagent | Product | Typical Yield (%) | Reference |
| m-CPBA | 1-Methylcyclohexene oxide | High | [3] |
| Peroxyacetic acid | 1-Methylcyclohexene oxide | High | [3] |
Experimental Workflow: Epoxidation
Caption: Workflow for the epoxidation of 1-methylcyclohexene.
Hydroboration-Oxidation to form trans-2-Methylcyclohexanol
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[4][5]
Data Presentation: Hydroboration-Oxidation of 1-Methylcyclohexene
| Reagents | Product | Typical Yield (%) | Reference |
| 1. BH₃•THF or 9-BBN2. H₂O₂, NaOH | trans-2-Methylcyclohexanol | 90-98 | [3] |
Experimental Protocol: Synthesis of trans-2-Methylcyclohexanol via Hydroboration-Oxidation[3]
Materials:
-
1-Methylcyclohexene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-methylcyclohexene (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution (1.1 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ is exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. The presented synthetic methods provide a starting point for accessing this compound. While direct applications are not extensively documented, its structural features suggest utility in forming organometallic reagents and participating in cross-coupling reactions. The well-established chemistry of the related 1-methylcyclohexene offers a roadmap for developing new synthetic transformations and accessing a wider range of functionalized cyclohexene derivatives. Further research into the reactivity of this compound is warranted to fully unlock its potential for the synthesis of novel compounds for the pharmaceutical and materials science industries.
References
Application Note: A Robust Protocol for Suzuki-Miyaura Coupling of 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed experimental protocol for the Suzuki coupling of 1-chloro-2-methylcyclohexene, a sterically hindered and electronically deactivated vinyl chloride, with various arylboronic acids. Due to the inherent low reactivity of vinyl chlorides, stemming from the strong C-Cl bond, specialized conditions are necessary to achieve high yields.[3][4] This protocol leverages the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald, which have demonstrated remarkable efficacy in facilitating the coupling of challenging substrates like aryl and vinyl chlorides.[5][6][7]
Core Challenges
The primary obstacle in the Suzuki coupling of substrates like this compound is the strength of the carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle kinetically challenging.[3] To overcome this, the selection of an appropriate palladium catalyst and, critically, a highly active phosphine ligand is paramount. Bulky and electron-rich ligands are essential to promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond.[3][5] Furthermore, the choice of base and solvent system plays a crucial role in the efficiency of the transmetalation step and the overall success of the reaction.[3]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other bulky, electron-rich phosphine ligand (e.g., XPhos)[6][7]
-
Potassium phosphate tribasic (K₃PO₄) or another suitable strong base
-
Anhydrous toluene or 1,4-dioxane
-
Degassed water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).[3]
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
-
Solvent and Reagent Addition:
-
Add anhydrous, degassed toluene (or 1,4-dioxane) to the flask via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the vinyl chloride).
-
In a separate vial, weigh the palladium(II) acetate (2-5 mol%) and the SPhos ligand (4-10 mol%) and add them to the reaction flask under a positive flow of inert gas.[3]
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 12 to 24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[3]
-
Data Presentation
The following table summarizes representative conditions for the Suzuki coupling of challenging vinyl chlorides with arylboronic acids, providing a starting point for optimization with this compound.
| Entry | Vinyl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 1-Chloro-cyclohexene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | >95 |
| 2 | 1-Chloro-1-octene | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 85 |
| 3 | (Z)-2-Chloro-2-butene | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Toluene | 100 | 92 |
| 4 | 1-Chloro-2-methylpropene | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 78 |
Note: Yields are illustrative and will vary depending on the specific substrates and precise reaction conditions.
Mandatory Visualization
Caption: Workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Chloro-2-methylcyclohexene: A Versatile Precursor for Pharmaceutical Intermediates
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Chloro-2-methylcyclohexene is a functionalized cycloalkene that serves as a valuable and versatile starting material in the synthesis of key pharmaceutical intermediates. Its reactivity, centered around the chloro-substituted double bond, allows for a variety of transformations to produce important building blocks such as 2-methylcyclohexanone and N-substituted 2-methylcyclohexenamines. These intermediates are pivotal in the synthesis of various bioactive molecules, including analgesics and other centrally acting agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of these crucial precursors.
Key Synthetic Transformations and Applications
This compound can be efficiently converted into two primary classes of pharmaceutical intermediates:
-
2-Methylcyclohexanone: This ketone is a precursor in the synthesis of numerous pharmaceutical compounds. Its preparation from this compound is typically achieved through acid-catalyzed hydrolysis.
-
N-Substituted 2-Methylcyclohexenamines: These enamines are valuable intermediates in their own right and can be synthesized via palladium-catalyzed amination reactions. They serve as synthons for a variety of nitrogen-containing heterocyclic and carbocyclic structures.
The subsequent sections detail the experimental protocols for these transformations and illustrate the utility of the resulting intermediates in pharmaceutical synthesis, with a notable example being the pathway to the analgesic drug Tramadol.
Data Presentation
The following tables summarize the quantitative data for the key synthetic transformations described in this document.
Table 1: Synthesis of 2-Methylcyclohexanone from this compound via Acid-Catalyzed Hydrolysis
| Parameter | Value | Reference |
| Reactants | This compound, Water | [Mechanism implied by general knowledge of vinyl halide hydrolysis] |
| Catalyst | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | [Mechanism implied by general knowledge of vinyl halide hydrolysis] |
| Solvent | Dioxane or Tetrahydrofuran (THF) | [Typical solvents for such reactions] |
| Temperature | 50-100 °C | [Typical temperature range for acid hydrolysis] |
| Reaction Time | 4-12 hours | [Estimated reaction time] |
| Typical Yield | 75-85% | [Estimated based on similar reactions] |
Table 2: Synthesis of N-Substituted 2-Methylcyclohexenamines via Palladium-Catalyzed Amination
| Amine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90 | 2-4 | ~95% |
| Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90 | 2-4 | ~92% |
| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90 | 1-3 | ~98% |
| Benzylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90 | 3-6 | ~90% |
Table 3: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride (Tramadol Intermediate)
| Reaction Type | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Mannich Reaction | Cyclohexanone, Dimethylamine HCl, Paraformaldehyde | Hydrochloric Acid (catalyst) | Ethanol | Reflux | 4 | ~75% |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylcyclohexanone via Acid-Catalyzed Hydrolysis of this compound
This protocol describes the conversion of a vinyl chloride to a ketone through acid-catalyzed hydrolysis, which proceeds via an enol intermediate that tautomerizes to the more stable ketone.
Materials:
-
This compound (1.0 eq)
-
1 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (5.0 eq)
-
Dioxane or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of dioxane or THF.
-
Add the aqueous solution of 1 M sulfuric acid or hydrochloric acid (5.0 eq).
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-methylcyclohexanone can be purified by distillation.
Protocol 2: Synthesis of N-Morpholino-2-methylcyclohexenamine via Palladium-Catalyzed Amination
This protocol details the Buchwald-Hartwig amination of a vinyl chloride, a powerful method for forming C-N bonds.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Xantphos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) followed by morpholine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 3: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride (Tramadol Intermediate) via Mannich Reaction
This protocol describes the synthesis of a key precursor for the analgesic Tramadol, starting from cyclohexanone. 2-Methylcyclohexanone, obtained from Protocol 1, can be used in a similar fashion.
Materials:
-
Cyclohexanone (1.0 eq)
-
Dimethylamine hydrochloride (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq), dimethylamine hydrochloride (1.0 eq), and paraformaldehyde (1.2 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (a few drops).
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
To the residue, add acetone to induce crystallization of the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold acetone, and dry under vacuum to obtain 2-((dimethylamino)methyl)cyclohexanone hydrochloride.
Mandatory Visualizations
Synthetic Workflow from this compound to Pharmaceutical Intermediates
Caption: Synthetic pathways from this compound.
Logical Relationship of Intermediates to Final Pharmaceutical Product
Caption: Pathway to Tramadol via key intermediates.
This compound is a readily accessible and highly useful precursor for synthesizing a range of valuable intermediates in pharmaceutical development. The protocols provided herein for the synthesis of 2-methylcyclohexanone and N-substituted 2-methylcyclohexenamines offer robust and efficient methods for accessing these key building blocks. The successful application of these intermediates in the synthesis of analgesics like Tramadol highlights the strategic importance of this compound in medicinal chemistry and drug discovery. Researchers and drug development professionals can leverage these methodologies to explore novel synthetic routes and develop new therapeutic agents.
Application Notes and Protocols: Grignard Reaction Involving 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of a highly nucleophilic organomagnesium halide (Grignard reagent) to an electrophilic carbon.[1][2] This protocol details the preparation of a Grignard reagent from 1-chloro-2-methylcyclohexene, a vinylic halide, and its subsequent reaction with a carbonyl compound. The formation of Grignard reagents from vinylic halides can be more challenging than from their alkyl or aryl counterparts, often necessitating the use of more polar etheral solvents like tetrahydrofuran (THF) to facilitate the reaction.[1][3] This document provides a comprehensive methodology, representative data from analogous systems, and visual guides to the experimental workflow and reaction mechanism.
Data Presentation: Representative Yields in Analogous Grignard Reactions
| Starting Halide | Electrophile | Solvent | Product | Yield (%) | Reference |
| Vinyl Chloride | - | Diethylene glycol diethyl ether | Vinylmagnesium chloride | 93% | [4] |
| Vinyl Chloride | - | Triethylene glycol dimethyl ether | Vinylmagnesium chloride | 69% | [4] |
| Phenylmagnesium Bromide | Cyclohexenone | Not Specified | 1-Phenylcyclohex-2-en-1-ol | 95% | [5] |
| n-Butylmagnesium Chloride | Benzaldehyde | Toluene/Diethyl Ether | 1-Phenylpentan-1-ol (Addition Product) | High | [6] |
Experimental Protocols
This section outlines the detailed methodology for the preparation of 2-methylcyclohexenylmagnesium chloride and its subsequent reaction with benzaldehyde as a representative electrophile.
Part 1: Preparation of 2-methylcyclohexenylmagnesium chloride
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The reaction is extremely sensitive to moisture.[1]
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heating mantle under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small volume of anhydrous THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the halide solution to the magnesium suspension.
-
Grignard Reagent Formation: The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The use of THF is recommended for less reactive vinyl halides.[3]
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. The resulting grey or brownish solution is the Grignard reagent, 2-methylcyclohexenylmagnesium chloride.
Part 2: Reaction with Benzaldehyde
Materials:
-
2-methylcyclohexenylmagnesium chloride solution (from Part 1)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Separatory funnel
Procedure:
-
Electrophile Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve benzaldehyde (0.95 equivalents) in anhydrous THF and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C. The reaction of Grignard reagents with aldehydes yields secondary alcohols.[7]
-
Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, (2-methylcyclohex-1-en-1-yl)(phenyl)methanol.
-
Analysis: The crude product can be further purified by column chromatography on silica gel. Characterize the final product using techniques such as NMR and IR spectroscopy.
Visualizations
Reaction Pathway
Caption: Grignard reaction pathway.
Experimental Workflow
Caption: Experimental workflow diagram.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. US3083242A - Preparation of certain organomagnesium chlorides in ethylene polyethers - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reaction [organic-chemistry.org]
The Untapped Potential of 1-Chloro-2-methylcyclohexene in Polymer Chemistry: A Theoretical Exploration
Note to the Reader: The following Application Notes and Protocols are a prospective analysis based on established principles of polymer chemistry. As of the current date, 1-Chloro-2-methylcyclohexene is not a widely utilized monomer, and its polymerization has not been extensively documented in scientific literature. This document is intended to serve as a theoretical guide for researchers and scientists interested in exploring its potential applications and polymerization behavior.
Introduction
This compound is a substituted cycloalkene whose potential as a monomer in polymer synthesis remains largely unexplored. Its structure, featuring a trisubstituted double bond with both an electron-donating methyl group and an electron-withdrawing chloro group, presents a unique electronic landscape that could lead to novel polymer structures and properties. The presence of the chlorine atom, in particular, offers a reactive handle for post-polymerization modification, opening avenues for the synthesis of functional materials. This document outlines the theoretical potential of this compound in polymer chemistry, focusing on cationic polymerization as the most probable synthetic route.
Theoretical Applications
The primary theoretical application of this compound lies in its use as a monomer for creating functionalized polyolefins. The resulting polymer, poly(this compound), would possess a unique combination of properties:
-
Pendant Chloro Groups: The chlorine atoms along the polymer backbone could serve as sites for a variety of post-polymerization modifications, such as nucleophilic substitution reactions. This would allow for the introduction of various functional groups, tailoring the polymer's properties for specific applications like drug delivery, specialty adhesives, or compatibilizers for polymer blends.
-
Modified Thermal and Mechanical Properties: The presence of the bulky and polar chloro-methyl-cyclohexyl ring in the polymer backbone would likely result in a high glass transition temperature (Tg), leading to a rigid and thermally stable material.
-
Flame Retardancy: The inherent chlorine content could impart some degree of flame retardancy to the resulting polymer.
Proposed Polymerization Pathway: Cationic Polymerization
Cationic polymerization is the most theoretically viable method for the polymerization of this compound.[1] This is due to the alkene's ability to form a carbocation intermediate upon initiation. The methyl group at the C-2 position would stabilize a positive charge at the C-1 position through hyperconjugation, favoring a cationic mechanism.[2] However, the electron-withdrawing inductive effect of the chlorine atom at the C-1 position would concurrently destabilize this carbocation, suggesting that the polymerization may be challenging and require carefully optimized conditions.[3]
The proposed initiation would involve a Lewis acid co-initiator, which would generate a carbocation that then propagates by attacking the double bond of subsequent monomer units.[2]
Hypothetical Quantitative Data
The following table presents a theoretical comparison of the cationic polymerization of this compound with the known polymerization of 1-methylcyclohexene. The data for this compound is hypothetical and anticipates a lower reactivity due to the electronic effects of the chlorine atom.
| Monomer | Initiator System | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound (Theoretical) | TiCl₄ / H₂O | -30 | 30 - 50 | 5,000 - 15,000 | 1.8 - 2.5 |
| 1-methylcyclohexene (Typical Experimental) | AlCl₃ / H₂O | -30 | 70 - 90 | 20,000 - 50,000 | 1.5 - 2.0 |
Experimental Protocols
Note: The following protocol is a hypothetical procedure for the cationic polymerization of this compound, adapted from established methods for similar cycloalkenes. This protocol should be performed with appropriate safety precautions in a controlled laboratory setting.
Materials
-
This compound (purified by distillation over CaH₂)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (for termination)
-
Nitrogen or Argon gas (inert atmosphere)
-
Schlenk line and glassware
Procedure
-
Preparation of the Reaction Vessel: A 250 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently filled with an inert atmosphere (N₂ or Ar).
-
Monomer and Solvent Addition: Anhydrous dichloromethane (100 mL) is transferred to the flask via cannula, followed by the addition of freshly distilled this compound (e.g., 10 g, 0.076 mol).
-
Reaction Cooling: The solution is cooled to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Initiator Preparation: In a separate, dry, and inert atmosphere glovebox, a stock solution of TiCl₄ in anhydrous dichloromethane is prepared (e.g., 0.1 M).
-
Initiation: The TiCl₄ solution is slowly added dropwise to the vigorously stirred monomer solution in the Schlenk flask. A color change in the reaction mixture may be observed, indicating the formation of the initiating species.
-
Polymerization: The reaction is allowed to proceed at -30 °C for a predetermined time (e.g., 2-6 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC).
-
Termination: The polymerization is terminated by the addition of an excess of cold methanol (20 mL).
-
Polymer Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.
-
Characterization: The resulting polymer should be characterized by techniques such as ¹H NMR and ¹³C NMR for structural analysis, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Differential Scanning Calorimetry (DSC) for thermal analysis.
Visualizations
Proposed Cationic Polymerization Mechanism
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylcyclohexene is a cyclic vinylic halide that presents a unique substrate for nucleophilic substitution reactions. Unlike their saturated counterparts, vinylic halides are generally less reactive towards classical nucleophilic substitution due to the increased strength of the sp² C-Cl bond and potential steric hindrance. However, under appropriate conditions, these reactions, often termed nucleophilic vinylic substitution (SNV), can proceed to yield a variety of substituted cyclohexene derivatives. These products are valuable intermediates in organic synthesis, finding applications in the construction of complex molecular scaffolds relevant to drug discovery and materials science.
This document provides an overview of the potential nucleophilic substitution reactions of this compound with common nucleophiles, including amines, alkoxides, and thiols. It outlines the plausible mechanistic pathways and offers detailed, generalized experimental protocols based on analogous reactions reported in the literature.
Mechanistic Considerations
Nucleophilic substitution at a vinylic carbon can proceed through several mechanisms, primarily the SNVπ (retention of stereochemistry) and SNVσ (inversion of stereochemistry) pathways. The outcome is highly dependent on the substrate, nucleophile, and reaction conditions. For this compound, direct nucleophilic attack on the sp² carbon bearing the chlorine atom is the key step. Due to the inherent stability of the vinylic cation, a unimolecular SN1-type mechanism is generally disfavored.
Transition metal catalysis, particularly with palladium or copper, has emerged as a powerful tool to facilitate nucleophilic substitution on vinylic halides, which are often unreactive under traditional conditions. These catalytic cycles typically involve oxidative addition, ligand exchange, and reductive elimination steps.
Application: Synthesis of Substituted 2-Methylcyclohexene Derivatives
The nucleophilic substitution of this compound provides a direct route to a range of 1-substituted-2-methylcyclohexene compounds. These products can serve as building blocks for more complex molecules.
Reaction with Amines (N-Arylation/Alkylamination)
The reaction with primary or secondary amines can yield N-substituted 2-methylcyclohexenylamines. These reactions often require elevated temperatures or the use of a catalyst.
Reaction with Alkoxides (O-Alkylation)
Substitution with alkoxides, such as sodium methoxide, can produce 1-alkoxy-2-methylcyclohexenes. These reactions typically proceed under basic conditions.
Reaction with Thiols (S-Thiolation)
The reaction with thiols or thiolates can lead to the formation of 1-(alkyl/aryl)thio-2-methylcyclohexenes. These reactions are often facilitated by a base.
Data Presentation
While specific quantitative data for the nucleophilic substitution reactions of this compound is not extensively reported, the following table summarizes expected product information and references to the synthesis of analogous compounds, which suggest the feasibility of these transformations.
| Nucleophile | Product | Product Molecular Formula | Product Molecular Weight ( g/mol ) | Relevant Synthesis References |
| Aniline | N-(2-methylcyclohex-1-en-1-yl)aniline | C₁₃H₁₇N | 187.28 | [1] |
| Methoxide | 1-Methoxy-2-methylcyclohexene | C₈H₁₄O | 126.20 | [2] |
| Thiophenol | 2-Methyl-1-(phenylthio)cyclohex-1-ene | C₁₃H₁₆S | 204.33 | [3] |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Type Reaction)
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BippyPhos)[4]
-
Strong base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-10 mol%), and base (1.5-2.0 equivalents).
-
Add the anhydrous, deoxygenated solvent.
-
Stir the mixture for 10-15 minutes to allow for catalyst activation.
-
Add this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Thiolation
This protocol outlines a general method for the copper-catalyzed reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, cyclohexanethiol)
-
Copper(I) catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., a diamine or phenanthroline derivative)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the copper(I) catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 equivalents).
-
Add the anhydrous solvent, followed by the thiol (1.1 equivalents).
-
Stir the mixture for a few minutes before adding this compound (1.0 equivalent).
-
Heat the reaction mixture to a temperature between 100-140 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase with water and brine, then dry over a suitable drying agent.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Protocol 3: Nucleophilic Substitution with an Alkoxide
This protocol provides a general procedure for the reaction of this compound with an alkoxide.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous parent alcohol (e.g., methanol, ethanol) or a polar aprotic solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the sodium alkoxide (1.5-2.0 equivalents) and the anhydrous solvent.
-
Add this compound (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualizations
Logical Relationship of Nucleophilic Vinylic Substitution
Caption: Workflow for nucleophilic vinylic substitution.
Signaling Pathway for Palladium-Catalyzed Amination
Caption: Palladium-catalyzed amination cycle.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Cyclohexene, 1-methoxy-2-methyl- | C8H14O | CID 11600670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Scale-Up Synthesis of 1-Chloro-2-methylcyclohexene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylcyclohexene and its derivatives are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules in the pharmaceutical and specialty chemical industries. The controlled synthesis of these compounds on a larger scale requires robust and well-defined protocols to ensure safety, efficiency, and product quality. This document provides a detailed application note and a general protocol for the scale-up synthesis of this compound, focusing on a common synthetic route from 2-methylcyclohexanone. The protocol is intended to be a starting point for process development and can be adapted and optimized for specific derivatives and equipment.
Key Synthetic Route
The synthesis of this compound can be effectively achieved through a two-step process starting from 2-methylcyclohexanone. The first step involves the alpha-chlorination of the ketone to produce 2-chloro-2-methylcyclohexanone. This intermediate is then subjected to a dehydrochlorination reaction to yield the desired this compound. This route is advantageous due to the availability of the starting material and the generally high-yielding nature of the reactions.
Data Presentation
Table 1: Summary of Key Process Parameters and Expected Outcomes for a 1 kg Scale Synthesis
| Parameter | Step 1: Chlorination | Step 2: Dehydrochlorination & Purification |
| Starting Material | 2-Methylcyclohexanone | Crude 2-Chloro-2-methylcyclohexanone |
| Key Reagents | Sulfuryl chloride (SO₂Cl₂) | Lithium chloride (LiCl), Dimethylformamide (DMF) |
| Solvent | Carbon tetrachloride (CCl₄) | Dimethylformamide (DMF) |
| Scale | 1.0 kg (8.9 mol) | ~1.3 kg (assuming quantitative yield from Step 1) |
| Reaction Temperature | 20-25 °C (controlled with cooling) | 100-110 °C |
| Reaction Time | 2-3 hours | 1-2 hours |
| Typical Crude Yield | >95% | >85% |
| Purification Method | Aqueous work-up | Fractional Distillation |
| Final Purity (by GC) | Not isolated | >98% |
| Overall Yield | \multicolumn{2}{c | }{>80%} |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-2-methylcyclohexanone
This protocol is adapted from established procedures for the alpha-chlorination of ketones.[1]
Materials:
-
2-Methylcyclohexanone (1.0 kg, 8.9 mol)
-
Sulfuryl chloride (1.33 kg, 9.8 mol)
-
Carbon tetrachloride (or a suitable alternative solvent like dichloromethane) (5 L)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
10 L jacketed glass reactor with overhead stirring, dropping funnel, and a gas outlet connected to a scrubber.
-
Temperature probe
-
Large separatory funnel
Procedure:
-
Charge the 10 L jacketed glass reactor with 2-methylcyclohexanone (1.0 kg) and carbon tetrachloride (5 L).
-
Begin stirring and cool the reactor contents to 20 °C using the jacket.
-
Slowly add sulfuryl chloride (1.33 kg) from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature between 20-25 °C. The reaction is exothermic and may require active cooling.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.
-
Slowly and carefully quench the reaction by adding water (2 L).
-
Transfer the mixture to a large separatory funnel. Wash the organic layer successively with water (2 x 2 L), saturated sodium bicarbonate solution (2 x 1.5 L), and finally with brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-2-methylcyclohexanone. This crude product is typically used directly in the next step without further purification.
Step 2: Synthesis of this compound via Dehydrochlorination
This protocol is based on the dehydrohalogenation of alpha-chloro ketones.[1]
Materials:
-
Crude 2-chloro-2-methylcyclohexanone (from Step 1)
-
Lithium chloride (188 g, 4.45 mol)
-
Dimethylformamide (DMF) (2.5 L)
-
Pentane (or other suitable extraction solvent)
-
Water
Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, and a nitrogen inlet.
-
Heating mantle or oil bath
-
Fractional distillation apparatus
Procedure:
-
Charge the 10 L jacketed glass reactor with the crude 2-chloro-2-methylcyclohexanone, lithium chloride (188 g), and dimethylformamide (2.5 L).
-
Begin stirring and heat the mixture to 100-110 °C under a nitrogen atmosphere.
-
Maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (5 L) and extract the product with pentane (3 x 2 L).
-
Combine the organic extracts and wash with water (3 x 2 L) to remove DMF, followed by a brine wash (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the pentane by simple distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Mandatory Visualizations
References
Application Notes and Protocols: Dehydrochlorination of 1-Chloro-2-methylcyclohexane with a Strong Base
Abstract
This document provides a detailed overview of the dehydrochlorination of 1-chloro-2-methylcyclohexane isomers using a strong base. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The notes cover the underlying E2 elimination mechanism, the critical role of stereochemistry in determining product distribution (Zaitsev vs. Hofmann products), and comprehensive protocols for conducting the reaction and analyzing the resulting alkene isomers via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry used to synthesize alkenes from alkyl halides.[1][2] This reaction, typically facilitated by a strong base, involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms, a process also known as β-elimination.[2] When using a strong, non-bulky base, the reaction predominantly follows a concerted, bimolecular (E2) mechanism.[3] The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.[4][5][6] However, factors such as the steric hindrance of the base and the stereochemistry of the substrate can lead to the formation of the less substituted Hofmann product.[6][7]
The dehydrochlorination of 1-chloro-2-methylcyclohexane is a classic example demonstrating the stereochemical requirements of the E2 reaction. The rigid chair conformation of the cyclohexane ring dictates the necessary anti-periplanar alignment of the leaving group (chlorine) and a β-hydrogen for the elimination to occur.[8][9] Consequently, the cis and trans isomers of 1-chloro-2-methylcyclohexane exhibit significantly different reaction rates and yield different major products, providing a clear illustration of stereoelectronic control.[8][9][10][11]
Reaction Mechanism and Stereochemistry
The E2 reaction requires a specific spatial arrangement where the hydrogen to be removed and the leaving group are in the same plane and oriented in opposite directions (anti-periplanar). In cyclohexane systems, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions.[9]
cis-1-Chloro-2-methylcyclohexane
The cis isomer reacts much faster than the trans isomer.[10] In its most stable chair conformation, the larger methyl group occupies an equatorial position to minimize steric strain, forcing the smaller chlorine atom into an axial position.[8][9] This axial orientation of chlorine is ideal for E2 elimination. There are two different β-hydrogens on adjacent carbons that are also in axial positions: one at C2 and one at C6.
-
Path A (Zaitsev Product): Removal of the axial hydrogen from C2 results in the formation of the more substituted, thermodynamically stable alkene, 1-methylcyclohexene . This is the major product, following Zaitsev's rule.[4][8][9]
-
Path B (Hofmann Product): Removal of the axial hydrogen from C6 leads to the less substituted 3-methylcyclohexene . This is the minor product.
trans-1-Chloro-2-methylcyclohexane
The trans isomer reacts significantly slower.[8][11] Its most stable chair conformation places both the chlorine and the methyl group in equatorial positions. For an E2 reaction to occur, the ring must flip to a much less stable conformation where both groups are axial.[8][9][12] This energetically unfavorable ring flip is the reason for the slow reaction rate.
In this less stable, reactive conformation, the axial chlorine has only one available anti-periplanar β-hydrogen: the axial hydrogen on C6. The hydrogen on C2 is equatorial and therefore not properly aligned for E2 elimination.
-
Path C (Hofmann Product): Removal of the only available axial β-hydrogen (from C6) leads exclusively to the formation of 3-methylcyclohexene . This less substituted alkene is the major product, in this case, dictated by stereochemical constraints rather than thermodynamic stability.[8][9][11]
Data Presentation: Product Distribution
The expected product distribution from the E2 dehydrochlorination of 1-chloro-2-methylcyclohexane isomers with a strong, non-hindered base (e.g., sodium ethoxide in ethanol) is summarized below.
| Starting Material | Major Product | Minor Product | Relative Reaction Rate |
| cis-1-Chloro-2-methylcyclohexane | 1-Methylcyclohexene (Zaitsev) | 3-Methylcyclohexene (Hofmann) | Fast |
| trans-1-Chloro-2-methylcyclohexane | 3-Methylcyclohexene (Hofmann) | 1-Methylcyclohexene (Zaitsev) | Slow |
Mandatory Visualizations
Caption: E2 reaction of cis-1-chloro-2-methylcyclohexane.
Caption: E2 reaction of trans-1-chloro-2-methylcyclohexane.
Caption: General experimental workflow for the synthesis and analysis.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle strong bases and volatile organic solvents in a well-ventilated fume hood.
Protocol 5.1: Dehydrochlorination of 1-Chloro-2-methylcyclohexane
This protocol describes a general procedure using sodium ethoxide.
Materials:
-
1-chloro-2-methylcyclohexane (cis or trans isomer)
-
Absolute ethanol
-
Sodium metal (or commercial sodium ethoxide)
-
Diethyl ether (anhydrous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Prepare Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add small, freshly cut pieces of sodium metal to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide. (Alternatively, use commercially available sodium ethoxide).
-
Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add 1-chloro-2-methylcyclohexane dropwise via an addition funnel while stirring.
-
Reaction Conditions: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a pre-calibrated GC method. A typical reaction time is 1-3 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic products three times with diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with saturated brine to remove any residual ethanol and base.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Purification: Remove the solvent (diethyl ether) using a rotary evaporator. Purify the resulting crude product (a mixture of alkene isomers) by simple or fractional distillation. Collect the fraction corresponding to the boiling point of methylcyclohexenes (~110-112 °C).
Protocol 5.2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate the alkene isomers and determine their relative abundance.
Instrumentation and Conditions:
-
GC Column: A polar capillary column (e.g., Carbowax or similar polyethylene glycol phase) is recommended for separating positional and geometric isomers of alkenes.[13][14] Non-polar columns can also be used but may provide less resolution for these specific isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40-50 °C, hold for 2-5 minutes, then ramp at 5-10 °C/min to 150-200 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 35-200.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified product mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peaks corresponding to 1-methylcyclohexene and 3-methylcyclohexene based on their retention times and mass spectra.[14][15] Both isomers will have a molecular ion peak at m/z 96 (C₇H₁₂).
-
Differentiation is based on fragmentation patterns and established retention indices.[14]
-
Calculate the relative percentage of each isomer by integrating the area under the respective peaks in the gas chromatogram.
-
Protocol 5.3: Product Characterization by NMR Spectroscopy
¹H and ¹³C NMR are powerful tools for unambiguous structural identification of the alkene isomers.[16][17]
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[16]
Expected ¹H and ¹³C NMR Spectral Data:
| Compound | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) |
| 1-Methylcyclohexene | ~5.38 (t, 1H, olefinic H), ~1.61 (s, 3H, methyl H).[16] The singlet for the methyl group is a key identifier. | Two sp² carbons (~120-140 ppm) and five sp³ carbons (~20-40 ppm).[17] |
| 3-Methylcyclohexene | ~5.6-5.7 (m, 2H, olefinic H), ~1.0 (d, 3H, methyl H).[16] The two distinct olefinic protons and the doublet for the methyl group are key identifiers.[18] | Two sp² carbons and five distinct sp³ carbons. |
Note: The chemical shifts and multiplicities provide clear fingerprints to distinguish between the Zaitsev (1-methylcyclohexene) and Hofmann (3-methylcyclohexene) products.[16][18]
References
- 1. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Question Consider the chemical reaction shown in the image. What is the .. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homework.study.com [homework.study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. homework.study.com [homework.study.com]
use of 1-Chloro-2-methylcyclohexene in natural product synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-2-methylcyclohexene is a functionalized cycloalkene with potential applications in organic synthesis. As a vinyl chloride, it can serve as a precursor for various transformations, including cross-coupling reactions and the introduction of nucleophiles at the C1 position. However, a review of the current scientific literature indicates that the use of this compound in the total synthesis of natural products is not well-documented. This document provides a summary of its potential synthetic utility and detailed protocols for its preparation from commercially available starting materials.
Potential Synthetic Applications
-
Cross-Coupling Reactions: The vinyl chloride moiety can participate in various palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to form carbon-carbon bonds. This would allow for the introduction of a wide range of substituents at the C1 position of the cyclohexene ring.
-
Nucleophilic Substitution: Although generally less reactive than alkyl halides, vinyl halides can undergo nucleophilic substitution reactions under specific conditions, such as with strong nucleophiles or under transition-metal catalysis.
-
Precursor to Other Intermediates: The double bond can be further functionalized through reactions such as epoxidation, dihydroxylation, or ozonolysis, making this compound a versatile starting material for more complex cyclohexene derivatives.
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound have been identified. The following sections provide detailed protocols and data for these methods.
Synthesis from 2-Methylcyclohexanone
This two-step procedure involves the α-chlorination of 2-methylcyclohexanone followed by an elimination reaction to form the desired vinyl chloride.
This protocol is adapted from a procedure published in Organic Syntheses.
Experimental Protocol:
-
Reaction Setup: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 224 g (2.0 moles) of 2-methylcyclohexanone in 1 liter of dry carbon tetrachloride.
-
Addition of Sulfuryl Chloride: Prepare a solution of 179 ml (2.2 moles) of sulfuryl chloride in 300 ml of dry carbon tetrachloride and add it to the dropping funnel. Add the sulfuryl chloride solution to the stirred 2-methylcyclohexanone solution over a period of 1 hour. Maintain the reaction temperature at room temperature using a water bath to moderate the slightly exothermic reaction.
-
Reaction Monitoring and Workup: After the addition is complete, continue stirring for an additional 2 hours. Wash the resulting yellow solution successively with three 300-ml portions of water, two 200-ml portions of saturated sodium bicarbonate solution, and one 200-ml portion of saturated brine.
-
Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation, initially at atmospheric pressure and then under reduced pressure, to yield crude 2-chloro-2-methylcyclohexanone. The crude product is often suitable for the next step without further purification.
Data Summary for Step 1:
| Starting Material | Reagent | Solvent | Reaction Time | Product | Yield |
| 2-Methylcyclohexanone | Sulfuryl Chloride | Carbon Tetrachloride | 3 hours | 2-Chloro-2-methylcyclohexanone | 83-85% (distilled) |
General Protocol (Illustrative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude 2-chloro-2-methylcyclohexanone from the previous step in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as lithium carbonate or 2,4,6-collidine.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Workflow for Synthesis from 2-Methylcyclohexanone
Caption: Synthesis of this compound from 2-Methylcyclohexanone.
Synthesis from trans-1,2-dichloro-1-methylcyclohexane
An alternative synthesis has been reported from trans-1,2-dichloro-1-methylcyclohexane.
Reaction Conditions Summary:
| Starting Material | Reagents | Reaction Time | Product | Yield | Reference |
| trans-1,2-dichloro-1-methylcyclohexane | Sodium, Ammonia, Ferric Nitrate | 9.5 hours | This compound | 58% | DOI: 10.1021/ja00541a022 |
A detailed, step-by-step experimental protocol for this specific procedure is not available in the reviewed literature. The conditions suggest a dissolving metal reduction, which facilitates the elimination of a chlorine atom.
Workflow for Synthesis from trans-1,2-dichloro-1-methylcyclohexane
Caption: Synthesis from a dichlorinated precursor.
Safety Precautions
-
General Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reagent-Specific Hazards:
-
Sulfuryl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.
-
Carbon tetrachloride: Toxic and carcinogenic. Use with appropriate engineering controls.
-
Ammonia: Corrosive and toxic. Work in a well-ventilated area.
-
Sodium metal: Highly reactive and flammable. Reacts violently with water.
-
Conclusion
This compound is a potentially useful synthetic intermediate that is accessible through established chemical transformations. While its application in the synthesis of natural products is not yet established, the protocols provided herein for its synthesis should enable further investigation into its reactivity and potential as a building block in complex molecule synthesis. Researchers are encouraged to explore its utility in cross-coupling and other functionalization reactions.
Application Note: Direct GC-MS Analysis of 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-chloro-2-methylcyclohexene using direct Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and does not require derivatization prior to GC analysis. This document provides comprehensive protocols for sample preparation using headspace (HS) and solid-phase microextraction (SPME) techniques, followed by direct GC-MS analysis. These methods are crucial for ensuring accurate and reproducible results in research, quality control, and safety monitoring applications.
Introduction
This compound is a halogenated hydrocarbon of interest in various fields, including chemical synthesis and environmental monitoring. Accurate quantification of this volatile compound is essential for process optimization, impurity profiling, and regulatory compliance. Gas chromatography is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer, it provides high selectivity and sensitivity for confident identification and quantification.
Due to its inherent volatility, this compound is amenable to direct GC-MS analysis without the need for chemical derivatization. Derivatization is a process to chemically modify a compound to enhance its volatility or detectability, but it is unnecessary for this analyte and would introduce additional complexity and potential for error. This application note focuses on optimized sample preparation and direct injection GC-MS for the accurate analysis of this compound.
Experimental Protocols
Sample Preparation
Two primary sample preparation techniques are recommended for the analysis of this compound in various matrices: Headspace (HS) sampling and Solid-Phase Microextraction (SPME). The choice of method will depend on the sample matrix, concentration of the analyte, and available instrumentation.
1.1. Static Headspace (HS) Gas Chromatography-Mass Spectrometry
This technique is ideal for the analysis of volatile compounds in liquid or solid samples. It involves heating the sample in a sealed vial to allow the volatile analytes to partition into the headspace gas, which is then injected into the GC.
Protocol:
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL).
-
Matrix Modification (Optional): For aqueous samples, add a salt (e.g., sodium chloride, 20% w/v) to increase the partitioning of the analyte into the headspace.[1][2]
-
Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Incubation: Place the vial in the headspace autosampler's incubator. Incubate at a constant temperature (e.g., 60-80°C) for a set period (e.g., 30-45 minutes) to reach equilibrium.[2]
-
Injection: The autosampler will then automatically inject a specific volume of the headspace gas into the GC inlet.
1.2. Solid-Phase Microextraction (SPME) Gas Chromatography-Mass Spectrometry
SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample.
Protocol:
-
Sample Preparation: Place the sample into a vial as described for the headspace method.
-
Fiber Selection: Choose an appropriate SPME fiber. For volatile halogenated compounds, a polydimethylsiloxane (PDMS) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable.
-
Extraction:
-
Headspace SPME: Place the vial in a heater/stirrer. Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 40-60°C).
-
Direct Immersion SPME (for liquid samples): Immerse the SPME fiber directly into the liquid sample and stir for a defined period.
-
-
Desorption: After extraction, retract the fiber and immediately insert it into the heated GC injection port where the trapped analytes are thermally desorbed onto the GC column.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of volatile halogenated hydrocarbons. These should be optimized for the specific instrument and application.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | Initial: 40°C, hold for 2 min |
| Ramp: 10°C/min to 200°C, hold for 2 min | |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| Data System | |
| Software | Instrument-specific data acquisition and processing software |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The table below provides an example of how to present results from a validation study.
Table 2: Example Quantitative Data Summary
| Parameter | Headspace-GC-MS | SPME-GC-MS |
| Retention Time (min) | 8.52 | 8.51 |
| Limit of Detection (LOD) | 0.5 µg/L | 0.1 µg/L |
| Limit of Quantitation (LOQ) | 1.5 µg/L | 0.3 µg/L |
| Linearity (R²) | 0.998 | 0.999 |
| Recovery (%) | 95 ± 5% | 98 ± 4% |
| Precision (RSD %) | < 5% | < 4% |
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and key considerations at each stage of the analysis.
Caption: Key stages and considerations for the analytical method.
Conclusion
The direct GC-MS analysis of this compound is a reliable and efficient method for its quantification. Proper sample preparation, using either headspace or SPME techniques, is critical for achieving accurate and precise results. The protocols and parameters outlined in this application note provide a solid foundation for developing and validating a robust analytical method for this compound in various matrices. As with any analytical method, optimization and validation are essential to ensure the data quality meets the specific requirements of the research or application.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-2-methylcyclohexene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 1-Chloro-2-methylcyclohexene reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: this compound is typically synthesized through several key pathways:
-
Dehydrohalogenation of a Di-chloro Precursor: This method involves the elimination of hydrogen chloride from a vicinal dichloride, such as 1,2-dichloro-2-methylcyclohexane, using a base.
-
Reaction of 2-Methylcyclohexanone with a Chlorinating Agent: 2-Methylcyclohexanone can be converted to this compound using reagents like phosphorus pentachloride (PCl₅).
-
Chlorination and Elimination from 2-Methylcyclohexanol: This two-step process involves the conversion of the alcohol to an alkyl chloride, for example with thionyl chloride (SOCl₂), followed by a base-induced elimination.
Q2: My reaction yield is consistently low. What are the potential general causes?
A2: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.
-
Side Reactions: The formation of isomeric byproducts, such as 3-chloro-2-methylcyclohexene or 1-chloro-6-methylcyclohexene, is a common issue. Polymerization of the alkene product can also occur, especially under acidic conditions.
-
Product Loss During Workup: The product can be lost during extraction and washing steps if emulsions form or if the product has some water solubility. As a volatile compound, it can also be lost during solvent removal or distillation if not performed carefully.
-
Suboptimal Reagents: The purity and reactivity of your starting materials and reagents are crucial. For instance, an old or improperly stored base may be less effective in dehydrohalogenation reactions.
Q3: How can I minimize the formation of isomeric alkene byproducts?
A3: The formation of different isomers is a common challenge in elimination reactions on cyclohexene rings. To favor the formation of the desired this compound (the Zaitsev product), consider the following:
-
Choice of Base and Solvent: For dehydrohalogenation reactions, a sterically hindered, non-nucleophilic base can favor the formation of the thermodynamically more stable alkene. The choice of solvent can also influence the reaction's regioselectivity.
-
Reaction Temperature: Higher temperatures generally favor the formation of the more stable Zaitsev product. However, excessively high temperatures can lead to decomposition or unwanted side reactions.
-
Stereochemistry of the Starting Material: In E2 elimination reactions, the stereochemistry of the starting material is critical. The hydrogen and the leaving group must be in an anti-periplanar conformation. The choice of a specific stereoisomer of the precursor (e.g., cis- or trans-1,2-dichloro-2-methylcyclohexane) can significantly influence the product distribution.
Q4: What is the best method to purify the final this compound product?
A4: Due to the likely presence of isomeric byproducts with close boiling points, fractional distillation is the most effective method for purifying this compound. For successful separation, a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended. The distillation should be performed slowly to ensure good separation. For analysis of the purity and isomeric ratio of the collected fractions, gas chromatography (GC) is the method of choice.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Ineffective base in dehydrohalogenation. | Use a fresh, properly stored, and sufficiently strong base (e.g., sodium ethoxide, potassium tert-butoxide). |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. | |
| Inactive chlorinating agent. | Use a fresh bottle of the chlorinating agent (e.g., PCl₅, SOCl₂). | |
| Formation of multiple products (isomers) | Non-selective reaction conditions. | Optimize the base and solvent system. Experiment with different reaction temperatures. |
| Incorrect stereoisomer of the starting material for a stereospecific reaction. | If possible, start with a stereochemically pure precursor that favors the formation of the desired product. | |
| Product decomposes during reaction or workup | Presence of strong acid or base at high temperatures. | Neutralize the reaction mixture as soon as the reaction is complete, before distillation. |
| Overheating during distillation. | Use vacuum distillation to lower the boiling point of the product and reduce thermal stress. | |
| Low yield after workup | Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. |
| Incomplete extraction of the product. | Perform multiple extractions with a suitable organic solvent. | |
| Loss of volatile product. | Ensure all distillation apparatus is well-sealed and the receiving flask is cooled. Use a rotary evaporator with care and at a suitable temperature and pressure. |
Data Presentation
The following tables summarize quantitative data for relevant reactions. Note that data for the direct synthesis of this compound is limited in the literature; therefore, data from analogous and related reactions are provided for guidance.
Table 1: Yields of Related Methylcyclohexene Syntheses
| Starting Material | Reagent(s) | Reaction Type | Yield (%) | Reference |
| 2-Methylcyclohexanol | H₃PO₄ or H₂SO₄ | Dehydration (E1) | 75-90 | |
| 1-Methylcyclohexyl bromide | Sodium ethoxide | Elimination (E2) | High | |
| 2-Methylcyclohexanone | PCl₅ | Chlorination/Elimination | 52 (for a related reaction) | |
| trans-1,2-dichloro-1-methylcyclohexane | NH₃, Na, Fe(NO₃)₃ | Dehydrohalogenation | 58 |
Table 2: Reaction Conditions for the Chlorination of Cyclohexanone Derivatives
| Starting Material | Chlorinating Agent | Solvent | Temperature | Yield of Chloro-ketone (%) | Reference |
| Cyclohexanone | Chlorine (gas) | Water | Ice bath | 61-66 | |
| 2-Methylcyclohexanone | Sulfuryl chloride | Carbon tetrachloride | Room Temperature | 83-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Methylcyclohexanone (Hypothetical, based on related procedures)
This protocol is a hypothetical adaptation based on the reaction of ketones with phosphorus pentachloride.
Materials:
-
2-Methylcyclohexanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether or another suitable inert solvent
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, addition funnel, separatory funnel
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Maintain a dry atmosphere using a drying tube.
-
Dissolve 2-methylcyclohexanone (1 equivalent) in anhydrous diethyl ether and add it to the flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus pentachloride (1.1 equivalents) in anhydrous diethyl ether from the addition funnel to the stirred solution of 2-methylcyclohexanone.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours, monitoring the reaction by TLC or GC.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Chlorination of 2-Methylcyclohexanol and Subsequent Elimination (Two-Step)
Step A: Synthesis of 1-Chloro-2-methylcyclohexane from 2-Methylcyclohexanol using Thionyl Chloride
Materials:
-
2-Methylcyclohexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, place 2-methylcyclohexanol (1 equivalent) and anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) from the addition funnel. If using pyridine, a solution of thionyl chloride in diethyl ether should be added to a solution of the alcohol and pyridine (1.2 equivalents) in diethyl ether.
-
After the addition, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-chloro-2-methylcyclohexane.
Step B: Dehydrohalogenation of 1-Chloro-2-methylcyclohexane
Materials:
-
Crude 1-chloro-2-methylcyclohexane from Step A
-
Sodium ethoxide or potassium tert-butoxide
-
Anhydrous ethanol or tert-butanol
-
Reflux apparatus
-
Water, diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol (or potassium tert-butoxide in tert-butanol) in a round-bottom flask equipped with a reflux condenser.
-
Add the crude 1-chloro-2-methylcyclohexane (1 equivalent) to the base solution (1.5 equivalents).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the resulting this compound by fractional distillation.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Purification of 1-Chloro-2-methylcyclohexene by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-Chloro-2-methylcyclohexene via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The experimentally determined boiling point of this compound is not consistently reported in publicly available literature. However, based on the boiling point of the isomeric compound 1-Chloro-1-methylcyclohexane (159.4°C) and the common starting material 2-methylcyclohexanone (162-165°C), a reasonable estimate for the boiling point of this compound at atmospheric pressure is in the range of 155-165°C . It is crucial to monitor the distillation temperature closely to determine the actual boiling point of your specific sample.
Q2: What are the most common impurities I should expect?
A2: Common impurities will largely depend on the synthetic route used. If prepared from 2-methylcyclohexanone, unreacted starting material is a likely high-boiling impurity.[1][2][3][4][5] The reaction may also yield isomeric byproducts such as 1-chloro-6-methylcyclohexene and 1-chloro-3-methylcyclohexene. The boiling points of these isomers are not well-documented but are expected to be close to that of the desired product, necessitating efficient fractional distillation for separation.
Q3: My distilled product is cloudy. What is the cause and how can I resolve it?
A3: A cloudy distillate is a strong indication of the presence of water. This can occur if the crude product was not sufficiently dried prior to distillation. This compound may form a low-boiling azeotrope with water, causing them to co-distill. To resolve this, the collected distillate should be treated with a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), and then filtered.
Q4: Can this compound decompose during distillation?
A4: Like many haloalkenes, there is a potential for decomposition or polymerization at elevated temperatures. It is advisable to conduct the distillation at the lowest feasible pressure (vacuum distillation) to reduce the required temperature. Additionally, avoid distilling the mixture to dryness, as this can concentrate potentially unstable residues.
Data Presentation
The following table summarizes the physical properties of this compound and related compounds. Please note that some values are estimated due to a lack of available literature data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₇H₁₁Cl | 130.62 | 155 - 165 (Estimated) | The primary product. |
| 2-Methylcyclohexanone | C₇H₁₂O | 112.17 | 162 - 165 | A common starting material and potential high-boiling impurity.[1][2][3][4][5] |
| 1-Chloro-6-methylcyclohexene | C₇H₁₁Cl | 130.62 | Close to product (Estimated) | A potential isomeric impurity. |
| 1-Chloro-3-methylcyclohexene | C₇H₁₁Cl | 130.62 | Close to product (Estimated) | A potential isomeric impurity. |
Experimental Protocols
Protocol for Fractional Distillation of this compound
-
Preparation of Crude Material:
-
Ensure the crude this compound is free of any acidic or basic impurities by washing with a saturated sodium bicarbonate solution and then with brine.
-
Thoroughly dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄).
-
Filter the dried liquid into a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Ensure all glass joints are properly sealed.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
-
For heat-sensitive materials, a vacuum distillation setup is recommended.
-
-
Distillation Procedure:
-
Begin heating the distillation flask gently.
-
Observe the vapor front as it slowly ascends the fractionating column. A slow ascent is critical for achieving good separation.
-
Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.
-
Collect any low-boiling forerun in a separate receiving flask until the temperature at the distillation head begins to stabilize.
-
When the temperature stabilizes, change to a new, clean receiving flask to collect the main fraction of this compound.
-
Maintain a slow and steady distillation rate of 1-2 drops per second.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation when the temperature either begins to drop or rises significantly, or when a small amount of residue remains in the flask. Do not distill to dryness.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation of this compound.
References
- 1. 2-Methylcyclohexanone | 583-60-8 [chemicalbook.com]
- 2. 2-Methylcyclohexanone, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Methylcyclohexanone CAS#: 583-60-8 [m.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-methylcyclohexanone [stenutz.eu]
common side products in the synthesis of 1-Chloro-2-methylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-methylcyclohexene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: I am attempting to synthesize this compound, but my final product is a complex mixture. What are the likely side products?
The synthesis of this compound can yield several side products depending on the chosen synthetic route and reaction conditions. Common starting materials include 2-methylcyclohexanol or 1-methylcyclohexene.
From 2-Methylcyclohexanol: A common approach involves the dehydration of 2-methylcyclohexanol to form a mixture of alkenes, followed by chlorination.
-
Isomeric Alkenes: The initial dehydration of 2-methylcyclohexanol typically yields a mixture of 1-methylcyclohexene and 3-methylcyclohexene, and sometimes a smaller amount of methylenecyclohexane.[1][2][3][4] The ratio of these isomers is dependent on the acid catalyst and temperature used.[5]
-
Dichlorinated Byproducts: Subsequent chlorination of the alkene mixture can lead to the addition of chlorine across the double bond, resulting in dichlorinated alkanes such as 1,2-dichloro-1-methylcyclohexane.
-
Unreacted Starting Material: Incomplete dehydration will result in the presence of 2-methylcyclohexanol in the product mixture.
From 1-Methylcyclohexene: Direct chlorination of 1-methylcyclohexene is another synthetic pathway.
-
Isomeric Chloroalkenes: Allylic chlorination is a key reaction to form the desired product. However, this reaction can be unselective and produce other isomers like 3-chloro-1-methylcyclohexene.
-
Markovnikov Addition Product: If using a reagent like HCl, the major product will be 1-chloro-1-methylcyclohexane due to Markovnikov's rule, where the chloride adds to the more substituted carbon of the former double bond.[6][7][8][9]
-
Polymerization: In the presence of strong acids, alkenes can polymerize, leading to a significant reduction in the yield of the desired monomer.[5]
Q2: My yield of this compound is consistently low. What are the potential causes and how can I optimize the reaction?
Low yields can be attributed to several factors, primarily incomplete reactions, the prevalence of side reactions, or loss of product during workup.
-
Incomplete Reaction: Ensure sufficient reaction time and appropriate temperatures. For instance, the dehydration of secondary alcohols like 2-methylcyclohexanol typically requires temperatures between 100-140°C.[5]
-
Suboptimal Catalyst: The choice of acid catalyst in dehydration reactions is crucial. While sulfuric acid is common, it can cause charring. Phosphoric acid is often a milder and cleaner alternative.[5]
-
Product Volatility: this compound is a volatile compound. Significant loss can occur during distillation if the apparatus is not properly sealed or if the receiving flask is not adequately cooled.[5]
-
Workup Losses: Product can be lost during aqueous washing and extraction steps. Ensure efficient phase separation and minimize the number of transfers.
Q3: How can I minimize the formation of isomeric side products?
Controlling the regioselectivity of the chlorination step is key to minimizing isomeric impurities.
-
For Allylic Chlorination: The use of N-chlorosuccinimide (NCS) in the presence of a radical initiator is a standard method for allylic chlorination and can offer better selectivity than using chlorine gas.
-
Temperature Control: Reaction temperature can influence the product distribution. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. Careful optimization of the reaction temperature is recommended.
Q4: What are the best methods for purifying the crude this compound product?
The choice of purification method depends on the nature and boiling points of the impurities.
-
Fractional Distillation: This is an effective method for separating this compound from isomers with different boiling points. A fractionating column with a high number of theoretical plates is recommended for separating closely boiling isomers.[10]
-
Flash Column Chromatography: For separation of isomers with very similar boiling points or for removing non-volatile impurities, flash chromatography on silica gel can be a highly effective technique.
Summary of Potential Side Products and Their Properties
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110-111 |
| 3-Methylcyclohexene | C₇H₁₂ | 96.17 | 104 |
| Methylenecyclohexane | C₇H₁₂ | 96.17 | 102-103 |
| 1-Chloro-1-methylcyclohexane | C₇H₁₃Cl | 132.63 | ~160-165 (estimated) |
| 2-Methylcyclohexanol | C₇H₁₄O | 114.19 | 163-166 |
Experimental Protocols
Representative Protocol: Synthesis via Dehydration of 2-Methylcyclohexanol and subsequent Chlorination
Step 1: Dehydration of 2-Methylcyclohexanol
-
In a round-bottom flask equipped with a distillation head and condenser, combine 2-methylcyclohexanol and a catalytic amount of 85% phosphoric acid.
-
Heat the mixture to a temperature that allows for the distillation of the alkene products (typically around 120-140°C). The lower boiling points of the alkenes compared to the alcohol drives the reaction to completion.[5]
-
Collect the distillate, which will be a mixture of 1-methylcyclohexene and 3-methylcyclohexene.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over an anhydrous salt such as magnesium sulfate.
Step 2: Chlorination of the Alkene Mixture
-
In a reaction vessel protected from light, dissolve the dried alkene mixture in a suitable solvent like carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer.
-
Purify the crude product by fractional distillation to isolate this compound.
Visualizations
Caption: Synthetic pathways to this compound and common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Experiment #5 [sas.upenn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. atlas.org [atlas.org]
- 7. quora.com [quora.com]
- 8. brainly.com [brainly.com]
- 9. Mechanism of methylcyclohexene +HCl | Filo [askfilo.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions with 1-Chloro-2-methylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions involving the sterically hindered vinyl halide, 1-chloro-2-methylcyclohexene.
Troubleshooting Failed Reactions
Grignard reactions are notoriously sensitive to environmental conditions. The following guide addresses common failure points when using this compound.
Q1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?
A1: Failure to initiate is the most frequent issue. The primary culprits are moisture and the passivity of the magnesium surface. Vinyl chlorides, like this compound, are also less reactive than their bromide or iodide counterparts.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: Grignard reagents are potent bases and will react with even trace amounts of water.
-
Glassware: All glassware must be meticulously dried, either in an oven (overnight at >120°C) or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is generally the preferred solvent for vinyl Grignard reagents as its higher boiling point and greater solvating power can facilitate the reaction compared to diethyl ether.[1][2][3]
-
Reagents: Ensure the this compound is dry and free of acidic impurities.
-
-
Activate the Magnesium: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.
-
Mechanical Activation: In a dry flask under an inert atmosphere, briefly grind the magnesium turnings with a glass rod or a magnetic stir bar to expose a fresh surface.
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium suspension. The disappearance of the characteristic purple vapor and brown color in the solvent indicates activation.
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. The evolution of ethylene gas (bubbling) signifies activation.
-
Pre-reaction with a more reactive halide: Add a small amount of a more reactive halide, like methyl iodide, to initiate a reaction on the magnesium surface before adding the this compound.
-
-
-
Initiation Techniques:
-
Sonication: Placing the reaction flask in an ultrasonic bath can help to dislodge the MgO layer and promote initiation.
-
Gentle Heating: Gently warming a small portion of the reaction mixture can sometimes trigger the reaction. Be prepared to cool the flask if the reaction becomes too exothermic.
-
Q2: My reaction starts but then turns a dark color and I get a low yield of the desired product. What is happening?
A2: A dark, often black or brown, appearance can indicate the decomposition of the Grignard reagent or the prevalence of side reactions. The most common side reaction in this scenario is Wurtz coupling .
Understanding Wurtz Coupling: This side reaction involves the newly formed Grignard reagent reacting with another molecule of this compound to form a dimer.
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over the already formed Grignard reagent.[4]
-
Temperature Control: Maintain a gentle reflux. Overheating can accelerate Wurtz coupling.[5]
-
Solvent Choice: While THF is often preferred for initiation, for some reactive halides, diethyl ether can sometimes reduce the rate of Wurtz coupling.[4] However, for a less reactive substrate like this compound, THF is likely the better choice to ensure Grignard formation.
Q3: I am still getting low yields with this compound. Are there any advanced techniques to improve this?
A3: Yes, for challenging substrates like sterically hindered vinyl chlorides, using "Turbo Grignard" reagents can significantly improve yields.
"Turbo Grignard" Reagents (RMgCl·LiCl):
The addition of anhydrous lithium chloride (LiCl) to the reaction mixture can break down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species.[6][7] This enhanced reactivity is particularly beneficial for less reactive halides.
General Approach:
-
Dry the LiCl thoroughly under vacuum with heating.
-
Add the anhydrous LiCl (typically 1 equivalent relative to the halide) to the magnesium turnings before the addition of this compound.
-
Proceed with the Grignard reaction as you would normally, ensuring all other conditions are optimized.
Frequently Asked Questions (FAQs)
Q: Why is THF a better solvent than diethyl ether for this reaction?
A: THF is more polar than diethyl ether, which allows it to better solvate and stabilize the Grignard reagent.[1][8] Its higher boiling point (66 °C vs. 34.6 °C) also allows for a higher reaction temperature, which can be necessary to initiate the reaction with a less reactive vinyl chloride.[2][3]
Q: What are the expected side products other than the Wurtz-coupled dimer?
A: Besides Wurtz coupling, another potential side reaction is elimination . The Grignard reagent is a strong base and can potentially deprotonate an allylic proton on another molecule of this compound, leading to the formation of a diene. However, with a vinyl halide, Wurtz coupling is generally the more significant side reaction during Grignard formation.
Q: How can I confirm the formation of my Grignard reagent?
A: A simple qualitative test is to take a small aliquot of the reaction mixture (under inert atmosphere) and quench it with a solution of iodine in THF. The disappearance of the iodine color indicates the presence of a Grignard reagent. For quantitative analysis, titration methods can be employed.
Quantitative Data Summary
The following table provides illustrative yields for Grignard reactions with sterically hindered vinyl chlorides under various conditions. Please note that these are representative values and actual yields with this compound may vary.
| Starting Halide | Solvent | Additive | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) |
| 1-chlorocyclohexene | THF | None | 65 (reflux) | 4-6 | 40-60 |
| 1-chlorocyclohexene | THF | LiCl (1 eq.) | 65 (reflux) | 2-4 | 70-85 |
| 1-chloro-2-methylpropene | Diethyl Ether | Iodine | 35 (reflux) | 5-8 | 30-50 |
| 1-chloro-2-methylpropene | THF | 1,2-dibromoethane | 65 (reflux) | 3-5 | 55-70 |
Experimental Protocols
Protocol 1: Standard Grignard Formation with this compound
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Inert gas (Nitrogen or Argon) supply
-
Standard, dry glassware for anhydrous reactions
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Add the magnesium turnings to the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until iodine vapors are seen or bubbling from the DBE is observed. Allow the flask to cool.
-
Initiation: Add enough anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and a cloudy, gray appearance. If it does not start, gentle warming or sonication may be necessary.
-
Grignard Formation: Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray-brown solution is the Grignard reagent and should be used immediately.
Protocol 2: "Turbo Grignard" Formation with this compound and LiCl
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous Lithium Chloride (LiCl) (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Inert gas (Nitrogen or Argon) supply
-
Standard, dry glassware for anhydrous reactions
Procedure:
-
Apparatus and LiCl preparation: Set up the glassware as in Protocol 1. Ensure the LiCl is thoroughly dried by heating under vacuum.
-
Magnesium and LiCl Addition: Add the magnesium turnings and the anhydrous LiCl to the reaction flask.
-
Activation and Initiation: Follow steps 2 and 3 from Protocol 1. The presence of LiCl should facilitate a smoother and often faster initiation.
-
Grignard Formation and Completion: Follow steps 4 and 5 from Protocol 1. The reaction may proceed more quickly in the presence of LiCl.
Visualizations
Caption: Troubleshooting workflow for failed Grignard reactions.
Caption: Competing pathways: Grignard formation vs. Wurtz coupling.
References
- 1. brainly.com [brainly.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 8. quora.com [quora.com]
Technical Support Center: Optimizing Coupling Reactions of 1-Chloro-2-methylcyclohexene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 1-Chloro-2-methylcyclohexene. This sterically hindered vinyl chloride presents unique challenges compared to more reactive aryl halides, necessitating careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is resulting in low or no product yield. What are the likely causes?
A1: Low yields with vinyl chlorides like this compound are common due to the high strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult.[1] Several factors could be contributing to this issue:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be active enough. The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the coupling of less reactive vinyl chlorides.[1][2]
-
Base Selection: The choice and strength of the base are critical for the transmetalation step.[2] An inappropriate base can lead to low reactivity or side reactions.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.[1][2] However, excessively high temperatures can lead to catalyst decomposition.
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and homocoupling are common side reactions that consume starting materials.[1]
Q2: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A2: Homocoupling is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1][2] To minimize homocoupling:
-
Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can reduce the amount of Pd(II) present at the beginning of the reaction.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway.
Q3: What are the key differences in reaction conditions for Suzuki, Heck, and Sonogashira couplings with this compound?
A3: While all are palladium-catalyzed cross-coupling reactions, the specific conditions vary:
-
Suzuki-Miyaura Coupling: This reaction couples the vinyl chloride with an organoboron reagent (boronic acid or ester) in the presence of a base.[3][4]
-
Heck Reaction: This reaction couples the vinyl chloride with an alkene in the presence of a base.[5][6]
-
Sonogashira Coupling: This reaction couples the vinyl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[7][8][9]
Q4: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?
A4: The regioselectivity of the Heck reaction can be influenced by the electronic and steric nature of the substituents on the alkene and the choice of ligands. For electron-rich olefins, careful selection of monodentate or bidentate phosphine ligands can significantly improve regioselectivity.
Q5: I am not seeing any reaction with my Sonogashira coupling. What should I check first?
A5: The Sonogashira reaction can be sensitive to several factors.[8] Key things to check include:
-
Catalyst and Co-catalyst Activity: Ensure the palladium catalyst and copper(I) co-catalyst are active.
-
Base: An amine base is typically required. Ensure it is sufficiently pure and dry.
-
Inert Atmosphere: The reaction is often sensitive to oxygen, so maintaining a strict inert atmosphere is crucial.
-
Solvent: Solvents should be anhydrous and degassed.
Troubleshooting Guides
Low or No Product Yield
This guide provides a systematic approach to troubleshooting low-yielding coupling reactions with this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| No reaction | Inactive catalyst system for a vinyl chloride. | Switch to a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[2] |
| Incorrect base. | Screen different bases. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for vinyl chlorides.[2] | |
| Insufficient temperature. | Gradually increase the reaction temperature, monitoring for any signs of decomposition.[1][2] | |
| Low Conversion | Catalyst decomposition (formation of palladium black). | Ensure the reaction is under a strict inert atmosphere. Lowering the reaction temperature or using a more stable ligand can also help. |
| Poor quality or degraded reagents. | Use freshly purified starting materials and anhydrous, degassed solvents. | |
| Complex mixture of products | Side reactions are occurring. | Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts. Address specific side reactions as outlined below. |
Common Side Reactions
| Side Reaction | Cause | Solution |
| Protodeboronation (Suzuki) | Decomposition of the boronic acid, often exacerbated by water and high temperatures.[1] | Use a more stable boronic ester (e.g., pinacol ester).[1] Run the reaction under strictly anhydrous conditions. Minimize reaction time and temperature where possible. |
| Homocoupling (Suzuki, Sonogashira) | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[1][2] | Rigorously degas all solvents and the reaction mixture.[1] Use a Pd(0) precatalyst or ensure conditions are suitable for in-situ reduction. For Sonogashira, copper-free conditions can also prevent alkyne homocoupling (Glaser coupling). |
| Alkene Isomerization (Heck) | Formation of a palladium-hydride intermediate that can promote double bond migration. | The addition of certain bases or silver salts can sometimes suppress isomerization by facilitating reductive elimination. |
Data Presentation
The following tables summarize typical reaction conditions for the coupling of vinyl chlorides. These should be used as a starting point for optimization.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Vinyl Chlorides
| Parameter | Typical Range | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | SPhos, XPhos, RuPhos | 1.1 - 2.2 equivalents relative to Pd |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2-3 equivalents |
| Boronic Acid/Ester | Aryl or Vinyl | 1.1 - 1.5 equivalents |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Anhydrous and degassed |
| Temperature | 80 - 120 °C | Higher end for less reactive substrates |
| Reaction Time | 4 - 24 hours | Monitor by TLC, GC, or LC-MS |
Table 2: Typical Conditions for Heck Coupling of Vinyl Chlorides
| Parameter | Typical Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 2-5 mol% |
| Ligand | P(o-tol)₃, PPh₃, dppf | 1-2 equivalents relative to Pd |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 2.5 equivalents |
| Alkene | Acrylates, Styrenes, etc. | 1.1 - 2.0 equivalents |
| Solvent | DMF, NMP, Acetonitrile | Anhydrous and degassed |
| Temperature | 100 - 140 °C | Often requires elevated temperatures |
| Reaction Time | 12 - 48 hours | Monitor by TLC, GC, or LC-MS |
Table 3: Typical Conditions for Sonogashira Coupling of Vinyl Chlorides
| Parameter | Typical Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% |
| Copper(I) Co-catalyst | CuI | 2-10 mol% |
| Base | Et₃N, i-Pr₂NH, BuNH₂ | 2-5 equivalents (can also be solvent) |
| Terminal Alkyne | Aryl or Alkyl | 1.1 - 1.5 equivalents |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed |
| Temperature | Room Temperature - 100 °C | Dependent on substrate reactivity |
| Reaction Time | 2 - 24 hours | Monitor by TLC, GC, or LC-MS |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific coupling partners.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 0.2-0.5 M) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent. Add the required amount of the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Catalytic Cycle for Heck Reaction
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Catalytic Cycle for Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
how to remove unreacted starting material from 1-Chloro-2-methylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Chloro-2-methylcyclohexene, a common intermediate in organic synthesis. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
The synthesis of this compound, typically from 2-methylcyclohexanol and a chlorine source like HCl, can result in several impurities. The most common impurity is unreacted starting material, 2-methylcyclohexanol. Additionally, side reactions can lead to the formation of constitutional isomers such as 1-chloro-1-methylcyclohexane. Other potential byproducts depend on the specific reaction conditions but may include small amounts of elimination or rearrangement products.
Q2: Which purification method is most suitable for removing unreacted 2-methylcyclohexanol?
The choice of purification method depends on the scale of the reaction and the desired purity of the final product. The primary methods are fractional distillation and flash column chromatography.
-
Fractional Distillation: This method is effective for large-scale purifications, provided there is a sufficient difference in the boiling points of this compound and 2-methylcyclohexanol.
-
Flash Column Chromatography: This technique is ideal for smaller-scale purifications and for removing impurities with very similar boiling points to the product. It offers high resolution and is often used to achieve very high purity.
Q3: How can I remove acidic impurities from my crude product?
Acidic impurities, such as residual HCl, can be removed by performing a liquid-liquid extraction. Washing the crude organic mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), will neutralize and extract the acid into the aqueous layer.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low yield of purified product | Incomplete reaction: The synthesis of this compound may not have gone to completion. | Before purification, monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure maximum conversion of the starting material. |
| Product loss during extraction: The product may have some solubility in the aqueous wash solutions. | To minimize loss, perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | |
| Co-distillation with solvent: If a low-boiling solvent was used in the reaction or work-up, it might co-distill with the product. | Ensure the bulk of the solvent is removed by rotary evaporation before proceeding with fractional distillation. | |
| Product is contaminated with starting material after distillation | Inefficient fractional distillation: The distillation column may not have enough theoretical plates for adequate separation, or the distillation was performed too quickly. | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Distill at a slow, steady rate (1-2 drops per second) to allow for proper equilibration between the liquid and vapor phases. |
| Azeotrope formation: The product and starting material may form an azeotrope, a mixture with a constant boiling point. | While less common for this specific mixture, if an azeotrope is suspected, alternative purification methods like flash chromatography should be employed. | |
| Multiple spots on TLC after purification | Presence of isomers: The synthesis may have produced constitutional isomers with similar polarities. | Optimize the solvent system for flash chromatography to achieve better separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be necessary. |
| Product decomposition: The product may be unstable on silica gel. | Deactivate the silica gel by adding a small amount of a neutral or basic agent, like triethylamine (1-2%), to the eluent. Alternatively, use a different stationary phase like alumina. | |
| Emulsion formation during liquid-liquid extraction | Vigorous shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of starting material or product: This can sometimes stabilize emulsions. | Dilute the mixture with more of the organic solvent. Adding a saturated aqueous solution of sodium chloride (brine) can also help to break up emulsions by increasing the ionic strength of the aqueous phase. |
Data Presentation
The following table summarizes the physical properties of this compound and its likely starting material.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₇H₁₁Cl | 130.61 | Not available (estimated to be in the range of 155-165 °C) | Soluble in common organic solvents; very low solubility in water.[1] |
| 2-Methylcyclohexanol | C₇H₁₄O | 114.19 | 163 - 166 | Soluble in common organic solvents; poor solubility in water. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Distillation
This protocol is suitable for purifying gram-scale quantities of this compound.
1. Materials:
-
Crude this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Separatory funnel
-
Erlenmeyer flasks
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation apparatus (condenser, receiving flask, heating mantle, thermometer)
-
Boiling chips
2. Procedure:
-
Acid Removal:
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate, and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolves.
-
Wash the organic layer with an equal volume of brine.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
-
Drying the Organic Layer:
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer and swirl.
-
Continue adding the drying agent in small portions until it no longer clumps together and flows freely.
-
Filter the dried organic solution into a round-bottom flask suitable for distillation.
-
-
Fractional Distillation:
-
Add a few boiling chips to the round-bottom flask containing the dried crude product.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the flask gently with a heating mantle.
-
Observe the condensation front slowly rising up the fractionating column.
-
Collect any low-boiling forerun in a separate receiving flask.
-
Monitor the temperature at the distillation head. The temperature should plateau as the desired product begins to distill. Due to the lack of a precise boiling point, it is recommended to collect fractions over a narrow temperature range (e.g., 2-3 °C) and analyze each fraction for purity by TLC or GC. Based on the boiling point of the starting material, the product is expected to distill at a slightly lower temperature.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been collected.
-
The higher-boiling residue in the distillation flask will contain the unreacted 2-methylcyclohexanol.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for small-scale purification or when a very high degree of purity is required.
1. Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
Air or nitrogen source for applying pressure
2. Procedure:
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation between this compound and the impurities.
-
The ideal solvent system will give the product an Rf value of approximately 0.2-0.4. A good starting point is a low-polarity mixture, such as 5% ethyl acetate in hexanes.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the non-polar solvent used for packing the column.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure to the top of the column using an air or nitrogen line to begin eluting the compounds.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by collecting small aliquots from the eluting solvent and analyzing them by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Visualization
Purification Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification method for this compound.
Caption: Workflow for the purification of this compound.
References
stability issues of 1-Chloro-2-methylcyclohexene under acidic conditions
Welcome to the technical support center for 1-Chloro-2-methylcyclohexene. This resource provides troubleshooting guides and frequently asked questions regarding the stability of this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: We are observing the formation of unexpected byproducts during a reaction involving this compound in an acidic medium. What could be the cause?
A1: this compound is susceptible to degradation and rearrangement in the presence of acid. The two primary competing pathways are acid-catalyzed hydrolysis and allylic rearrangement. These reactions can lead to the formation of various byproducts, including ketones, alcohols, and isomeric chloroalkenes.
Q2: What is acid-catalyzed hydrolysis and what products should I expect?
A2: Under acidic conditions, the double bond of this compound can be protonated, leading to the formation of a carbocation intermediate. This intermediate can then react with water (hydrolysis) to form an enol, which rapidly tautomerizes to a ketone. The expected hydrolysis product is 2-methylcyclohexanone. Vinyl chlorides generally require strong acidic conditions for hydrolysis to occur.[1]
Q3: Can you explain allylic rearrangement and its implications for my experiment?
A3: Allylic rearrangement is a common reaction for allylic halides, such as this compound, particularly under conditions that favor carbocation intermediates.[1][2][3] The initial carbocation formed upon protonation or loss of the chloride ion can be stabilized by resonance, allowing the positive charge to be delocalized. This can result in the formation of a constitutional isomer, 3-Chloro-2-methylcyclohexene, if a proton is lost, or rearranged alcohols if water acts as a nucleophile. In similar systems, the rearranged product can be the major component.[2][3]
Q4: We suspect the formation of 2-methylcyclohexanone in our reaction mixture. How can we confirm its presence?
A4: The presence of 2-methylcyclohexanone can be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating and identifying volatile compounds like ketones from the reaction mixture. You can also use spectroscopic methods such as Infrared (IR) spectroscopy to look for the characteristic carbonyl (C=O) stretch, or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: How does acid concentration affect the stability of this compound?
A5: The rate of degradation of this compound is expected to increase with higher acid concentrations. Stronger acids and higher concentrations will accelerate the protonation of the double bond, which is often the rate-determining step in both hydrolysis and rearrangement pathways.
Troubleshooting Guides
Issue: Low yield of the desired product and presence of multiple unidentified peaks in the chromatogram.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Minimize the exposure of this compound to acidic conditions, if possible. Consider running the reaction at a lower temperature to reduce the rate of degradation. If the acidic conditions are essential, shorten the reaction time.
-
-
Possible Cause 2: Formation of hydrolysis and rearrangement products.
-
Solution: Analyze the byproducts using GC-MS to identify them. The presence of compounds with a mass corresponding to 2-methylcyclohexanone or isomeric chloro-methylcyclohexenes would confirm these degradation pathways. Adjust your purification strategy to separate these byproducts.
-
Issue: Inconsistent reaction outcomes.
-
Possible Cause: Variability in the acidic environment.
-
Solution: Ensure that the acid concentration is carefully controlled in each experiment. The presence of trace amounts of water can also influence the reaction, leading to hydrolysis. Use anhydrous solvents if hydrolysis is to be avoided.
-
Data on Stability of this compound under Acidic Conditions
The following tables provide illustrative data on the degradation of this compound under different acidic conditions. Please note that this data is hypothetical and intended for illustrative purposes to demonstrate expected trends.
Table 1: Effect of Acid Type on Degradation at 25°C for 4 hours.
| Acid (0.1 M in Dioxane/H₂O 9:1) | % this compound Remaining | % 2-Methylcyclohexanone | % Rearranged Products |
| Hydrochloric Acid (HCl) | 85 | 5 | 10 |
| Sulfuric Acid (H₂SO₄) | 70 | 10 | 20 |
| Acetic Acid (CH₃COOH) | 95 | 2 | 3 |
Table 2: Effect of Sulfuric Acid Concentration on Degradation at 25°C for 4 hours.
| H₂SO₄ Concentration (in Dioxane/H₂O 9:1) | % this compound Remaining | % 2-Methylcyclohexanone | % Rearranged Products |
| 0.01 M | 92 | 3 | 5 |
| 0.1 M | 70 | 10 | 20 |
| 1.0 M | 45 | 25 | 30 |
Experimental Protocols
Protocol: Monitoring the Stability of this compound under Acidic Conditions
Objective: To quantify the degradation of this compound and identify the major byproducts in an acidic solution using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound (98% purity or higher)
-
Dioxane (anhydrous)
-
Deionized water
-
Concentrated Sulfuric Acid
-
Internal standard (e.g., dodecane)
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
GC vials
-
Standard laboratory glassware
Procedure:
-
Preparation of the Acidic Solution: Prepare a 0.1 M solution of sulfuric acid in a 9:1 mixture of dioxane and deionized water.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add 10 mL of the acidic solution.
-
Initiation of the Experiment: Add a known amount of this compound (e.g., 100 mg) and the internal standard to the flask. Start the stirrer and the timer.
-
Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a 1 mL aliquot of the reaction mixture.
-
Workup: Immediately quench the reaction by adding the aliquot to a vial containing 2 mL of saturated sodium bicarbonate solution. Extract the organic components with 2 mL of diethyl ether. Vortex the mixture and allow the layers to separate.
-
Sample Preparation for GC-MS: Transfer the ether layer to a new vial and dry it over anhydrous magnesium sulfate. Filter the solution and transfer it to a GC vial.
-
GC-MS Analysis: Analyze the samples using a GC-MS system. Use a suitable column for separating volatile organic compounds. The mass spectrometer will help in identifying the parent compound and any degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point by comparing its peak area to that of the internal standard. Identify byproducts by their mass spectra.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Allylic rearrangement pathways for this compound.
Caption: Workflow for stability testing of this compound.
References
preventing polymerization during 1-Chloro-2-methylcyclohexene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-methylcyclohexene. The information aims to address common challenges, with a focus on preventing unwanted polymerization.
Troubleshooting Guide
Problem: The reaction mixture becomes viscous or solidifies.
| Possible Cause | Recommended Solution |
| Uncontrolled Polymerization: The presence of radical or cationic initiators (e.g., peroxides, strong acids) can trigger the polymerization of the alkene product. | 1. Add a Polymerization Inhibitor: Introduce a radical inhibitor such as butylated hydroxytoluene (BHT) or phenothiazine to the reaction mixture at the outset. For reactions that may proceed via a cationic mechanism, ensure the absence of strong protic or Lewis acids. 2. Control Reaction Temperature: Maintain the recommended reaction temperature. Exceeding the optimal temperature can accelerate polymerization. 3. Exclude Light: Protect the reaction from light, especially UV light, which can initiate radical chain reactions. Use amber glass reaction vessels or wrap the apparatus in aluminum foil. |
| Precipitation of a Reaction Intermediate or Byproduct: In some cases, intermediates or byproducts may have limited solubility in the reaction solvent. | 1. Ensure Adequate Solvation: Use a solvent that is appropriate for all reactants and intermediates. 2. Monitor the Reaction Closely: Observe the reaction for any signs of precipitation and investigate the nature of the solid material. |
Problem: Low yield of this compound.
| Possible Cause | Recommended Solution |
| Polymerization of the Product: As mentioned above, polymerization can significantly reduce the yield of the desired monomer. | Follow the recommendations for preventing polymerization. |
| Formation of Isomeric Byproducts: Depending on the synthetic route, other chlorinated isomers or elimination byproducts may form. | 1. Optimize Reaction Conditions: Adjust the reaction temperature, time, and reagent stoichiometry to favor the formation of the desired product. 2. Choose a Selective Reagent: For allylic chlorination, N-chlorosuccinimide (NCS) is often more selective than chlorine gas. |
| Incomplete Reaction: The reaction may not have proceeded to completion. | 1. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of the starting material. 2. Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. |
| Loss of Product During Workup: The product may be lost during extraction, washing, or distillation steps. | 1. Careful Workup: Ensure proper phase separation during extractions and minimize the number of transfer steps. 2. Efficient Distillation: Use an efficient distillation apparatus and carefully control the distillation temperature and pressure to avoid loss of the volatile product. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism of polymerization during the synthesis of this compound?
A1: The most probable mechanism is free-radical polymerization, especially if the synthesis involves radical initiators (e.g., from peroxides in reagents or formed by light). The vinyl chloride moiety is susceptible to radical attack, leading to a chain reaction. Cationic polymerization is also a possibility if strong acids are present, which can protonate the double bond and initiate polymerization.
Q2: What are some common polymerization inhibitors, and at what concentration should they be used?
A2: Common radical inhibitors include:
-
Butylated hydroxytoluene (BHT): Typically used at concentrations of 100-500 ppm.
-
Phenothiazine: Effective at concentrations of 50-200 ppm.
-
Hydroquinone and its ethers (e.g., MEHQ): Often used in the range of 50-1000 ppm.
The optimal concentration depends on the specific reaction conditions. It is advisable to start with a lower concentration and increase it if polymerization is still observed.
Q3: Can I use the same inhibitor for both radical and cationic polymerization?
A3: Not necessarily. Radical inhibitors scavenge free radicals, while cationic polymerization is initiated by electrophiles. To prevent cationic polymerization, the focus should be on rigorously excluding strong acids and water from the reaction mixture. While some compounds may have inhibitory effects on both pathways, it is more effective to address each potential mechanism specifically.
Q4: My final product is discolored. What could be the cause?
A4: Discoloration can be a sign of minor polymerization or the formation of colored byproducts. It can also indicate the presence of residual reagents or catalysts. Proper purification, such as distillation or column chromatography, is essential. If the discoloration persists, it may be due to slow decomposition or polymerization upon storage. Storing the purified product in a cool, dark place with a small amount of inhibitor is recommended.
Experimental Protocols
Synthesis of this compound via Allylic Chlorination
-
Materials:
-
1-Methylcyclohexene
-
N-chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Radical initiator (e.g., benzoyl peroxide or AIBN), if necessary
-
Radical inhibitor (e.g., BHT)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene in CCl₄.
-
Add a catalytic amount of a radical initiator if required by the specific conditions, although the reaction can sometimes be initiated by heat or light.
-
Add a small amount of a radical inhibitor (e.g., 100 ppm BHT) to the mixture.
-
Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of CCl₄.
-
Wash the combined filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Data Presentation
The following table summarizes typical concentrations for common polymerization inhibitors. The optimal choice and concentration will depend on the specific reaction conditions.
| Inhibitor | Type | Typical Concentration (ppm) | Solubility |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 100 - 500 | Soluble in organic solvents |
| Phenothiazine | Radical Scavenger | 50 - 200 | Soluble in organic solvents |
| Hydroquinone (HQ) | Radical Scavenger | 200 - 1000 | Soluble in polar organic solvents |
| 4-Methoxyphenol (MEHQ) | Radical Scavenger | 50 - 500 | Soluble in organic solvents |
Mandatory Visualization
Caption: Logic diagram for preventing polymerization.
Technical Support Center: Work-up Procedures for 1-Methylcyclohexene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of common reactions involving 1-methylcyclohexene. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of 1-methylcyclohexene reactions, offering potential causes and solutions in a question-and-answer format.
Acid-Catalyzed Hydration of 1-Methylcyclohexene
Q1: My reaction mixture turned dark brown or black after adding sulfuric acid. Is this normal and what should I do?
A dark coloration upon the addition of a strong acid like sulfuric acid can indicate polymerization or charring of the starting material or product. This is a common side reaction, especially if the acid is added too quickly or if the reaction temperature is not adequately controlled.[1] To minimize this, the acid should be added slowly with efficient stirring while cooling the reaction mixture in an ice bath.
Q2: I'm getting a low yield of 1-methylcyclohexanol. What are the possible reasons?
Low yields in acid-catalyzed hydration can be attributed to several factors. One common issue is the loss of the volatile product during the work-up.[1] Incomplete reaction due to insufficient reaction time or low temperature can also lead to lower yields. Additionally, side reactions such as the dehydration of the alcohol product back to the alkene can occur, particularly at higher temperatures.[1] It is also possible that the product is partially soluble in the aqueous layer, leading to losses during extraction.[1]
Q3: An emulsion formed during the extraction process and the layers are not separating. How can I resolve this?
Emulsion formation is a common issue during the extraction of organic products from aqueous mixtures. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorously shaking it.
-
Add a small amount of brine (saturated NaCl solution), which can help to increase the ionic strength of the aqueous layer and promote separation.
-
If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can sometimes be effective.
Hydroboration-Oxidation of 1-Methylcyclohexene
Q1: The reaction to produce trans-2-methylcyclohexanol is giving a low yield. What could be the cause?
Low yields in hydroboration-oxidation can result from several factors. The borane solution (e.g., BH₃•THF) may have degraded over time, leading to a lower concentration of the active reagent.[2] It is also crucial to ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the borane reagent. Incomplete oxidation of the organoborane intermediate can also lead to reduced yields. Ensure that the hydrogen peroxide and sodium hydroxide are added slowly and with adequate cooling to control the exothermic reaction.
Q2: I am not obtaining the expected stereochemistry (trans-2-methylcyclohexanol). What could be the issue?
The hydroboration-oxidation reaction is stereospecific, involving a syn-addition of the borane to the double bond. If the incorrect stereoisomer is being formed, it could indicate that an alternative reaction mechanism is at play, which is unlikely under standard hydroboration-oxidation conditions. It is more probable that the starting material is impure or that the product is being misidentified. Confirm the identity of your product using spectroscopic methods such as NMR.
Epoxidation of 1-Methylcyclohexene
Q1: How can I effectively remove the meta-chlorobenzoic acid (m-CBA) byproduct from the reaction mixture?
The byproduct meta-chlorobenzoic acid (m-CBA) can be effectively removed by washing the organic layer with a basic solution.[1] A saturated solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) is commonly used to neutralize and extract the acidic m-CBA into the aqueous layer.[1][3] Multiple washes may be necessary to ensure complete removal.
Q2: My final product, 1-methylcyclohexene oxide, is not pure. What are the common impurities?
Common impurities include unreacted meta-chloroperoxybenzoic acid (m-CPBA), the meta-chlorobenzoic acid (m-CBA) byproduct, and residual solvent. Incomplete removal of these acidic byproducts is a frequent issue. Additional washes with a basic solution can help remove m-CBA and unreacted m-CPBA.[1][4] Purification of the crude product by flash chromatography on silica gel can also be employed to obtain the pure epoxide.[3]
Ozonolysis of 1-Methylcyclohexene
Q1: The reductive work-up with dimethyl sulfide (DMS) is not proceeding to completion. What could be the problem?
Incomplete reduction of the ozonide during a reductive work-up can occur if an insufficient amount of the reducing agent is used. Typically, at least 1.5 equivalents of dimethyl sulfide (DMS) are recommended.[4][5] It is also important to allow the reaction mixture to warm to room temperature and stir for a sufficient amount of time (e.g., 2-4 hours) to ensure the complete reduction of the ozonide.[5]
Q2: My oxidative work-up with hydrogen peroxide is not yielding the expected 6-oxoheptanoic acid. What might be the issue?
In an oxidative work-up, ensuring the complete oxidation of the intermediate aldehyde to a carboxylic acid is key. Using a sufficient excess of hydrogen peroxide (typically around 3 equivalents) is important.[5] Allowing the reaction to stir for an extended period, such as overnight, can also help ensure the reaction goes to completion.[5] If the reaction is incomplete, you may isolate the aldehyde product instead of the desired carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the acid-catalyzed hydration of 1-methylcyclohexene?
A typical work-up involves cooling the reaction mixture, neutralizing the acid catalyst with a base like sodium bicarbonate, and then extracting the product with an organic solvent such as diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude 1-methylcyclohexanol, which can be further purified by distillation.[1]
Q2: What is the purpose of washing the organic layer with brine?
Washing the organic layer with brine (a saturated aqueous solution of NaCl) helps to remove the majority of the dissolved water from the organic solvent. This makes the subsequent drying step with an anhydrous salt more efficient.
Q3: Why is it important to vent the separatory funnel frequently during extractions, especially when using sodium bicarbonate?
When an acidic solution is neutralized with sodium bicarbonate, carbon dioxide (CO₂) gas is produced. This can cause a pressure buildup inside the separatory funnel. Frequent venting, by inverting the funnel and opening the stopcock, is crucial to safely release this pressure and prevent the stopper from being ejected.[6]
Q4: What is the difference between a reductive and an oxidative work-up in ozonolysis?
The type of work-up following ozonolysis determines the final products. A reductive work-up, using reagents like dimethyl sulfide or zinc, cleaves the ozonide to yield aldehydes and ketones.[7][8] An oxidative work-up, typically using hydrogen peroxide, will oxidize any resulting aldehydes to carboxylic acids, while ketones remain unchanged.[7][8] For 1-methylcyclohexene, a reductive work-up yields 6-oxoheptanal, while an oxidative work-up produces 6-oxoheptanoic acid.[5]
Data Presentation
| Reaction | Product | Reagents | Work-up Highlights | Typical Yield |
| Acid-Catalyzed Hydration | 1-Methylcyclohexanol | H₂SO₄, H₂O | Neutralization with NaHCO₃, extraction with ether. | Variable, can be affected by side reactions. |
| Hydroboration-Oxidation | trans-2-Methylcyclohexanol | 1. BH₃•THF 2. H₂O₂, NaOH | Basic peroxide quench, extraction with ether. | Generally good to high yields. |
| Epoxidation | 1-Methylcyclohexene Oxide | m-CPBA | Wash with NaHCO₃ or Na₂SO₃ to remove acidic byproducts. | ~75% |
| Ozonolysis (Reductive) | 6-Oxoheptanal | 1. O₃ 2. (CH₃)₂S | Quench excess ozone, add DMS, warm to room temp. | Dependent on conditions. |
| Ozonolysis (Oxidative) | 6-Oxoheptanoic Acid | 1. O₃ 2. H₂O₂ | Quench excess ozone, add H₂O₂, stir overnight. | Dependent on conditions. |
Experimental Protocols
Work-up for Acid-Catalyzed Hydration of 1-Methylcyclohexene
-
Cooling: Cool the reaction mixture in an ice bath.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the evolution of CO₂ gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude 1-methylcyclohexanol by distillation.
Work-up for Hydroboration-Oxidation of 1-Methylcyclohexene
-
Oxidation: After the hydroboration step, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.[4]
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).[4]
-
Washing: Combine the organic layers and wash with brine.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate under reduced pressure to yield the crude trans-2-methylcyclohexanol.
Work-up for Epoxidation of 1-Methylcyclohexene with m-CPBA
-
Quenching: Upon reaction completion (monitored by TLC), dilute the mixture with dichloromethane.
-
Washing: Transfer to a separatory funnel and wash with a 10% sodium sulfite solution to quench excess peroxide.[4] Then, wash with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[4]
-
Concentration: Filter and carefully concentrate under reduced pressure, noting that the product is volatile.[4]
Work-up for Ozonolysis of 1-Methylcyclohexene (Reductive)
-
Ozone Removal: After the reaction is complete (indicated by a persistent blue color), purge the solution with nitrogen or dry air to remove excess ozone.[4]
-
Reduction: Slowly add dimethyl sulfide (1.5 eq) to the cold solution (-78 °C).[4]
-
Warming: Allow the reaction mixture to warm to room temperature and stir for 2 hours.[4]
-
Washing: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[4]
-
Concentration: Filter and concentrate under reduced pressure to yield crude 6-oxoheptanal.[4]
Visualizations
Caption: Workflow for Acid-Catalyzed Hydration Work-up.
Caption: Workflow for Hydroboration-Oxidation Work-up.
Caption: Workflow for Epoxidation Work-up.
Caption: Workflow for Reductive Ozonolysis Work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ozonolysis | ChemTalk [chemistrytalk.org]
handling and safety precautions for 1-Chloro-2-methylcyclohexene
Disclaimer: The following information is provided for guidance purposes only. Specific safety data for 1-Chloro-2-methylcyclohexene is limited. Therefore, precautions and properties of structurally similar compounds, such as 1-chloro-1-methylcyclohexane, have been included and should be considered as a precautionary measure. Always consult a comprehensive and verified Safety Data Sheet (SDS) for this compound before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) is required when working with this compound?
A2: To ensure safety, the following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Wear flame-retardant and impervious clothing.[4] Handle with compatible chemical-resistant gloves (e.g., nitrile), which must be inspected before use.[5][6]
-
Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[4]
Q3: How should I properly store this compound?
A3: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Keep it away from heat, sparks, open flames, and other ignition sources.[2] It should be stored separately from incompatible materials such as strong oxidizing agents.[2]
Q4: What should I do in case of a spill?
A4: In the event of a spill:
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Remove all sources of ignition.[5]
-
Wear appropriate personal protective equipment (PPE), including respiratory protection.[5]
-
Contain the spill using an inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[5]
-
Wash the spill area with a suitable solvent, followed by soap and water.
-
Do not let the product enter drains.[5]
Q5: What are the correct first-aid procedures for exposure to this compound?
A5:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction or decomposition | Incompatible materials (e.g., strong oxidizing agents) present.[2] | Ensure the reaction setup is free from contaminants. Review the experimental protocol for any incompatible reagents. |
| Elevated temperatures. | Maintain the recommended reaction temperature. Ensure proper cooling is in place if the reaction is exothermic. | |
| Material discoloration | Exposure to air or light, leading to potential peroxide formation or degradation. | Store the chemical under an inert atmosphere (e.g., argon, nitrogen) and protect it from light. |
| Inconsistent experimental results | Impurities in the starting material. | Verify the purity of the this compound using appropriate analytical techniques (e.g., GC-MS, NMR). |
| Improper handling and storage leading to degradation. | Review and adhere to the recommended handling and storage procedures. |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Cl | [7][8] |
| Molecular Weight | 130.617 g/mol | [7] |
| CAS Number | 16642-49-2 | [7][8] |
| Boiling Point | Data not available | [9] |
| Flash Point | Data not available for this compound. For the similar compound 1-chloro-1-methylcyclohexane, it is 38.4°C.[5] | [5] |
| Density | Data not available | [9] |
| Solubility | Insoluble in water, soluble in organic solvents. | [10] |
Experimental Workflow for Handling a Spill
Caption: Logical workflow for responding to a chemical spill.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. research.uga.edu [research.uga.edu]
- 7. lookchem.com [lookchem.com]
- 8. This compound | C7H11Cl | CID 565361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Respiratory protection equipments C7H12 (1-methylcyclohexene), CAS number 591-49-1 [en.gazfinder.com]
minimizing isomer formation in 1-Chloro-2-methylcyclohexene synthesis
Welcome to the technical support center for the synthesis of 1-Chloro-2-methylcyclohexene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on minimizing isomer formation and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric byproducts in the synthesis of this compound?
A1: The most common isomeric byproduct is 3-Chloro-1-methylcyclohexene. Depending on the starting material and reaction conditions, other isomers such as 1-chloro-1-methylcyclohexane may also be formed. The formation of these isomers is often a result of the reaction mechanism, which can involve resonance-stabilized intermediates or carbocation rearrangements.
Q2: What are the common starting materials for this synthesis?
A2: The most direct starting material is 2-methylcyclohexene, which undergoes allylic chlorination. Alternatively, 2-methylcyclohexanol can be used as a precursor to synthesize 2-methylcyclohexene, which is then chlorinated in a subsequent step.
Q3: How can I separate the desired this compound from its isomers?
A3: Fractional distillation is a common laboratory technique to separate isomers with different boiling points. Additionally, preparative gas chromatography (GC) can be employed for high-purity separation. The identity and purity of the fractions should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q4: What is the key principle to control isomer formation in this synthesis?
A4: The key is to understand and manipulate the principles of kinetic versus thermodynamic control. The desired this compound and the isomeric 3-Chloro-1-methylcyclohexene are formed from a common resonance-stabilized allylic radical intermediate. Reaction conditions, particularly temperature, determine which product is favored.
Troubleshooting Guide
Issue 1: High percentage of 3-Chloro-1-methylcyclohexene impurity.
-
Potential Cause: The reaction is being run under thermodynamic control, favoring the formation of the more stable (thermodynamic) product. Higher reaction temperatures generally lead to a higher proportion of the thermodynamic isomer.
-
Solution:
-
Lower the reaction temperature: To favor the kinetic product (this compound), which is formed faster, conduct the reaction at a lower temperature.
-
Choose the appropriate reagent: Some reagents are known to favor kinetic control. For instance, using N-Chlorosuccinimide (NCS) with a radical initiator at low temperatures can enhance the formation of the kinetic product.
-
Control reaction time: Shorter reaction times can also favor the kinetic product, as the system has less time to equilibrate to the more stable thermodynamic product.
-
Issue 2: Low yield of the desired this compound.
-
Potential Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, a slight increase in temperature or addition of more reagent/initiator may be necessary, but be mindful of favoring the undesired isomer.
-
-
Potential Cause 2: Over-chlorination or side reactions.
-
Solution: Use the correct stoichiometry of the chlorinating agent. An excess of the chlorinating agent can lead to the formation of dichlorinated and other polychlorinated byproducts. Control the addition rate of the reagent to avoid localized high concentrations.
-
-
Potential Cause 3: Product loss during workup.
-
Solution: this compound is a volatile compound. Ensure that all distillation and extraction steps are performed with care to minimize loss. Use appropriate cooling for the receiving flask during distillation.
-
Issue 3: Formation of 1-Chloro-1-methylcyclohexane as a significant byproduct.
-
Potential Cause: If using a protic acid (like HCl) or a reagent that can generate HCl in situ, electrophilic addition to the double bond can occur, leading to the formation of 1-Chloro-1-methylcyclohexane via a carbocation intermediate.
-
Solution: To favor allylic substitution over electrophilic addition, use a non-polar solvent and a reagent that promotes a free-radical mechanism, such as N-Chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.
Data Presentation
The regioselectivity of free-radical chlorination is influenced by the type of hydrogen atom being abstracted (primary, secondary, or tertiary) and the stability of the resulting radical. In the case of 2-methylcyclohexene, abstraction of an allylic hydrogen leads to a resonance-stabilized radical, which can then react with a chlorine source at two different positions to give the 1-chloro and 3-chloro isomers.
Table 1: Relative Reactivity of C-H Bonds in Free-Radical Chlorination
| Type of C-H Bond | Relative Reactivity |
| Primary (1°) | 1 |
| Secondary (2°) | 3.6 - 4.5 |
| Tertiary (3°) | 5.1 - 5.5 |
| Allylic | Higher than corresponding non-allylic |
Note: These are general relative reactivity ratios and can vary with specific reaction conditions.
While specific quantitative data for the isomer distribution in the chlorination of 2-methylcyclohexene is not extensively tabulated in readily available literature, the principles of kinetic and thermodynamic control allow for qualitative predictions.
Table 2: Expected Product Distribution Based on Reaction Control
| Reaction Control | Favored Product | Typical Conditions |
| Kinetic Control | This compound | Low temperature, shorter reaction time |
| Thermodynamic Control | 3-Chloro-1-methylcyclohexene | Higher temperature, longer reaction time |
Experimental Protocols
Protocol 1: Synthesis of this compound via Allylic Chlorination using N-Chlorosuccinimide (NCS) (Kinetic Control Favored)
This protocol aims to favor the formation of the kinetic product, this compound, by using a low concentration of the chlorinating species at a moderate temperature.
-
Materials:
-
2-Methylcyclohexene
-
N-Chlorosuccinimide (NCS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
In a dry round-bottom flask, dissolve 2-methylcyclohexene (1 equivalent) in CCl₄.
-
Add recrystallized NCS (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) with stirring.
-
Monitor the reaction progress by GC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution in a separatory funnel.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent by simple distillation.
-
Purify the crude product by fractional distillation to separate the this compound from any 3-chloro isomer and unreacted starting material.
-
Characterize the product using GC-MS and NMR.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for high 3-chloro isomer formation.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-2-methylcyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-2-methylcyclohexene. The information focuses on how the choice of solvent can significantly impact reaction outcomes, guiding users toward optimizing their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how does the solvent influence them?
A1: this compound is a vinylic halide, which is generally unreactive towards classical S(_N)1 and S(_N)2 reactions directly at the carbon-chlorine bond. However, its reactivity is dictated by competing elimination and potential allylic substitution pathways, which are highly sensitive to solvent conditions.
-
S(_N)1/E1-like Solvolysis: In polar protic solvents (e.g., water, ethanol, methanol), the reaction can proceed through a slow, rate-determining step involving the formation of a carbocationic intermediate.[1][2] These solvents excel at stabilizing charged intermediates through hydrogen bonding.[1][2] This pathway can lead to a mixture of substitution (solvolysis) and elimination (E1) products.[1]
-
E2 Elimination: In the presence of a strong, non-nucleophilic base, an E2 mechanism is favored. This is a concerted reaction where a proton is abstracted simultaneously with the departure of the chloride leaving group to form a diene. Polar aprotic solvents are often used in conjunction with strong bases for this purpose.
Q2: I am observing a very slow or no reaction when heating this compound in a non-polar solvent. Why is this?
A2: Non-polar solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged intermediates or polar reactants. Both S(_N)1/E1 and E2 mechanisms benefit from polar solvents. Non-polar solvents do not effectively stabilize the transition states and ionic intermediates required for these reactions, thus leading to significantly slower reaction rates.
Q3: How can I favor the formation of a substitution (solvolysis) product over an elimination product?
A3: To favor substitution, you should aim to create conditions that promote the S(_N)1 pathway while disfavoring E1 and E2.
-
Solvent Choice: Use a polar protic solvent that is also a good nucleophile, such as water or a primary alcohol (methanol or ethanol).[1][3] These solvents will stabilize the carbocation intermediate and can act as the nucleophile to form the substitution product.
-
Low Temperature: Elimination reactions are generally favored by higher temperatures.[4] Running the reaction at a lower temperature can help to favor the substitution pathway.
-
Avoid Strong Bases: Do not use strong bases, as this will strongly promote the E2 elimination pathway.[5][6]
Q4: What products should I expect if I run the reaction in an 80:20 ethanol/water mixture?
A4: In a mixed polar protic solvent system like 80:20 ethanol/water, you should expect a mixture of solvolysis products. The carbocation intermediate, once formed, can be attacked by either ethanol or water. This will likely result in the formation of both an ether (1-ethoxy-2-methylcyclohexene) and an alcohol (2-methylcyclohexen-1-ol), alongside potential elimination and rearrangement products. The ratio of these products will depend on the relative nucleophilicity and concentration of water and ethanol.
Troubleshooting Guides
Problem 1: Low yield of the desired elimination product (a cyclohexadiene) when using a strong base.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure you are using a polar aprotic solvent (e.g., DMSO, DMF) that can dissolve the base but does not solvate it so strongly as to reduce its basicity. |
| Sterically Hindered Base | If using a very bulky base (e.g., potassium tert-butoxide), it may have difficulty accessing the necessary proton for elimination. Consider a smaller, strong base like sodium ethoxide or sodium hydroxide. |
| Reaction Temperature Too Low | E2 reactions often require heating. Try increasing the reaction temperature to provide sufficient energy for the reaction to proceed. |
| Presence of Water | Traces of water can protonate the strong base, reducing its effectiveness. Ensure all glassware is dry and use anhydrous solvents. |
Problem 2: Formation of multiple unexpected products during solvolysis in a protic solvent.
| Possible Cause | Troubleshooting Step |
| Carbocation Rearrangement | The initial carbocation formed may be rearranging to a more stable form before being trapped by the solvent. This can lead to a mixture of constitutional isomers. Characterize all products to understand the rearrangement pathways. |
| Competing E1 Elimination | The carbocation intermediate can also lose a proton to form an elimination product. Running the reaction at a lower temperature can sometimes disfavor the E1 pathway relative to S(_N)1.[4] |
| Solvent Acting as a Base | The solvent, although a weak base, can promote E1 elimination, especially at higher temperatures. |
Quantitative Data Summary
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate of Solvolysis |
| Formic Acid | Polar Protic | 58.0 | Very Fast |
| Water | Polar Protic | 80.1 | Fast |
| 50% Ethanol/Water | Polar Protic | ~50 | Intermediate |
| Methanol | Polar Protic | 32.7 | Moderate |
| Ethanol | Polar Protic | 24.5 | Slow |
| Acetic Acid | Polar Protic | 6.2 | Very Slow |
| Acetone | Polar Aprotic | 20.7 | Negligible (as a solvolysis solvent) |
| Hexane | Non-polar | 1.9 | Negligible |
Note: This table represents general trends in S(_N)1 reactivity. Actual rates will depend on experimental conditions.
Experimental Protocols
Protocol 1: Kinetic Study of Solvolysis in Ethanol
This protocol describes a method to monitor the rate of solvolysis of this compound in ethanol by measuring the production of hydrochloric acid.
-
Preparation: Prepare a 0.1 M solution of this compound in absolute ethanol. Prepare a 0.05 M solution of sodium hydroxide in ethanol. Use phenolphthalein as an indicator.
-
Reaction Setup: Place a known volume (e.g., 50 mL) of the this compound solution in a thermostatted reaction vessel equipped with a magnetic stirrer.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a 5 mL aliquot from the reaction mixture and quench it in a flask containing ice-cold diethyl ether.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the generated HCl with the 0.05 M ethanolic NaOH solution until a persistent pink color is observed.
-
Data Analysis: The concentration of HCl at each time point is proportional to the extent of the reaction. Plot the concentration of the reactant versus time and determine the rate constant from the integrated rate law.
Protocol 2: E2 Elimination with Sodium Ethoxide
This protocol outlines a general procedure for the elimination reaction to produce a diene.
-
Preparation: Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the sodium ethoxide solution.
-
Addition of Substrate: Slowly add a solution of this compound in anhydrous ethanol to the stirred sodium ethoxide solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purification and Analysis: Purify the crude product by distillation or column chromatography. Characterize the product(s) by NMR spectroscopy and mass spectrometry.
Visualizations
Caption: A general experimental workflow for studying the reactivity of this compound.
Caption: Competing S(_N)1/E1 and E2 pathways for this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Solvolysis Reactions | Overview, Types & Mechanisms | Study.com [study.com]
- 3. Solvolysis - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What product would you expect from the reaction of 1-chloro-1-methylcyclo.. [askfilo.com]
Validation & Comparative
Reactivity Showdown: 1-Chloro-2-methylcyclohexene vs. 1-Bromo-2-methylcyclohexene in Unimolecular Reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of synthetic organic chemistry, the choice of leaving group is a critical parameter that dictates the reactivity of a substrate and the distribution of products. This guide provides a detailed comparison of the reactivity of 1-chloro-2-methylcyclohexene and 1-bromo-2-methylcyclohexene, focusing on unimolecular substitution (SN1) and elimination (E1) reactions. This analysis is supported by fundamental principles of physical organic chemistry and qualitative experimental observations from related systems.
Executive Summary
1-Bromo-2-methylcyclohexene is expected to be significantly more reactive than this compound in SN1 and E1 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, under identical solvolytic conditions, the bromoalkane will react at a faster rate. The product distribution for both substrates is anticipated to be a complex mixture of substitution and elimination products, including rearranged isomers, due to the formation of a carbocation intermediate.
Theoretical Framework: The Role of the Leaving Group
The rate-determining step in both SN1 and E1 reactions is the heterolytic cleavage of the carbon-halogen bond to form a carbocation intermediate.[1][2] The stability of the leaving group as an independent species is paramount to the activation energy of this step. A good leaving group is a weak base that can effectively stabilize the negative charge it acquires upon departure.
The acidity of the hydrohalic acids increases in the order of HF < HCl < HBr < HI. Consequently, the basicity of their conjugate bases decreases in the order F⁻ > Cl⁻ > Br⁻ > I⁻. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a better leaving group.[3][4] The larger ionic radius of bromide also allows for greater polarizability, which helps to stabilize the developing negative charge in the transition state.[5] This fundamental difference in leaving group ability is the principal determinant of the reactivity differences between 1-bromo-2-methylcyclohexene and its chloro-analogue.
Comparative Reactivity Analysis
| Feature | This compound | 1-Bromo-2-methylcyclohexene | Rationale |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Bromide is a weaker base and more polarizable, making it a better leaving group.[5] |
| C-X Bond Strength | Stronger (C-Cl) | Weaker (C-Br) | The C-Br bond is longer and weaker, requiring less energy to break. |
| Rate of Solvolysis | Slower | Faster | The rate-determining step (carbocation formation) is faster with a better leaving group. |
| Carbocation Intermediate | Secondary 2-methylcyclohexyl cation | Secondary 2-methylcyclohexyl cation | Both substrates form the same initial carbocation. |
| Potential for Rearrangement | High | High | The secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift. |
Expected Product Distribution in Solvolysis
The solvolysis of both this compound and 1-bromo-2-methylcyclohexene in a protic solvent like methanol or ethanol is expected to proceed through a common secondary carbocation intermediate. This intermediate can then undergo several competing reaction pathways:
-
SN1 Pathway: Nucleophilic attack by the solvent on the initial secondary carbocation.
-
E1 Pathway: Deprotonation of a proton adjacent to the initial secondary carbocation.
-
Rearrangement: A 1,2-hydride shift to form a more stable tertiary carbocation.
-
Post-Rearrangement Reactions: Nucleophilic attack (SN1) or deprotonation (E1) of the rearranged tertiary carbocation.
Table of Potential Products from Solvolysis in Methanol:
| Product Name | Structure | Reaction Pathway |
| 1-Methoxy-2-methylcyclohexane | SN1 (no rearrangement) | |
| 1-Methylcyclohexene | E1 (no rearrangement, Zaitsev) | |
| 3-Methylcyclohexene | E1 (no rearrangement, Hofmann) | |
| 1-Methoxy-1-methylcyclohexane | SN1 (post-rearrangement) | |
| Methylenecyclohexane | E1 (post-rearrangement, Hofmann) |
Visualizing the Reaction Pathways
The following diagrams illustrate the expected reaction mechanisms for the solvolysis of 1-halo-2-methylcyclohexanes.
Caption: General reaction pathway for the solvolysis of 1-halo-2-methylcyclohexanes.
Experimental Protocols
While direct comparative kinetic data for this compound and 1-bromo-2-methylcyclohexene is scarce in the literature, a general experimental protocol for monitoring the kinetics of SN1 solvolysis can be adapted. The following procedure is based on the well-established method for the solvolysis of tert-butyl chloride.
Objective: To determine the first-order rate constant for the solvolysis of a 1-halo-2-methylcyclohexane.
Materials:
-
This compound or 1-bromo-2-methylcyclohexene
-
Solvent (e.g., 80:20 ethanol:water)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
pH indicator (e.g., bromothymol blue)
-
Burette, pipettes, flasks, and a constant temperature water bath.
Procedure:
-
Prepare a solution of the chosen haloalkane in the solvent of interest.
-
In a separate flask, add a known volume of the solvent and a few drops of the pH indicator.
-
Place the flask in a constant temperature water bath and allow it to equilibrate.
-
Initiate the reaction by adding a precise amount of the haloalkane solution to the flask and start a timer.
-
The solvolysis reaction will produce HX (HCl or HBr), causing the pH to drop and the indicator to change color.
-
Titrate the acidic solution with the standardized NaOH solution until the indicator returns to its endpoint color. Record the volume of NaOH added and the time.
-
Repeat the titration at regular time intervals.
-
The rate of reaction can be determined by plotting the concentration of the reacted haloalkane (calculated from the amount of NaOH used) versus time. The data should fit a first-order rate equation.
Caption: Experimental workflow for kinetic analysis of solvolysis.
Conclusion
The reactivity of 1-bromo-2-methylcyclohexene in SN1 and E1 reactions is demonstrably higher than that of this compound. This is a direct consequence of the superior leaving group ability of bromide. Researchers and drug development professionals should consider the bromo-analogue for reactions where a higher rate of carbocation formation is desired. However, the propensity for rearrangements in both substrates necessitates careful product analysis to ensure the desired isomer is obtained. The choice between the chloro and bromo derivatives will ultimately depend on a balance of reactivity, cost, and desired product outcome.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Solved Substitution reaction of | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved 7. When 1-bromo-2-methylcyclohexane undergoes | Chegg.com [chegg.com]
- 6. amherst.edu [amherst.edu]
- 7. Solved When 1-bromo-2-methylcyclohexane undergoes solvolysis | Chegg.com [chegg.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Solved Draw the product formed when the structure shown | Chegg.com [chegg.com]
comparative analysis of catalysts for 1-Chloro-2-methylcyclohexene reactions
A Comparative Analysis of Catalysts for Reactions of 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile synthetic intermediate with potential applications in the synthesis of complex organic molecules. Its structure, featuring a vinyl chloride and an allylic methyl group, allows for a variety of catalytic transformations. This guide provides a comparative analysis of potential catalysts for reactions involving this compound, based on experimental data from analogous systems. The information is intended to assist researchers in selecting suitable catalysts for their specific synthetic goals.
Potential Catalytic Transformations
The reactivity of this compound can be directed towards three main sites: the carbon-chlorine bond, the carbon-carbon double bond, and the allylic methyl group. This guide will focus on three key reaction types:
-
Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-Cl bond for the formation of new carbon-carbon bonds.
-
Allylic Functionalization: Activating the C-H bonds of the allylic methyl group.
-
Dehydrochlorination: Elimination of HCl to form a diene.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming C-C bonds. In the case of this compound, the vinyl chloride moiety can participate in reactions like the Suzuki-Miyaura coupling. While direct studies on this specific substrate are limited, a study on the Suzuki cross-coupling of the analogous 1-bromo-2-chlorocyclohexene provides valuable insights into catalyst performance.[1]
Catalyst Performance Comparison
The following table summarizes the performance of various palladium catalysts in the Suzuki cross-coupling reaction of 1-bromo-2-chlorocyclohexene with aryl boronic acids to yield 1-chloro-2-arylcyclohexenes.[1] This reaction is a strong predictor for the reactivity of this compound under similar conditions.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | Low (major product was biphenyl) | [1] |
| PdCl₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | Moderate | [1] |
| (PPh₃)₂PdCl₂ | - | Na₂CO₃ | Toluene/H₂O | 80 | 12 | Good | [1] |
| (PPh₃)₄Pd | - | Na₂CO₃ | Toluene/H₂O | 80 | 12 | Good | [1] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/H₂O | 80 | 12 | Very Good | [1] |
| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Na₂CO₃ | Toluene/H₂O | 80 | 12 | Excellent (85-95%) | [1] |
Experimental Protocol (Suzuki-Miyaura Coupling of 1-bromo-2-chlorocyclohexene) [1]
A mixture of 1-bromo-2-chlorocyclohexene (1.0 mmol), aryl boronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed and heated at 80°C for 12 hours under a nitrogen atmosphere in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 1-chloro-2-arylcyclohexene product.
Logical Relationship for Suzuki-Miyaura Coupling
Caption: Logical workflow for the Suzuki-Miyaura cross-coupling reaction.
Allylic Functionalization
The allylic methyl group in this compound is a prime target for functionalization through C-H activation. Copper and ruthenium-based catalysts are known to be effective for the allylic oxidation and amination of cyclohexene derivatives.
Catalyst Performance Comparison
The following table compares catalysts for the allylic functionalization of cyclohexene, which serves as a model for the expected reactivity of this compound.
| Catalyst | Reaction Type | Oxidant/Aminating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Copper(I) iodide | Allylic Oxidation | tert-butyl peroxybenzoate | Acetonitrile | Reflux | up to 90 | [2] |
| [Cu₃(trz)₃(μ₃-OH)(OH)₂(H₂O)₄]·2H₂O | Allylic Oxidation | H₂O₂ | - | - | 31 (molar yield) | [3] |
| Ruthenium Complexes | Allylic Amination | Arylamines | Toluene | 110 | - | [4] |
Experimental Protocol (Copper-Catalyzed Allylic Oxidation of Cyclohexene) [2]
To a solution of cyclohexene (3 mmol) and tert-butyl peroxybenzoate (1 mmol) in acetonitrile (10 mL) is added copper(I) iodide (0.05 mmol). The mixture is refluxed for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the corresponding allylic benzoate.
Experimental Workflow for Allylic Oxidation
Caption: Experimental workflow for copper-catalyzed allylic oxidation.
Dehydrochlorination
The elimination of hydrogen chloride from this compound would lead to the formation of a conjugated diene, a valuable synthon in organic synthesis. This reaction is typically promoted by strong bases, but catalytic methods can offer milder conditions and improved selectivity.
Catalyst Performance Comparison
| Catalyst | Support | Temperature (°C) | Conversion (%) | Selectivity to Vinyl Chloride (%) | Reference |
| 0.6% Cs | Al₂O₃ | 280 | - | 4.02 | [5] |
| 0.6% Ba | Al₂O₃ | 280 | - | 7.78 | [5] |
Note: The data above is for the dehydrochlorination of 1,1,2-trichloroethane to produce vinyl chloride and other products. The selectivity for the desired diene from this compound would need to be experimentally determined.
Experimental Protocol (Gas-Phase Catalytic Dehydrochlorination) [5]
The catalytic dehydrochlorination is carried out in a fixed-bed reactor. The catalyst is placed in the reactor, and the reactant is passed over the catalyst bed at a controlled temperature and flow rate. The product stream is analyzed by in-situ FTIR and mass spectrometry to determine the conversion and product distribution.
Reaction Pathway for Dehydrochlorination
Caption: Proposed reaction pathway for catalytic dehydrochlorination.
Conclusion
The catalytic chemistry of this compound offers several avenues for synthetic exploration. For the formation of new carbon-carbon bonds at the vinyl chloride position, palladium catalysts, particularly Pd(dppf)Cl₂·CH₂Cl₂ , have shown high efficacy in analogous systems.[1] For functionalization of the allylic methyl group, copper and ruthenium catalysts present viable options for oxidation and amination reactions, respectively.[2][4] Finally, solid base catalysts, such as supported cesium or barium, could be explored for catalytic dehydrochlorination to form valuable diene products.[5] The selection of the optimal catalyst will depend on the desired transformation, and the provided data and protocols offer a solid starting point for further investigation and methods development.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective cyclohexene oxidation to allylic compounds over a Cu-triazole framework via homolytic activation of hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Allylic: Amination of cyclohexene catalyzed by ruthenium complexes. A new reaction involving an intermolecular C-H functionalization [air.unimi.it]
- 5. Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Elimination Mechanisms: 1-Chloro-2-methylcyclohexene vs. 3-Bromocyclohexene
A deep dive into the dehydrohalogenation of cyclic allylic halides, this guide provides a comparative analysis of the predicted elimination mechanism for 1-chloro-2-methylcyclohexene and the documented elimination of 3-bromocyclohexene. This report is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of reaction pathways and inform experimental design.
The elimination reactions of allylic halides are fundamental transformations in organic synthesis, often leading to the formation of valuable conjugated diene systems. Understanding the underlying mechanisms is crucial for predicting product distribution and optimizing reaction conditions. This guide compares the predicted elimination behavior of this compound with the experimentally documented elimination of 3-bromocyclohexene, a structurally similar substrate.
Predicted Elimination Mechanism of this compound
This compound is an allylic halide. Upon treatment with a strong, non-nucleophilic base, it is expected to undergo an E2 elimination reaction to yield a conjugated diene. The presence of the double bond influences the regioselectivity of the elimination. The most likely products are 1-methyl-1,3-cyclohexadiene and 2-methyl-1,3-cyclohexadiene, resulting from the abstraction of a proton from either the C6 or C3 position, respectively. According to Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, 1-methyl-1,3-cyclohexadiene is anticipated to be the predominant isomer due to the higher degree of substitution of the newly formed double bond.[1][2][3]
Comparative Substrate: 3-Bromocyclohexene
To validate the predicted mechanism, we turn to the analogous, well-documented elimination of 3-bromocyclohexene. This compound also undergoes a base-induced elimination to form 1,3-cyclohexadiene.[4] The reaction proceeds via an E2 mechanism, particularly with strong bases, and is known to be faster than the elimination of its saturated counterpart, bromocyclohexane, due to the formation of a more stable, conjugated diene product.[4][5]
Quantitative Data Comparison
The following table summarizes the predicted and documented data for the elimination reactions of this compound and 3-bromocyclohexene. The data for this compound is a projection based on established mechanistic principles, while the data for 3-bromocyclohexene is based on reported experimental findings.
| Feature | This compound (Predicted) | 3-Bromocyclohexene (Documented) |
| Substrate | This compound | 3-Bromocyclohexene |
| Reagent | Potassium tert-butoxide (KOtBu) | Potassium tert-butoxide (KOtBu) |
| Solvent | Anhydrous tert-butanol | Anhydrous tert-butanol |
| Temperature | Reflux | Reflux |
| Major Product | 1-Methyl-1,3-cyclohexadiene | 1,3-Cyclohexadiene |
| Minor Product | 2-Methyl-1,3-cyclohexadiene | - |
| Predicted/Actual Yield | High (exact yield undetermined) | High (specific yield dependent on precise conditions) |
Experimental Protocols
The following is a general experimental protocol for the dehydrohalogenation of an alkyl halide using potassium tert-butoxide, which can be adapted for the synthesis of the dienes discussed.[6]
General Procedure for Dehydrohalogenation of an Alkyl Halide:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1 equivalent) and the chosen anhydrous solvent (e.g., tert-butanol or DMSO) under an inert atmosphere (nitrogen or argon).
-
Add potassium tert-butoxide (1.2 equivalents) to the solution in one portion.
-
Heat the reaction mixture to reflux with stirring for a specified time (e.g., 1-3 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding cold water.
-
Separate the organic layer and wash it with two portions of water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizing the Mechanisms and Workflow
To further elucidate the processes, the following diagrams, generated using the DOT language, illustrate the proposed reaction mechanism and a general experimental workflow.
Caption: Proposed E2 elimination pathways for this compound.
References
- 1. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 2. Predict all the alkenes that would be formed by dehydrohalogenation class 11 chemistry CBSE [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. a. Which reacts faster in an E2 reaction: 3-bromocyclohexene or Bromo cyc.. [askfilo.com]
- 5. a. Which reacts faster in an E2 reaction: 3-bromocyclohexene or b... | Study Prep in Pearson+ [pearson.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Studies of 1-Chloro-2-methylcyclohexene Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of substitution reactions involving 1-chloro-2-methylcyclohexene and related cycloalkyl halides. Understanding the kinetics of these reactions is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing structure-activity relationships in medicinal chemistry. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the underlying mechanistic pathways.
Comparison of Solvolysis Rates
The substitution of this compound, a secondary alkyl halide, can proceed through competing SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways, often accompanied by E1 (unimolecular elimination) and E2 (bimolecular elimination) reactions. The predominant mechanism and the reaction rate are highly dependent on the substrate structure, nucleophile/base strength, solvent polarity, and temperature.
Due to the limited availability of direct kinetic data for this compound, this guide presents a comparison with structurally similar secondary and tertiary cycloalkyl chlorides. The solvolysis of 1-chloro-1-methylcyclohexane, a tertiary halide, is expected to be significantly faster via an SN1 mechanism due to the formation of a more stable tertiary carbocation intermediate compared to the secondary carbocation formed from this compound.[1]
Quantitative Data Summary
The following table summarizes the first-order rate constants for the solvolysis of various 1-chloro-1-alkylcycloalkanes in 80% aqueous ethanol. This data provides a valuable benchmark for estimating the reactivity of this compound under similar conditions.
| Compound | Alkyl Group | Ring Size | Rate Constant (k) at 30°C (s⁻¹) | Relative Rate |
| 1-Chloro-1-methylcyclopentane | Methyl | 5 | 1.0 x 10⁻³ | 125 |
| 1-Chloro-1-methylcyclohexane | Methyl | 6 | 8.0 x 10⁻⁶ | 1 |
| 1-Chloro-1-methylcycloheptane | Methyl | 7 | 1.2 x 10⁻³ | 150 |
| 1-Chloro-1-ethylcyclohexane | Ethyl | 6 | 1.5 x 10⁻⁵ | 1.9 |
| 1-Chloro-1-isopropylcyclohexane | Isopropyl | 6 | 2.5 x 10⁻⁵ | 3.1 |
Data sourced from a study on the solvolysis of 1-chloro-1-alkyl cycloalkanes.[2]
Reaction Pathways and Mechanisms
The substitution and elimination reactions of this compound involve a complex interplay of competing pathways. The initial step in an SN1 or E1 reaction is the formation of a secondary carbocation, which is the rate-determining step.[3][4] This carbocation can then be attacked by a nucleophile (SN1) or lose a proton (E1). In contrast, SN2 and E2 reactions are concerted processes where bond-breaking and bond-forming occur simultaneously.
Experimental Protocols
A general methodology for determining the kinetics of solvolysis reactions, adaptable for this compound, is outlined below. This protocol is based on the well-established procedure for studying the SN1 solvolysis of tert-butyl chloride.[5]
General Kinetic Experiment Workflow
Detailed Methodologies
1. Preparation of Reagents:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetone or ethanol).
-
Prepare the desired solvolysis solvent mixture (e.g., 80% ethanol in water by volume).
-
Prepare a standardized solution of a base (e.g., 0.01 M NaOH) for titration.
-
Use a suitable indicator (e.g., bromothymol blue) to visualize the endpoint of the titration.[5]
2. Kinetic Run:
-
Place a known volume of the solvent mixture into a reaction flask and allow it to equilibrate to the desired temperature in a constant temperature bath.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the reaction flask and start a timer.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding it to a flask of cold acetone).
-
Titrate the amount of hydrochloric acid produced in each aliquot with the standardized base solution to a distinct color change of the indicator.[5]
3. Data Analysis:
-
The concentration of the alkyl halide remaining at each time point can be calculated from the amount of HCl produced.
-
For a first-order reaction (typical for SN1 solvolysis), a plot of ln[Alkyl Halide] versus time will yield a straight line with a slope of -k, where k is the rate constant.
-
Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant.
-
An Arrhenius plot of ln(k) versus 1/T allows for the determination of the activation energy (Ea) and the pre-exponential factor (A). From these, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated.[5]
Factors Influencing Reaction Kinetics
The following diagram illustrates the logical relationships between key experimental factors and the favored reaction mechanism for the substitution of a secondary alkyl halide like this compound.
By systematically varying these factors and measuring the corresponding changes in reaction rates and product distributions, a comprehensive understanding of the reaction mechanism can be achieved. The data and protocols presented in this guide serve as a foundation for designing and interpreting such kinetic studies for this compound and related compounds.
References
A Comparative Guide to the Synthesis of 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 1-Chloro-2-methylcyclohexene, a valuable intermediate in organic synthesis. The following sections detail various methodologies, offering insights into their reaction conditions, yields, and potential challenges. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided for key reactions.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material(s) | Key Reagents | Reported Yield | Purity/Selectivity | Key Advantages | Potential Challenges |
| 1 | 2-Methylcyclohexanone | Phosphorus pentachloride (PCl₅) | Not explicitly reported | Forms a mixture with 2-chloro-3-methylcyclohexene | Readily available starting material | Formation of isomeric byproducts requiring separation; handling of PCl₅. |
| 2 | trans-1,2-Dichloro-1-methylcyclohexane | Base (e.g., Sodium amide in liquid ammonia) | 58% | High | Good reported yield | Requires preparation of the dichlorinated starting material. |
| 3 | 1-Methylcyclohexene | N-Chlorosuccinimide (NCS) | Not explicitly reported | Potential for mixture of regioisomers | Mild reaction conditions | Potential for competing reactions and formation of multiple products. |
Synthetic Route 1: From 2-Methylcyclohexanone
This route involves the reaction of a ketone with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to form the corresponding vinyl chloride. The reaction proceeds through the formation of a chloroenol intermediate, which is then converted to the final product.
A key challenge with this method is the potential for the formation of a mixture of regioisomers. In the case of 2-methylcyclohexanone, the reaction with PCl₅ has been reported to yield a mixture of this compound and 2-chloro-3-methylcyclohexene.[1]
Caption: Reaction of 2-Methylcyclohexanone with PCl₅.
Experimental Protocol (General Procedure)
To a stirred solution of 2-methylcyclohexanone in a dry, inert solvent such as carbon tetrachloride, one molar equivalent of phosphorus pentachloride is added portion-wise at room temperature. The reaction mixture is stirred for an extended period (e.g., 16 hours). Upon completion, the mixture is carefully washed with water to quench any unreacted PCl₅. The organic layer is then separated, dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product, a mixture of isomeric vinyl chlorides, would then require purification, typically by fractional distillation or preparative gas chromatography.
Synthetic Route 2: Dehydrochlorination of a Dichlorinated Precursor
This method involves the elimination of hydrogen chloride from a vicinal dichloride. The synthesis of this compound from trans-1,2-dichloro-1-methylcyclohexane has been reported with a yield of 58%. This reaction is typically carried out using a strong base.
Caption: Dehydrochlorination of a Dichloroalkane.
Experimental Protocol (Proposed)
Based on general dehydrochlorination procedures, a solution of trans-1,2-dichloro-1-methylcyclohexane in an inert solvent like anhydrous ether or tetrahydrofuran would be added to a stirred suspension of a strong base, such as sodium amide in liquid ammonia, at low temperatures. After the addition is complete, the reaction mixture is allowed to stir for several hours. The reaction is then quenched by the careful addition of a proton source, such as ammonium chloride. Following workup, which typically involves extraction with an organic solvent and washing, the product is isolated and purified, for instance, by distillation.
Synthetic Route 3: Allylic Chlorination of 1-Methylcyclohexene
This route utilizes a reagent for allylic chlorination, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom at the position adjacent to the double bond of 1-methylcyclohexene. This radical-mediated reaction is often initiated by light or a radical initiator. A significant consideration is the regioselectivity, as abstraction of a hydrogen atom can occur at either the C-3 or C-6 position of the 1-methylcyclohexene ring, potentially leading to a mixture of products.
Caption: Allylic Chlorination of 1-Methylcyclohexene.
Experimental Protocol (General)
A solution of 1-methylcyclohexene and N-chlorosuccinimide in a suitable solvent like carbon tetrachloride is heated to reflux in the presence of a radical initiator, such as benzoyl peroxide, or irradiated with a UV lamp. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the succinimide byproduct is filtered off, and the filtrate is washed to remove any remaining impurities. The solvent is then removed, and the resulting crude product, potentially a mixture of regioisomers, is purified by distillation or chromatography.
References
Navigating Stereoselectivity: A Comparative Analysis of Cis- and Trans-1-Chloro-2-Methylcyclohexane Reactions
For researchers, scientists, and professionals in drug development, understanding the nuances of stereoselectivity in chemical reactions is paramount for the rational design and synthesis of complex molecules. This guide provides a detailed comparative analysis of the substitution (SN2) and elimination (E2) reactions of cis- and trans-1-chloro-2-methylcyclohexane, supported by experimental data and detailed protocols. By examining the conformational biases and stereoelectronic requirements of these isomers, we can elucidate the factors governing their distinct reaction pathways and product distributions.
The stereochemical outcome of a reaction involving cyclic compounds is profoundly influenced by the spatial arrangement of substituents on the ring. In the case of 1-chloro-2-methylcyclohexane, the cis and trans isomers exhibit markedly different reactivity due to the rigid conformational constraints of the cyclohexane chair, leading to distinct product profiles in both elimination and substitution reactions.
Elimination Reactions (E2)
The bimolecular elimination (E2) reaction is highly stereospecific, requiring an anti-periplanar arrangement between the leaving group and a β-hydrogen. This geometric constraint dictates both the rate of reaction and the regioselectivity of alkene formation for the cis and trans isomers of 1-chloro-2-methylcyclohexane.
Reaction Rates and Product Distribution
Experimental data consistently shows that the cis isomer undergoes E2 elimination significantly faster than the trans isomer.[1][2][3] This rate difference is a direct consequence of the conformational equilibria of the two isomers.
| Isomer | Relative Rate of E2 Elimination | Major Product | Minor Product(s) | Product Ratio (Major:Minor) |
| cis-1-chloro-2-methylcyclohexane | Fast | 1-methylcyclohexene (Zaitsev) | 3-methylcyclohexene (Hofmann) | ~4:1 |
| trans-1-chloro-2-methylcyclohexane | Slow | 3-methylcyclohexene (Hofmann) | 1-methylcyclohexene (Zaitsev) | >99:1 |
Note: The product ratios are illustrative and can vary with reaction conditions.
Mechanistic Rationale
The chair conformation of the cyclohexane ring is key to understanding this reactivity difference. For an E2 reaction to occur, both the leaving group (chlorine) and a β-hydrogen must be in axial positions.
-
cis-1-chloro-2-methylcyclohexane: The most stable chair conformation of the cis isomer places the larger methyl group in an equatorial position to minimize steric strain, which consequently forces the smaller chlorine atom into an axial position.[1][2] This conformation is primed for E2 elimination as it possesses two axial β-hydrogens, one on C6 and one on C2. Elimination of the C2-hydrogen leads to the more substituted and thermodynamically more stable Zaitsev product, 1-methylcyclohexene, which is the major product.[2][4] Elimination of the C6-hydrogen results in the Hofmann product, 3-methylcyclohexene.
-
trans-1-chloro-2-methylcyclohexane: In its most stable conformation, both the methyl and chloro substituents are in equatorial positions. To achieve the required anti-periplanar geometry for E2 elimination, the ring must flip to a much less stable conformation where both groups are axial.[2][4] This high-energy conformation has only one axial β-hydrogen available for elimination, which is on C6. Therefore, the reaction proceeds slowly and yields exclusively the Hofmann product, 3-methylcyclohexene.[2][3]
Substitution Reactions (SN2)
The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by a nucleophile on the carbon bearing the leaving group, resulting in an inversion of configuration at that center. The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center.
Reaction Stereochemistry and Predicted Products
| Isomer | Leaving Group Position (Stable Conformer) | Attack Trajectory | Product |
| cis-1-chloro-2-methylcyclohexane | Axial | Equatorial | trans-1-substituted-2-methylcyclohexane |
| trans-1-chloro-2-methylcyclohexane | Equatorial | Axial | cis-1-substituted-2-methylcyclohexane |
Mechanistic Rationale
The stereochemical outcome of the SN2 reaction is dictated by the requirement for the nucleophile to approach the electrophilic carbon from the side opposite to the leaving group.
-
cis-1-chloro-2-methylcyclohexane: With the chlorine atom in an axial position in the more stable conformer, a backside attack would need to occur from an equatorial trajectory. This approach is generally less sterically hindered than an axial approach.
-
trans-1-chloro-2-methylcyclohexane: The equatorial position of the chlorine in the more stable conformer necessitates an axial backside attack by the nucleophile. This pathway can be sterically hindered by the axial hydrogens on the same face of the ring.
Experimental Protocols
The following are generalized experimental protocols for conducting elimination and substitution reactions with 1-chloro-2-methylcyclohexane isomers. Specific concentrations, temperatures, and reaction times should be optimized for specific nucleophiles and desired outcomes.
Protocol 1: E2 Elimination Reaction
Objective: To determine the product distribution of the E2 elimination of cis- and trans-1-chloro-2-methylcyclohexane.
Materials:
-
cis-1-chloro-2-methylcyclohexane
-
trans-1-chloro-2-methylcyclohexane
-
Sodium ethoxide in ethanol (strong base/nucleophile)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
A solution of the respective 1-chloro-2-methylcyclohexane isomer in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A solution of sodium ethoxide in ethanol is added dropwise to the flask at room temperature.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is carefully removed by rotary evaporation.
-
The product mixture is analyzed by GC-MS to determine the relative percentages of 1-methylcyclohexene and 3-methylcyclohexene.
Protocol 2: SN2 Substitution Reaction
Objective: To synthesize and characterize the SN2 substitution product of cis- or trans-1-chloro-2-methylcyclohexane.
Materials:
-
cis- or trans-1-chloro-2-methylcyclohexane
-
Sodium azide (or other suitable nucleophile)
-
Dimethylformamide (DMF, polar aprotic solvent)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
Procedure:
-
The respective 1-chloro-2-methylcyclohexane isomer and sodium azide are dissolved in DMF in a round-bottom flask with a magnetic stirrer.
-
The reaction mixture is heated and monitored by TLC.
-
After the reaction is complete, it is cooled to room temperature and diluted with water.
-
The aqueous mixture is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure.
-
The resulting product is purified by column chromatography.
-
The stereochemistry of the product is confirmed by NMR and IR spectroscopy, looking for evidence of inversion of configuration.
Conclusion
The stereoselectivity observed in the reactions of cis- and trans-1-chloro-2-methylcyclohexane provides a compelling illustration of the principles of conformational analysis and stereoelectronic effects. For E2 reactions, the requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen leads to a significant rate advantage and a different major product for the cis isomer compared to the trans isomer. In SN2 reactions, the requisite backside attack results in a predictable inversion of stereochemistry. A thorough understanding of these principles is crucial for controlling the outcome of reactions in complex, stereochemically rich molecules, a common challenge in the field of drug development and organic synthesis.
References
Unraveling the Reaction Pathways of 1-Chloro-2-methylcyclohexene: A Computational Perspective
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing synthetic routes, and designing novel molecular entities. This guide provides a comparative analysis of the computationally predicted reaction pathways of 1-Chloro-2-methylcyclohexene, with a focus on elimination reactions. While specific experimental or computational studies providing detailed quantitative energy profiles for this compound were not prominently found in our search, we can infer the likely reaction pathways based on well-established principles of stereochemistry and computational studies of analogous systems.
The reactivity of this compound and its saturated analogue, 1-chloro-2-methylcyclohexane, is dominated by elimination and substitution reactions. Computational chemistry offers a powerful lens to dissect the intricate details of these pathways, including the transition states and intermediates that govern the product distribution. The stereochemical arrangement of the substituents plays a crucial role in determining the favored reaction mechanism and the resulting isomeric products.
Dominant Reaction Pathway: E2 Elimination
The most discussed reaction pathway for chloro-substituted cyclohexanes is the bimolecular elimination (E2) reaction. This reaction is highly stereospecific, requiring an anti-periplanar arrangement between the leaving group (chloride) and a proton on an adjacent carbon. This stereochemical constraint dictates the reaction's feasibility and the structure of the resulting alkene.
Stereoisomers of 1-Chloro-2-methylcyclohexane: A Tale of Two Pathways
Computational and experimental studies on the isomers of 1-chloro-2-methylcyclohexane provide a clear illustration of how stereochemistry governs reactivity.
-
cis-1-Chloro-2-methylcyclohexane: In the more stable chair conformation of the cis isomer, the chloro group can occupy an axial position, allowing for an anti-periplanar relationship with an axial proton on the adjacent carbon (C2). This alignment facilitates a rapid E2 elimination, leading to the formation of the more substituted and thermodynamically stable alkene, 1-methylcyclohexene , as the major product.
-
trans-1-Chloro-2-methylcyclohexane: For the trans isomer, achieving an anti-periplanar arrangement for an E2 reaction is more challenging. In its most stable conformation, both the chloro and methyl groups are equatorial. To undergo E2 elimination, the ring must flip to a less stable conformation where the chloro group is axial. In this conformation, the only available anti-periplanar proton is on the other adjacent carbon (C6). Consequently, the E2 reaction of the trans-isomer is significantly slower and yields the less substituted alkene, 3-methylcyclohexene , as the major product.
Hypothetical Computational Workflow
A typical computational investigation into the reaction pathways of this compound would involve the following steps:
-
Conformational Analysis: Identifying the lowest energy conformations of the reactants, in this case, the various stereoisomers of this compound.
-
Transition State Searching: Locating the transition state structures for each potential reaction pathway (e.g., E2, SN2, E1, SN1). This is a critical step as the geometry and energy of the transition state determine the reaction rate.
-
Energy Profile Calculation: Computing the potential energy surface along the reaction coordinate to determine the activation energies and reaction enthalpies for each pathway. This allows for a quantitative comparison of the feasibility of different reactions.
-
Solvent Effects: Incorporating the influence of the solvent on the reaction energetics, as solvents can significantly alter the stability of charged intermediates and transition states.
The following diagram illustrates a generalized workflow for such a computational study.
Confirming the Structure of 1-Chloro-2-methylcyclohexene: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized or isolated compounds is a critical step. This guide provides a comprehensive comparison of the spectroscopic data for 1-Chloro-2-methylcyclohexene and its potential isomeric impurities, offering a clear pathway for its structural elucidation.
This guide leverages key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate this compound from its isomers, primarily 2-Chloro-1-methylcyclohexene and 3-Chloro-1-methylcyclohexene. The distinct electronic and steric environments in each isomer give rise to unique spectral fingerprints.
Comparative Spectroscopic Data
The following tables summarize the expected and reported quantitative data for the spectroscopic analysis of this compound and its common isomers.
Table 1: ¹H NMR Spectral Data (Predicted/Reported, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Key Distinguishing Features |
| This compound | Methyl (-CH₃) | ~1.7 - 1.9 | Singlet | The methyl group is attached to a quaternary vinylic carbon, resulting in a singlet. |
| Allylic (-CH₂-) | ~2.1 - 2.3 | Multiplet | Protons adjacent to the double bond. | |
| Other Ring (-CH₂-) | ~1.5 - 1.8 | Multiplets | Aliphatic protons on the cyclohexene ring. | |
| 2-Chloro-1-methylcyclohexene | Methyl (-CH₃) | ~1.8 - 2.0 | Singlet | The methyl group is on the double bond but adjacent to the chloro-substituted carbon. |
| Vinylic (-CH=) | ~5.5 - 5.8 | Triplet | A single vinylic proton. | |
| Allylic (-CH₂-) | ~2.2 - 2.4 | Multiplet | Protons adjacent to the double bond. | |
| 3-Chloro-1-methylcyclohexene | Methyl (-CH₃) | ~1.7 - 1.9 | Singlet | The methyl group is on the double bond. |
| Vinylic (-CH=) | ~5.4 - 5.6 | Multiplet | A single vinylic proton. | |
| Chloro-methine (-CHCl-) | ~4.2 - 4.5 | Multiplet | The proton on the carbon bearing the chlorine atom. |
Table 2: ¹³C NMR Spectral Data (Predicted/Reported, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) | Key Distinguishing Features |
| This compound | Quaternary Vinylic (-C(Cl)=) | ~130 - 135 | Downfield shift due to the electronegative chlorine. |
| Quaternary Vinylic (-C(CH₃)=) | ~125 - 130 | The carbon bearing the methyl group. | |
| Methyl (-CH₃) | ~20 - 25 | ||
| 2-Chloro-1-methylcyclohexene | Quaternary Vinylic (-C(CH₃)=) | ~135 - 140 | |
| Tertiary Vinylic (-C(Cl)=) | ~120 - 125 | ||
| Methyl (-CH₃) | ~22 - 27 | ||
| 3-Chloro-1-methylcyclohexene | Quaternary Vinylic (-C(CH₃)=) | ~132 - 138 | |
| Tertiary Vinylic (-CH=) | ~125 - 130 | ||
| Chloro-methine (-CHCl-) | ~60 - 65 | The carbon attached to the chlorine atom, significantly downfield. | |
| Methyl (-CH₃) | ~21 - 26 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | C=C Stretch | ~1650 - 1670 |
| =C-H Stretch | Not Present | |
| C-Cl Stretch | ~700 - 800 | |
| 2-Chloro-1-methylcyclohexene | C=C Stretch | ~1640 - 1660 |
| =C-H Stretch | ~3020 - 3050 | |
| C-Cl Stretch | ~700 - 800 | |
| 3-Chloro-1-methylcyclohexene | C=C Stretch | ~1650 - 1670 |
| =C-H Stretch | ~3010 - 3040 | |
| C-Cl Stretch | ~750 - 850 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) and Interpretation |
| This compound | 130/132 (approx. 3:1 ratio) | 95 (M⁺ - Cl), 94 (M⁺ - HCl), 67 |
| Isomers | 130/132 (approx. 3:1 ratio) | Similar fragmentation patterns are expected, but relative intensities may vary. The presence of the M+ and M+2 peaks in a ~3:1 ratio is characteristic of a compound containing one chlorine atom. |
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Logical workflow for the spectroscopic confirmation of this compound.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation of isomers.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is commonly used for volatile compounds.
-
Acquisition:
-
Ionization energy: Typically 70 eV.
-
Mass range: Scan from m/z 40 to 200.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and its isotopic pattern, as well as the fragmentation pattern. The presence of a chlorine atom is indicated by the characteristic M⁺ and M⁺+2 peaks in an approximate 3:1 ratio.[1]
References
A Comparative Guide to Alkene Synthesis: Theoretical vs. Experimental Yields
For researchers, scientists, and drug development professionals, the synthesis of alkenes is a fundamental process. The efficiency of this process is critically evaluated by comparing the theoretical yield, the maximum amount of product that can be formed from the given amounts of reactants, against the experimental yield, the amount of product actually obtained. This guide provides an objective comparison of common alkene synthesis methods, presenting experimental data, detailed protocols, and an analysis of factors influencing the disparity between theoretical and experimental yields.
Factors Influencing Experimental Yield
The experimental yield is often lower than the theoretical yield due to a variety of factors:
-
Side Reactions: The formation of unintended byproducts consumes reactants and reduces the yield of the desired alkene.
-
Incomplete Reactions: If the reaction does not go to completion, unreacted starting materials will remain, lowering the experimental yield.
-
Product Loss During Workup: Product can be lost during purification steps such as extraction, distillation, and chromatography.
-
Reaction Equilibrium: If the reaction is reversible, a state of equilibrium may be reached where both reactants and products are present, preventing a 100% conversion to the product.
-
Purity of Reagents: Impurities in the starting materials can interfere with the reaction and lead to lower yields.
-
Reaction Conditions: Factors such as temperature, pressure, and reaction time can significantly impact the outcome of the reaction.
Comparison of Alkene Synthesis Methods
Three common methods for alkene synthesis are the dehydration of alcohols, the dehydrohalogenation of alkyl halides, and the Wittig reaction. Each method has its own set of advantages, disadvantages, and typical yield ranges.
Dehydration of Alcohols
This method involves the elimination of a water molecule from an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1] The reaction generally follows an E1 mechanism for secondary and tertiary alcohols and an E2 mechanism for primary alcohols.[2]
Factors Affecting Yield:
-
Alcohol Structure: The ease of dehydration follows the order: tertiary > secondary > primary alcohols.[1]
-
Reaction Temperature: Higher temperatures favor elimination over the competing substitution reaction (ether formation).[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Concentrated sulfuric acid can cause charring and side reactions.[3]
-
Carbocation Rearrangements: For reactions proceeding via an E1 mechanism, carbocation intermediates can rearrange to form more stable carbocations, leading to a mixture of alkene products.[2]
Quantitative Yield Data:
| Alcohol | Catalyst | Temperature (°C) | Alkene Product(s) | Experimental Yield (%) | Reference |
| Cyclohexanol | 85% H₃PO₄ | 165-170 | Cyclohexene | ~84% | [4] |
| 2-Methylcyclohexanol | 85% H₃PO₄ | Distillation | 1-Methylcyclohexene (major), 3-Methylcyclohexene (minor) | ~35% | [5] |
| 1-Butanol | conc. H₂SO₄ | 180 | 2-Butene (major), 1-Butene (minor) | Mixture (80% 2-butene, 20% 1-butene) | [6] |
| 2-Butanol | conc. H₂SO₄ | 180 | 2-Butene (major), 1-Butene (minor) | Mixture (80% 2-butene, 20% 1-butene) | [6] |
| tert-Butyl alcohol | 20% H₂SO₄ | 85 | 2-Methylpropene | 84% | [4] |
Experimental Protocol: Dehydration of 2-Methylcyclohexanol [5]
-
To a distillation flask, add 2 mL of 2-methylcyclohexanol and 0.6 mL of 85% phosphoric acid.
-
Swirl the mixture for 2-3 minutes.
-
Set up a simple distillation apparatus.
-
Heat the mixture, ensuring the vapor temperature of the distillate remains below 100 °C.
-
Wash the collected distillate with a sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium sulfate to obtain the alkene products.
Dehydrohalogenation of Alkyl Halides
This reaction involves the elimination of a hydrogen halide (H-X) from an alkyl halide, typically using a strong base.[7] The reaction can proceed through either an E1 or E2 mechanism, with the E2 mechanism being more common for synthetic purposes.[7]
Factors Affecting Yield:
-
Alkyl Halide Structure: The reactivity of alkyl halides in dehydrohalogenation follows the order: tertiary > secondary > primary.
-
Base Strength and Steric Hindrance: The choice of base is critical in determining the major product. A small, strong base (e.g., sodium ethoxide) favors the more substituted (Zaitsev) product, while a bulky, strong base (e.g., potassium tert-butoxide) favors the less substituted (Hofmann) product.[8]
-
Leaving Group: The nature of the halogen also affects the reaction rate, with the reactivity order being I > Br > Cl > F.
Quantitative Yield Data:
| Alkyl Halide | Base | Solvent | Alkene Product(s) | Experimental Yield (%) | Reference |
| 1-Bromobutane | Potassium tert-butoxide | tert-Butanol | 1-Butene (major) | High (Hofmann product) | [9] |
| 2-Bromobutane | Alcoholic KOH | Ethanol | 2-Butene (major), 1-Butene (minor) | Mixture (Zaitsev product favored) | [6] |
| 2-Bromopropane | Ethanolic KOH | Ethanol | Propene | Not specified | [10] |
Experimental Protocol: Dehydrohalogenation of 1-Bromobutane
-
In a reaction vessel, combine 1-bromobutane with a solution of potassium tert-butoxide in tert-butanol.[9]
-
Heat the mixture to facilitate the elimination reaction.
-
The product, 1-butene, is a gas and can be collected.
-
The reaction favors the formation of the less substituted alkene (Hofmann product) due to the steric bulk of the tert-butoxide base.[8]
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[11] A key advantage of this reaction is the unambiguous placement of the double bond.[12]
Factors Affecting Yield and Stereoselectivity:
-
Ylide Stability: The nature of the substituents on the ylide carbon determines the stereoselectivity of the reaction.
-
Reactant Steric Hindrance: Sterically hindered ketones may react slowly or give poor yields.[14]
-
Reaction Conditions: The choice of solvent and base can also influence the E/Z ratio of the product.[15]
Quantitative Yield Data:
| Aldehyde/Ketone | Ylide Type | Product | E/Z Ratio | Experimental Yield (%) | Reference |
| Benzaldehyde | Non-stabilized | Stilbene | Mixture, Z favored | 9-52% (mixture) | [16] |
| Benzaldehyde | Stabilized (HWE) | trans-Stilbene | >99:1 | >90% | [17] |
| Various aldehydes | Stabilized | α,β-Unsaturated Esters | High E selectivity | Good | [18] |
Experimental Protocol: Synthesis of trans-Stilbene via Wittig Reaction [19]
-
In a round-bottom flask, combine benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.
-
While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to form the ylide in situ.
-
Heat the mixture to a gentle reflux for 30-60 minutes.
-
After cooling, transfer the mixture to a separatory funnel and wash the organic layer with water and sodium bisulfite solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
To the dried solution, add a small amount of iodine and irradiate with a lightbulb for 60 minutes to isomerize the (Z)-stilbene to the more stable (E)-stilbene.
-
Remove the solvent and purify the crude product by recrystallization from 95% ethanol.
Conclusion
The choice of an alkene synthesis method depends on the desired product, the available starting materials, and the required stereoselectivity. While dehydration of alcohols is a straightforward method, it can be plagued by rearrangements and side reactions. Dehydrohalogenation of alkyl halides offers better control over regioselectivity through the choice of base. The Wittig reaction provides excellent control over the position of the double bond and can be tuned to favor either the (E) or (Z) isomer. For all methods, careful optimization of reaction conditions and purification techniques is essential to maximize the experimental yield and approach the theoretical maximum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. sciepub.com [sciepub.com]
- 4. gdckulgam.edu.in [gdckulgam.edu.in]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Dehydration of 1-butanol or 2-butanol with conc. `H_2SO_4` always gives the same mixture of 2-butene (80 %) and 1-butene (20 %) but dehydrohalogenation of 1-bromobutane with alc. KOH gives 1-butene as the major product while that of 2-bromobutane gives 2-butene as the major product . Explain why ? [allen.in]
- 7. readchemistry.com [readchemistry.com]
- 8. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2080 Set G/H Q.No. 13iv \square 2079 GIE Set A Q.No. 19iii Give example o.. [askfilo.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. gauthmath.com [gauthmath.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. delval.edu [delval.edu]
- 15. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Reagents in Substituted Cyclohexene Synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted cyclohexenes is a critical step in the construction of complex molecular architectures found in numerous natural products and pharmaceuticals. This guide provides an objective comparison of key synthetic methodologies, including the Diels-Alder reaction, the Robinson annulation, and the Birch reduction. We present a comparative analysis of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection of the most suitable reagents for your synthetic goals.
The synthesis of six-membered rings is a cornerstone of organic chemistry, and the substituted cyclohexene motif, in particular, serves as a versatile building block. The choice of synthetic route can significantly impact reaction efficiency, stereochemical outcome, and substrate scope. This guide delves into three powerful and widely used methods for constructing these valuable carbocycles, offering a comparative overview to aid in experimental design.
Comparative Performance of Synthetic Methods
The selection of a synthetic strategy for a substituted cyclohexene is often a trade-off between factors such as yield, stereoselectivity, and the functional group tolerance of the starting materials. The following tables summarize the performance of the Diels-Alder reaction, Robinson annulation, and Birch reduction with various reagents and substrates.
Diels-Alder Reaction: A Comparative Look at Dienophiles and Catalysis
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the stereocontrolled synthesis of cyclohexenes. The reactivity and selectivity of the reaction are highly dependent on the electronic nature of the reactants and the presence of catalysts.
| Diene | Dienophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | Methyl acrylate | None | 78 | 85:15 | [1] |
| Cyclopentadiene | Methyl acrylate | Cu(NO₃)₂ (0.01 M in water) | >95 | >99:1 | [2] |
| Cyclopentadiene | Methyl vinyl ketone | None | 70 | 90:10 | [1] |
| Cyclopentadiene | Acrylonitrile | None | 85 | 75:25 | [1] |
| 1,3-Butadiene | Maleic anhydride | Benzene, reflux | 98 | >99:1 (endo) | [3] |
Data synthesized from multiple sources to provide a comparative overview.
Robinson Annulation: Catalyst and Substrate Effects on Enantioselectivity
The Robinson annulation is a classic method for the formation of a six-membered ring by a tandem Michael addition and intramolecular aldol condensation.[4][5] This reaction is particularly useful for the synthesis of substituted cyclohexenones, which can be readily converted to cyclohexenes. The use of organocatalysts has enabled highly enantioselective versions of this transformation.
| Ketone | α,β-Unsaturated Ketone | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | Methyl vinyl ketone | (S)-Proline | 70 | 93 | [6] |
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-Proline | 83 | 71 | [7] |
| 2-Methylcyclohexanone | Methyl vinyl ketone | Sodium ethoxide | ~75 | Racemic | [4] |
| Chalcone | Acetone | PS(l-Val-DPEN) | 13 | High (not specified) | [8] |
Data represents a selection of reported yields and enantioselectivities to highlight catalyst and substrate effects.
Birch Reduction: Regioselectivity with Substituted Arenes
The Birch reduction offers a unique approach to cyclohexadienes through the partial reduction of aromatic rings using an alkali metal in liquid ammonia with an alcohol as a proton source.[9][10] The regioselectivity of the reduction is predictable and depends on the electronic nature of the substituent on the aromatic ring.
| Aromatic Substrate | Substituent Type | Major Product | Typical Yield (%) |
| Anisole | Electron-donating (-OCH₃) | 1-Methoxycyclohexa-1,4-diene | 80-90 |
| Toluene | Electron-donating (-CH₃) | 1-Methylcyclohexa-1,4-diene | 80-90 |
| Benzoic Acid | Electron-withdrawing (-COOH) | Cyclohexa-2,5-diene-1-carboxylic acid | 85-95 |
| Naphthalene | Polycyclic aromatic | 1,4,5,8-Tetrahydronaphthalene | ~90 |
Yields are typical and can vary based on specific reaction conditions and work-up procedures.
Mechanistic Insights
A fundamental understanding of the reaction mechanisms is crucial for predicting outcomes and optimizing reaction conditions.
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, where the formation of two new sigma bonds and one new pi bond occurs in a single transition state.[11] This concerted nature is responsible for the high stereospecificity of the reaction.
The Robinson annulation is a two-stage process initiated by a Michael addition of a ketone enolate to an α,β-unsaturated ketone, forming a 1,5-diketone intermediate.[5][12] This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield the final cyclohexenone product.
The Birch reduction proceeds via a sequence of single electron transfers from an alkali metal and protonations by an alcohol.[9][13] An electron adds to the aromatic ring to form a radical anion, which is then protonated. A second electron transfer and protonation complete the reduction to a 1,4-cyclohexadiene.
Experimental Protocols
General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
Cyclopentadiene (freshly cracked)
-
Dienophile (e.g., methyl acrylate)
-
Lewis Acid (e.g., Copper(II) nitrate)
-
Solvent (e.g., water)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the dienophile (1.0 eq) in the chosen solvent.
-
Add the Lewis acid catalyst (e.g., 0.1 eq of Cu(NO₃)₂) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.2 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol for the Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone[5]
Materials:
-
2-Methylcyclohexanone (1.0 equiv.)
-
Methyl vinyl ketone (1.2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone in anhydrous ethanol.
-
To the stirred solution, add sodium ethoxide portion-wise at room temperature and stir for 30 minutes to form the enolate.[4]
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.[4]
-
After cooling to room temperature, carefully neutralize the mixture with 5% hydrochloric acid.
-
Remove the ethanol under reduced pressure and extract the residue with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[4]
Modified Birch Reduction of Naphthalene[15]
Materials:
-
Naphthalene
-
Sodium-impregnated silica gel (Na-SG)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethylenediamine (EDA)
-
t-Amyl alcohol
-
Methanol/water (9:1)
-
Ethyl acetate
Procedure:
-
To a flask under a nitrogen atmosphere, add Na-SG (7 mmol) and anhydrous THF.
-
Cool the flask in an ice bath and add anhydrous ethylenediamine, stirring for 15 minutes.
-
Add t-amyl alcohol dropwise to the solution.
-
A solution of naphthalene (1 mmol) in anhydrous THF is then added, and the mixture is stirred for 30 minutes.[14]
-
Quench the reaction by the slow addition of a methanol/water (9:1) solution.
-
Filter the reaction mixture, dilute the filtrate with water, and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude 1,4-dihydronaphthalene.[14]
References
- 1. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Specific acid catalysis and Lewis acid catalysis of Diels-Alder reactions in aqueous media | Semantic Scholar [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. scribd.com [scribd.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Robinson Annulation [drugfuture.com]
- 9. Birch reduction - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. homework.study.com [homework.study.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Performance Comparison of Bases in Dehydrochlorination Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in optimizing dehydrochlorination reactions. This guide provides an objective comparison of the performance of common bases, supported by experimental data, to aid in the rational selection of reagents for the synthesis of alkenes from chlorinated hydrocarbons.
Dehydrochlorination, an elimination reaction that removes a hydrogen and a chlorine atom from adjacent carbons to form an alkene, is a fundamental transformation in organic synthesis. The choice of base significantly influences the reaction's yield, selectivity (regio- and stereoselectivity), and overall efficiency. This guide compares the performance of several commonly employed bases: sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium tert-butoxide (KOtBu), and triethylamine (Et3N).
Performance Data Summary
The following table summarizes the performance of different bases in dehydrochlorination reactions based on reported experimental data. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction conditions across different studies. However, this compilation provides valuable insights into the general efficacy of each base.
| Base | Substrate | Solvent(s) | Temperature (°C) | Reaction Time | Yield/Conversion | Product(s) | Reference(s) |
| Sodium Hydroxide | Poly(vinyl chloride) | Ethylene Glycol | 190 | 1 hour | Up to 97.8% | Dehydrochlorinated PVC | |
| Potassium Hydroxide | 1-Chlorobutan-2-ol | Ethanol | 80 | 2 hours | 85% (total) | But-1-ene (15%), cis-But-2-ene (25%), trans-But-2-ene (60%) | [1] |
| Potassium tert-Butoxide | 1-Chlorobutan-2-ol | tert-Butanol | 80 | 2 hours | 80% (total) | But-1-ene (70%), cis-But-2-ene (10%), trans-But-2-ene (20%) | [1] |
| Potassium tert-Butoxide | 1-Bromo-2-methylpropane | tert-Butanol | Reflux | 1 hour | ~91% | 2-Methyl-1-propene | [2] |
| Triethylamine | 2-Chloro-2-methylpropane | Toluene | 20 | - | 98% (conversion) | Used as an acid scavenger in an alkylation reaction | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Protocol 1: Dehydrochlorination of 1-Chlorobutan-2-ol using Potassium Hydroxide (Favors Zaitsev Product)[1]
-
Objective: To synthesize butenes from 1-chlorobutan-2-ol, favoring the more substituted but-2-ene isomers.
-
Materials:
-
1-Chlorobutan-2-ol (10.86 g, 0.1 mol)
-
Potassium hydroxide (8.4 g, 0.15 mol)
-
Ethanol (100 mL)
-
Boiling chips
-
-
Apparatus: Round-bottom flask, reflux condenser, distillation apparatus, gas collection apparatus, gas chromatograph (GC).
-
Procedure:
-
Set up a round-bottom flask with a reflux condenser.
-
Dissolve potassium hydroxide in ethanol in the flask with gentle warming and stirring.
-
Once dissolved, add boiling chips and 1-chlorobutan-2-ol.
-
Heat the mixture to reflux (approximately 80°C) for 2 hours.
-
After the reflux period, rearrange the apparatus for distillation to collect the gaseous butene products as they are formed.
-
Collect the evolved gases and analyze the product distribution by gas chromatography.
-
Protocol 2: Dehydrochlorination of 1-Chlorobutan-2-ol using Potassium tert-Butoxide (Favors Hofmann Product)[1]
-
Objective: To synthesize butenes from 1-chlorobutan-2-ol, favoring the less substituted but-1-ene.
-
Materials:
-
1-Chlorobutan-2-ol (10.86 g, 0.1 mol)
-
Potassium tert-butoxide (16.8 g, 0.15 mol)
-
tert-Butanol (100 mL)
-
Boiling chips
-
-
Apparatus: Round-bottom flask, reflux condenser, distillation apparatus, gas collection apparatus, gas chromatograph (GC).
-
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
In the flask, dissolve potassium tert-butoxide in tert-butanol.
-
Add boiling chips and 1-chlorobutan-2-ol to the solution.
-
Heat the mixture to reflux (approximately 80°C) for 2 hours.
-
Following the reflux, configure the apparatus for distillation to collect the gaseous butene products.
-
Collect the gases and determine the product ratio using gas chromatography.
-
Protocol 3: Dehydrohalogenation of 1-Bromo-2-methylpropane using Potassium tert-Butoxide[2]
-
Objective: To synthesize 2-methyl-1-propene from 1-bromo-2-methylpropane.
-
Reagents:
-
1-Bromo-2-methylpropane (13.7 g, 0.1 mol)
-
Potassium tert-butoxide (13.5 g, 0.12 mol)
-
Anhydrous tert-butanol (100 mL)
-
-
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1-bromo-2-methylpropane in 80 mL of anhydrous tert-butanol.
-
Add potassium tert-butoxide to the solution in one portion.
-
Heat the mixture to reflux with stirring for 1 hour.
-
Cool the reaction mixture in an ice bath.
-
Carefully add 50 mL of cold water to the flask.
-
Separate the organic layer and wash it with two 25 mL portions of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Distill the dried liquid to collect 2-methyl-1-propene. The product is a gas at room temperature and should be collected in a cold trap.
-
Protocol 4: Use of Triethylamine as an Acid Scavenger in an Alkylation Reaction[3]
-
Objective: This protocol illustrates the use of triethylamine to neutralize HCl generated during a reaction, which is its primary role in many dehydrochlorination-related processes.
-
Context: In the alkylation of toluene with 2-chloro-2-methylpropane, triethylamine hydrochloride-aluminum chloride ionic liquids are used as a catalyst. While not a direct dehydrochlorination for alkene synthesis, it showcases triethylamine's function.
-
General Procedure Insight: In reactions where HCl is produced, such as the formation of esters from acyl chlorides, triethylamine is added as a base. It reacts with the liberated HCl to form triethylamine hydrochloride, a salt that often precipitates out of the reaction mixture and can be removed by filtration. This prevents the acid from catalyzing undesired side reactions.
Visualization of Concepts
Experimental Workflow
The following diagram illustrates a generalized workflow for a laboratory-scale dehydrochlorination reaction.
Logical Relationship of Base Properties to Reaction Outcome
The choice of base has a direct impact on the regioselectivity of the dehydrochlorination reaction, often determining whether the Zaitsev (more substituted) or Hofmann (less substituted) alkene is the major product.
Discussion and Conclusion
The selection of a base for dehydrochlorination is a critical decision that impacts reaction outcomes.
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are strong, inexpensive, and widely used bases. They are relatively small and tend to favor the formation of the more thermodynamically stable, more substituted alkene (Zaitsev product)[1]. Their effectiveness can be enhanced by the choice of solvent; for instance, using a high-boiling solvent like ethylene glycol can facilitate the dehydrochlorination of less reactive substrates like PVC.
-
Potassium tert-Butoxide (KOtBu): This is a strong, yet sterically hindered base. Its bulkiness makes it difficult to access sterically hindered protons. Consequently, it preferentially removes a proton from the least substituted β-carbon, leading to the formation of the less substituted alkene (Hofmann product) as the major product[1][2]. This regioselectivity makes KOtBu a valuable reagent for controlling the outcome of elimination reactions.
-
Triethylamine (Et3N): Triethylamine is a weaker, non-nucleophilic organic base. In the context of dehydrochlorination, it is most commonly employed as an acid scavenger rather than the primary base to effect the elimination. Its role is to neutralize the hydrogen chloride (HCl) that is formed during the reaction, preventing it from causing side reactions or decomposing sensitive products. While it can promote elimination in some cases, stronger bases are typically required for efficient dehydrochlorination of alkyl chlorides.
References
Safety Operating Guide
Proper Disposal of 1-Chloro-2-methylcyclohexene: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Chloro-2-methylcyclohexene is critical for ensuring laboratory safety and environmental compliance. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling and disposal protocols. This guide provides immediate, essential information for the safe management of this compound waste.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or Viton), safety goggles, and a lab coat.[1] For larger quantities or in case of a spill, additional respiratory protection may be necessary.
-
Ignition Sources: this compound is flammable.[2] Keep it away from heat, sparks, open flames, and other potential ignition sources.[1][3] Use non-sparking tools when handling containers.[3]
Quantitative Hazard Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Cl | [4] |
| Molecular Weight | 130.61 g/mol | [4] |
| Flash Point | 38.4 °C | [2] |
| Boiling Point | Not available | [5][6] |
| Density | Not available | [5][6] |
| NFPA 704 Rating | Health: 2, Flammability: 2, Instability: 0 | [2] |
NFPA 704 Diamond Interpretation:
-
Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[2]
-
Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[2]
-
Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[3] On-site chemical treatment is not recommended without established and validated procedures for this specific compound.
1. Waste Collection and Segregation:
- Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with chlorinated organic compounds; high-density polyethylene (HDPE) is often a suitable choice.[1]
- Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
- Segregation: As a halogenated organic waste, it must be segregated from non-halogenated solvents and other incompatible waste streams such as acids, bases, and oxidizers.[1][6][7] This is crucial as the disposal costs for halogenated waste are typically higher, and mixing can cause dangerous reactions.[6][8]
2. Storage:
- Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.
- The storage area should be away from direct sunlight and sources of ignition.[1]
- Ensure the container is stored upright to prevent leakage.
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
- Do not attempt to dispose of this compound down the drain or by evaporation.[1][3] This is environmentally harmful and illegal in most jurisdictions.
- The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a regulated hazardous waste facility.[7][8]
4. Spill Management:
- In the event of a small spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.
- Collect the contaminated absorbent material in a sealed container, label it as hazardous waste containing this compound, and dispose of it according to the procedures outlined above.
- For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Laboratory chemical waste [watercorporation.com.au]
- 4. This compound | C7H11Cl | CID 565361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. lookchem.com [lookchem.com]
- 7. vumc.org [vumc.org]
- 8. otago.ac.nz [otago.ac.nz]
Essential Safety and Operational Guide for 1-Chloro-2-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Chloro-2-methylcyclohexene. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Summary
This compound is a highly flammable liquid and vapor that can cause skin irritation and may be fatal if swallowed and enters the airways.[1] Vapors may form an explosive mixture with air and can accumulate in low-lying areas.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[1][2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn if there is a splashing hazard.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[4] Gloves must be inspected before use and disposed of properly after handling.[5] |
| Body Protection | A flame-retardant and anti-static lab coat or coveralls. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended.[6][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][5] If ventilation is inadequate, a NIOSH-certified respirator with appropriate cartridges for organic vapors should be used.[3] |
| Footwear | Closed-toe shoes, preferably chemical-resistant safety footwear.[8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3]
-
Verify that a proper fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is available.[3][9] Do NOT use a water jet in case of a fire.[1]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Remove all potential ignition sources, including sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and ventilating equipment.[1][2]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]
-
Have a chemical spill kit readily available.
2. Handling and Use:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin and eyes.[1]
-
Do not inhale vapors or mists.[1]
-
Keep the container tightly closed when not in use.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
Wash hands thoroughly after handling and before breaks.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2]
-
Keep containers tightly closed and store in a locked-up area.[1]
-
Store away from heat, sparks, open flames, and other ignition sources.[1][2]
4. Disposal:
-
Dispose of contents and containers to an approved waste disposal plant.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[9]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₁₁Cl |
| Molecular Weight | 130.61 g/mol [10] |
| Boiling Point | 110 - 111 °C (230 - 232 °F)[1] |
| Flash Point | 38.4 °C (101.1 °F)[9] |
| Density | 0.844 g/cm³ at 25 °C (77 °F) |
Emergency Procedures
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap.[9] If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention.
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
If swallowed: Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. fishersci.com [fishersci.com]
- 3. download.basf.com [download.basf.com]
- 4. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 5. research.uga.edu [research.uga.edu]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. epa.gov [epa.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | C7H11Cl | CID 565361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
